Fmoc-AEEA-AEEA
Description
BenchChem offers high-quality Fmoc-AEEA-AEEA suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-AEEA-AEEA including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[2-[2-[[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O9/c30-25(28-9-11-34-14-16-37-19-26(31)32)18-36-15-13-35-12-10-29-27(33)38-17-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,24H,9-19H2,(H,28,30)(H,29,33)(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLGYEMUUDYFSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Precision Linker Engineering: A Technical Deep Dive into Fmoc-AEEA-AEEA
Executive Summary
In the realm of bioconjugate chemistry, the Fmoc-AEEA-AEEA linker (CAS: 560088-89-3) represents a critical structural motif for modulating pharmacokinetics and spatial orientation.[1] Unlike simple alkyl spacers, this hydrophilic polyethylene glycol (PEG)-derivative introduces essential solubility and flexibility into PROTACs (Proteolysis Targeting Chimeras), antibody-drug conjugates (ADCs), and peptide therapeutics.
This technical guide dissects the molecular architecture, physicochemical properties, and solid-phase synthesis (SPPS) protocols required to effectively deploy Fmoc-AEEA-AEEA. It distinguishes the dimer (AEEA-AEEA) from its monomeric building block, highlighting the specific "amide-interrupted" PEG topology that defines its unique solvation profile.
Part 1: Molecular Architecture & Stoichiometry
Structural Definition
Fmoc-AEEA-AEEA-OH is a linear dimer of 8-amino-3,6-dioxaoctanoic acid (AEEA).[1] It is distinct from a continuous PEG chain because the two ethylene glycol-like units are connected by an internal amide bond. This "interrupted" structure provides hydrogen bond donor/acceptor sites absent in pure PEG chains, potentially influencing the linker's interaction with solvent and protein surfaces.
-
N-Terminus: Protected by Fmoc (9-Fluorenylmethyloxycarbonyl), ensuring stability during base-labile SPPS cycles.
-
Core Linker: Two units of AEEA (also known as Mini-PEG or PEG2).
-
C-Terminus: Free carboxylic acid for activation and coupling.
Quantitative Specifications
The following data validates the stoichiometry required for precise molar mass calculations in synthetic workflows.
| Parameter | Specification | Technical Note |
| Chemical Formula | C₂₇H₃₄N₂O₉ | Contains an internal amide bond (-CONH-).[1] |
| Molecular Weight (Avg) | 530.57 g/mol | Used for gravimetric measurements. |
| Monoisotopic Mass | 530.226 Da | Critical for Mass Spec (LC-MS) validation. |
| CAS Number | 560088-89-3 | Distinct from monomer CAS (166108-71-0). |
| IUPAC Name | 2-[2-[2-[[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid |
Structural Logic Diagram
The diagram below illustrates the connectivity, highlighting the cleavage points and the internal amide linkage that differentiates this from a pure PEG4 spacer.
Part 2: Physicochemical Properties & Solubility[2]
Hydrophilicity and Solvation
The AEEA-AEEA moiety acts as a "solubility antenna." In hydrophobic peptides or small molecule inhibitors (e.g., VHL ligands in PROTACs), the inclusion of this linker disrupts aggregation. The ether oxygens serve as weak Lewis bases, accepting hydrogen bonds from water, which creates a hydration shell around the molecule.
-
LogP: Calculated at ~1.4, significantly lower than purely alkyl linkers, facilitating aqueous solubility of the final conjugate.
-
Solvent Compatibility:
Part 3: Solid-Phase Peptide Synthesis (SPPS) Integration
Experimental Protocol: Coupling Fmoc-AEEA-AEEA
The following protocol is designed for standard Fmoc chemistry on Rink Amide or Wang resin. It addresses the common issue of "linker collapse" where the flexible PEG chain folds back, hindering reactivity.
Reagents:
-
Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DIC/Oxyma.
-
Base: DIPEA (N,N-Diisopropylethylamine).[4]
-
Solvent: DMF (Dimethylformamide).[5]
Step-by-Step Methodology:
-
Resin Preparation: Swell resin in DCM for 20 mins, then wash 3x with DMF.
-
Deprotection (Pre-cycle): Remove Fmoc from the previous amino acid using 20% Piperidine in DMF (2 x 5 min). Wash 5x with DMF.
-
Activation:
-
Dissolve Fmoc-AEEA-AEEA-OH (3.0 equivalents relative to resin loading) in DMF.
-
Add HATU (2.9 eq) and DIPEA (6.0 eq).
-
Critical: Pre-activate for only 30-60 seconds to minimize racemization (though less risky for AEEA, it is good practice).
-
-
Coupling:
-
Add the activated solution to the resin.
-
Agitate (shake, do not stir with magnetic bar) for 45–60 minutes at room temperature.
-
Note: The flexible nature of AEEA allows for efficient coupling, but steric bulk of the Fmoc group can sometimes slow kinetics.
-
-
Monitoring: Perform a Kaiser Test (ninhydrin). If the beads remain blue, re-couple using fresh reagents.
-
Capping (Optional): Acetylate unreacted amines with Acetic Anhydride/DIPEA/DMF to prevent deletion sequences.
SPPS Workflow Diagram
This state machine illustrates the cyclic nature of the incorporation process.
Part 4: Strategic Applications (PROTACs & ADCs)
Why AEEA-AEEA?
In PROTAC design, the distance between the E3 ligase ligand (e.g., Thalidomide) and the Target Protein ligand is a determinant of ternary complex stability (cooperativity).
-
Spacer Length: The AEEA-AEEA dimer provides a linear distance of approximately 15–20 Å (fully extended). This is often the "Goldilocks" zone for bridging protein-protein interactions without inducing steric clashes.
-
Permeability vs. Solubility: While longer PEG chains increase solubility, they decrease cell permeability (polar surface area penalty). The AEEA dimer (PEG4 equivalent) offers an optimal compromise, maintaining sufficient lipophilicity for cell entry while preventing the "molecular glue" from precipitating in media.
-
Conformational Sampling: The internal amide bond in AEEA-AEEA introduces a rotational barrier that is distinct from pure PEG. This can restrict the conformational space slightly, potentially reducing the entropic penalty upon binding compared to a highly flexible pure PEG chain.
References
Sources
- 1. Fmoc-AEEA-AEEA | C27H34N2O9 | CID 51340574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 3. chemimpex.com [chemimpex.com]
- 4. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 5. peptide.com [peptide.com]
Technical Guide: Solubility Profile & Handling of Fmoc-AEEA-AEEA for SPPS
The following is an in-depth technical guide regarding the solubility and handling of Fmoc-AEEA-AEEA (Fmoc-AEEA-AEEA-OH), a critical PEG-based spacer used in solid-phase peptide synthesis (SPPS).
Introduction: The Physicochemical Context
Fmoc-AEEA-AEEA-OH (CAS: 560088-89-3) is a dimer of the 8-amino-3,6-dioxaoctanoic acid (AEEA) linker.[1] In drug development and peptide chemistry, it serves as a "mini-PEG" spacer, introducing hydrophilicity and flexibility between a bioactive peptide sequence and a functional moiety (e.g., a dye, lipid, or another peptide).[1]
Understanding its solubility is governed by its amphiphilic nature :
-
Hydrophobic Domain: The Fluorenylmethoxycarbonyl (Fmoc ) protecting group is highly lipophilic and aromatic, driving solubility in organic solvents like DMF and DCM.
-
Hydrophilic Domain: The oligo-ethylene glycol (PEG-like) backbone (-CH2-CH2-O-) imparts polarity and water affinity, although the molecule remains insoluble in pure water due to the dominant Fmoc group.[1]
-
Reactive Terminus: The free carboxylic acid (-COOH) allows for amide bond formation but requires activation in polar aprotic solvents.[1]
Solubility Profile in Organic Solvents
The following data categorizes solvent compatibility based on standard concentrations used in SPPS (typically 0.1 M – 0.5 M ).
Solubility Matrix
| Solvent Class | Solvent | Solubility Rating | Application Context |
| Polar Aprotic | DMF (N,N-Dimethylformamide) | High (Preferred) | Standard solvent for dissolution and coupling reactions.[1] |
| Polar Aprotic | NMP (N-Methyl-2-pyrrolidone) | High | Excellent alternative to DMF; reduces aggregation in longer synthesis.[1] |
| Polar Aprotic | DMSO (Dimethyl Sulfoxide) | High | Used for difficult sequences or if the linker must be stored in solution (less volatile).[1] |
| Chlorinated | DCM (Dichloromethane) | Moderate to High | Good for resin swelling and initial dissolution, but may precipitate at high concentrations if cold.[1] |
| Protic | Methanol / Ethanol | Low / Moderate | Avoid. Protic solvents can interfere with activation chemistry (esterification risk).[1] |
| Aqueous | Water | Insoluble | The Fmoc group prevents aqueous solubility.[1] Forms a suspension/precipitate.[1] |
| Non-Polar | Diethyl Ether / Hexane | Insoluble | Used for precipitation and washing of the final product. |
Critical Technical Insight
While the PEG backbone suggests water solubility, Fmoc-AEEA-AEEA is not water-soluble .[1] The aromatic stacking of the Fmoc group dominates the physicochemical behavior.[1] Attempts to dissolve it in aqueous buffers without an organic co-solvent will result in precipitation.[1]
Dissolution & Coupling Protocol (Best Practice)
For optimal coupling efficiency in SPPS, the linker must be fully solvated to ensure kinetics favor the amide bond formation over aggregation or side reactions.[1]
Step-by-Step Dissolution Workflow
-
Calculation: Calculate the required mass for a 0.2 M – 0.4 M solution.
-
Note: Higher concentrations (>0.5 M) may become viscous due to the PEG chains interacting.[1]
-
-
Solvent Choice: Use Dry DMF (peptide synthesis grade).[1]
-
Why? Water traces in DMF can cause premature Fmoc deprotection or hydrolysis of the active ester.[1]
-
-
Mixing:
-
Activation: Add the coupling reagents (e.g., DIC/Oxyma or HBTU/DIEA) immediately prior to addition to the resin.[1]
Troubleshooting Aggregation
If the solution appears cloudy or "gels":
-
Cause: Hydrogen bonding between PEG units or cold solvent temperatures.[1]
-
Fix: Add DMSO (up to 10% v/v) to the DMF solution. DMSO disrupts secondary structure formation and improves solvation of the PEG chains.[1]
Visualizing the Workflow
The following diagram outlines the decision logic for solvent selection and the dissolution process for Fmoc-AEEA-AEEA.
Caption: Decision logic for solubilizing Fmoc-AEEA-AEEA, highlighting DMF as the primary solvent and DMSO as a corrective additive.
Storage and Stability
-
Hygroscopicity: The PEG backbone makes Fmoc-AEEA-AEEA hygroscopic .[1] It attracts moisture from the air, which can hydrolyze the Fmoc group over time or deactivate coupling reagents.[1]
-
Storage: Store solid at +2°C to +8°C (or -20°C for long term) in a tightly sealed container with a desiccant.
-
Solution Stability: Once dissolved in DMF, use within 24 hours . Free amines in DMF (impurities) can slowly remove the Fmoc group (auto-deprotection).[1]
References
-
Apinnotech Co., Ltd. Fmoc-AEEA-OH Structure and Properties. Retrieved from
-
Sigma-Aldrich. Fmoc-AEEA-AEEA-OH Product Specification and CAS 560088-89-3.[1][2] Retrieved from
-
PubChem. Compound Summary for Fmoc-AEEA-AEEA (CID 51340574). National Library of Medicine.[1] Retrieved from [1]
-
ResearchGate. Solubility of Fmoc protected amino acids in PolarClean and DMF. Retrieved from
-
ChemicalBook. Fmoc-AEEA-AEEA Chemical Properties and Uses. Retrieved from
Sources
Technical Deep Dive: The Role of Fmoc-AEEA-AEEA in Advanced Bioconjugation
Executive Summary
Fmoc-AEEA-AEEA (Fmoc-8-amino-3,6-dioxaoctanoyl-8-amino-3,6-dioxaoctanoic acid) is a specialized, hydrophilic linker reagent critical to modern peptide therapeutics and drug delivery systems.[1][2] It serves as a structural "spacer," providing physical distance and conformational flexibility between a bioactive pharmacophore (e.g., a GLP-1 agonist) and a modifying moiety (e.g., an albumin-binding fatty acid).[1]
This guide analyzes the mechanistic function of the Fmoc protecting group within this specific linker, detailing its role in ensuring orthogonal synthesis during Solid-Phase Peptide Synthesis (SPPS). We provide validated protocols for its integration into high-value constructs like Semaglutide and PROTACs.[1]
Part 1: Molecular Architecture & Strategic Utility[1]
The AEEA Unit
The core unit, AEEA (also known as OEG or mini-PEG), is 8-amino-3,6-dioxaoctanoic acid.[1] It is an ethylene glycol-based amino acid analogue.[1]
-
Formula:
[1] -
Function: Unlike hydrophobic alkyl spacers, the ether oxygens in AEEA accept hydrogen bonds from water, significantly improving the aqueous solubility of the final conjugate.
The Fmoc-AEEA-AEEA Dimer
In many high-performance applications (such as the synthesis of Semaglutide), two AEEA units are required sequentially.[1] Using the pre-conjugated dimer Fmoc-AEEA-AEEA-OH (CAS: 560088-89-3) offers a distinct process advantage over sequential coupling:
-
Efficiency: Reduces the number of coupling/deprotection cycles by 50%.
-
Purity: Eliminates the risk of truncation errors (n-1 deletion sequences) that might occur between the two AEEA units.
The Role of Fmoc (9-Fluorenylmethoxycarbonyl)
The Fmoc group acts as a temporary, base-labile protecting group for the distal amine of the linker. Its presence is non-negotiable for SPPS, as it prevents the polymerization of the linker during the activation and coupling steps.
Key Mechanistic Features:
-
Orthogonality: Fmoc is stable to acid. This allows the use of acid-labile side-chain protectors (e.g., Boc, tBu, Trt) on the peptide backbone. The Fmoc group can be removed with mild base (piperidine) without disturbing the sensitive side chains.[3]
-
UV Traceability: The fluorenyl chromophore absorbs strongly at 301 nm, allowing for real-time monitoring of coupling efficiency and deprotection kinetics via UV-Vis detection in automated synthesizers.[1]
Part 2: Mechanistic Workflow (Visualization)[1]
The following diagram illustrates the base-induced deprotection mechanism of the Fmoc group from the AEEA linker, a critical step that must be controlled to prevent side reactions like aspartimide formation (though less relevant on the linker itself, it matters for the growing peptide).
Figure 1: The E1cB elimination mechanism of Fmoc removal. Piperidine acts as both the base for deprotonation and the scavenger for the reactive dibenzofulvene byproduct.[4]
Part 3: Experimental Protocols
Materials & Preparation
-
Reagent: Fmoc-AEEA-AEEA-OH (Store at +2°C to +8°C; hygroscopic).
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide).[1]
-
Activator: DIC/Oxyma Pure or HATU/DIEA. Note: HATU is preferred for the dimer due to its larger steric bulk.
Protocol: Coupling Fmoc-AEEA-AEEA to Resin-Bound Peptide
This protocol assumes a standard SPPS workflow on a Rink Amide or Wang resin (0.1 mmol scale).[1]
| Step | Action | Reagent/Conditions | Duration | Mechanism/Notes |
| 1 | Swelling | DMF | 2 x 15 min | Ensures resin beads are fully solvated for diffusion.[1] |
| 2 | Deprotection | 20% Piperidine in DMF | 1 x 5 min, 1 x 10 min | Removes Fmoc from previous amino acid. |
| 3 | Wash | DMF | 5 x 1 min | Critical to remove all piperidine traces. |
| 4 | Activation | Fmoc-AEEA-AEEA-OH (3 eq) HATU (2.9 eq)DIEA (6 eq) | Pre-mix 1 min | Generates the active ester (OBt/OAt). |
| 5 | Coupling | Add activated mix to resin | 60 - 90 min | Amide bond formation.[1] The ether backbone aids solvation. |
| 6 | Monitoring | Kaiser Test / Chloranil Test | Instant | Blue = Incomplete (Free amines). Colorless = Complete. |
| 7 | Capping (Optional) | Acetic Anhydride / Pyridine | 10 min | Acetylates unreacted amines to prevent deletion sequences.[1] |
Protocol: Fmoc Removal from AEEA Linker
Removing Fmoc from the AEEA linker requires care because the resulting primary amine is on a flexible, hydrophilic chain.
-
Drain the coupling solution.
-
Wash with DMF (3 x 1 min).
-
Treat with 20% Piperidine in DMF (containing 0.1M HOBt to suppress aspartimide if Asp is present in the sequence).
-
Cycle 1: 5 minutes (Bulk removal).
-
Cycle 2: 10 minutes (Complete removal).[1]
-
-
Wash extensively with DMF (6 x 1 min). Note: The AEEA linker can retain basic piperidine via hydrogen bonding to the ether oxygens; extra washes are recommended.
Part 4: Troubleshooting & Quality Control
Common Challenges
| Issue | Cause | Solution |
| Incomplete Coupling | Steric hindrance or folding of the long linker.[1] | Use Double Coupling (repeat Step 5 with fresh reagents). Switch to microwave-assisted coupling (50°C, 10 min). |
| Aggregation | Hydrophobic collapse of the peptide before linker addition. | Use Pseudoproline dipeptides in the backbone or switch solvent to NMP. |
| Hygroscopicity | Fmoc-AEEA-AEEA absorbs water, hydrolyzing the active ester.[1] | Store reagent in a desiccator. Allow to reach room temp before opening. |
Analytical Validation
When analyzing the intermediate or final product via LC-MS:
-
Mass Shift: The addition of the AEEA-AEEA moiety should add exactly 290.3 Da (residue mass) to the peptide.
-
Fmoc-Protected Mass: If checking before deprotection, the mass increase is 512.6 Da .
-
Peak Shape: AEEA-containing peptides often show broader peaks on C18 columns due to the conformers of the PEG-like chain.
Part 5: Case Study Application (Semaglutide)
In the synthesis of Semaglutide (Ozempic/Wegovy), the Fmoc-AEEA-AEEA motif is pivotal.
-
Structure: Lys(Sequence)-[AEEA-AEEA]-
Glu-C18_Diacid.[1] -
Function: The AEEA-AEEA spacer pushes the bulky albumin-binding C18 fatty acid away from the GLP-1 receptor binding site, preventing steric interference while maintaining high affinity for albumin (half-life extension).[1]
Figure 2: The structural logic of the Semaglutide side chain.[1] The AEEA-AEEA spacer is critical for separating the biological activity (GLP-1) from the pharmacokinetic modifier (Fatty Acid).[1]
References
-
PubChem. (n.d.).[1] Fmoc-AEEA-AEEA Compound Summary. National Library of Medicine. Retrieved January 30, 2026, from [Link]
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Retrieved January 30, 2026, from [Link]
-
Lau, J., et al. (2015). Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide.[1] Journal of Medicinal Chemistry. Retrieved January 30, 2026, from [Link]
-
Albericio, F., & Tulla-Puche, J. (2008).[1] The Role of the Protecting Group in Solid-Phase Peptide Synthesis. Molecules. Retrieved January 30, 2026, from [Link]
-
Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. Retrieved January 30, 2026, from [Link]
Sources
An In-Depth Technical Guide to the General Applications of Fmoc-AEEA-AEEA in Bioconjugation
Introduction: The Molecular Architecture and Strategic Importance of Fmoc-AEEA-AEEA
In the landscape of modern bioconjugation, the precise and efficient linking of molecules is paramount to the development of sophisticated therapeutics and research tools. Fmoc-AEEA-AEEA, chemically defined as Fmoc-8-amino-3,6-dioxaoctanoyl-8-amino-3,6-dioxaoctanoic acid, has emerged as a cornerstone building block for researchers in peptide synthesis, drug development, and diagnostics.[][2] Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group, a terminal carboxylic acid, and a hydrophilic polyethylene glycol (PEG)-like spacer, offers a trifecta of properties that address common challenges in the synthesis of complex biomolecules.[][3]
The lipophilic Fmoc group provides a temporary shield for the terminal amine, readily removed under mild basic conditions, a hallmark of the widely adopted Fmoc-based solid-phase peptide synthesis (SPPS).[][4] The carboxylic acid terminus allows for facile coupling to free amino groups on a solid support or another molecule.[5] At the heart of its utility lies the repeating 8-amino-3,6-dioxaoctanoic acid (AEEA) units, which form a flexible and hydrophilic PEG-like spacer. This spacer is instrumental in enhancing the solubility of the resulting conjugate, a critical factor for both synthetic efficiency and the bioavailability of the final product.[][6]
This technical guide will provide an in-depth exploration of the core applications of Fmoc-AEEA-AEEA, delving into the mechanistic rationale behind its use and providing field-proven protocols for its successful implementation.
Physicochemical Properties of Fmoc-AEEA-AEEA
A thorough understanding of the physicochemical properties of Fmoc-AEEA-AEEA is essential for its effective application. These properties dictate its behavior in different solvent systems and its reactivity in coupling reactions.
| Property | Value | Source |
| Molecular Formula | C27H34N2O9 | [3] |
| Molecular Weight | 530.6 g/mol | [3] |
| Appearance | White to off-white solid | [7] |
| Solubility | Soluble in DMF, NMP, and other polar aprotic solvents | [5] |
| Storage Conditions | 2-8°C, under inert atmosphere | [7] |
Core Application I: A Versatile Linker in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-AEEA-AEEA is as a hydrophilic spacer in SPPS. Its incorporation into a peptide sequence can significantly improve the solubility of the final peptide, particularly for sequences rich in hydrophobic amino acids.[][8] This enhanced solubility facilitates purification and handling, and can also improve the pharmacokinetic properties of therapeutic peptides.
Causality Behind Experimental Choices in SPPS
The decision to incorporate an Fmoc-AEEA-AEEA linker is driven by the need to mitigate the poor solubility of a target peptide. The flexible, hydrophilic AEEA repeats disrupt the intermolecular hydrogen bonding between peptide chains that can lead to aggregation.[8] The choice of coupling reagents, such as HBTU or HATU, is dictated by the need for high coupling efficiency to ensure the complete incorporation of the linker into the growing peptide chain.[9]
Experimental Protocol: Incorporation of Fmoc-AEEA-AEEA into a Peptide Sequence via Manual SPPS
This protocol outlines the manual coupling of Fmoc-AEEA-AEEA onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a deprotected N-terminus
-
Fmoc-AEEA-AEEA
-
Coupling reagent (e.g., HCTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine solution (20% in DMF)
-
Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection (if necessary): If the N-terminal amino acid is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Activation of Fmoc-AEEA-AEEA: In a separate vial, dissolve Fmoc-AEEA-AEEA (2-4 equivalents relative to resin loading) and the coupling reagent (e.g., HCTU, 2-4 equivalents) in DMF. Add DIPEA (4-8 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated Fmoc-AEEA-AEEA solution to the resin. Agitate the mixture at room temperature for 1-2 hours. Longer coupling times may be necessary for difficult sequences.[10]
-
Monitoring the Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.[11]
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Chain Elongation: The resin is now ready for the deprotection of the Fmoc group on the AEEA linker and the coupling of the next amino acid in the sequence.
Caption: Workflow for Fmoc-AEEA-AEEA incorporation in SPPS.
Core Application II: Enhancing Antibody-Drug Conjugates (ADCs)
Antibody-drug conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[12] The linker connecting the antibody and the drug is a critical component that influences the ADC's stability, solubility, and pharmacokinetic profile.[8] Fmoc-AEEA-AEEA, and PEG-based linkers in general, are increasingly utilized in ADC design to improve these properties.[6][13]
The Rationale for PEGylated Linkers in ADCs
The conjugation of hydrophobic cytotoxic drugs to an antibody can lead to aggregation and reduced solubility, compromising the therapeutic efficacy and potentially increasing immunogenicity. The hydrophilic AEEA linker helps to mitigate these issues by shielding the hydrophobic drug and improving the overall solubility of the ADC.[4] Furthermore, the flexible PEG-like chain can provide spatial separation between the antibody and the drug, which may be necessary for efficient drug release at the target site.
Experimental Workflow: Conceptual Approach for Fmoc-AEEA-AEEA Incorporation in ADC Synthesis
The synthesis of an ADC is a multi-step process. The following is a conceptual workflow illustrating how Fmoc-AEEA-AEEA can be incorporated.
-
Linker-Payload Synthesis: The carboxyl group of Fmoc-AEEA-AEEA is first activated and reacted with a functional group on the cytotoxic drug. This creates an Fmoc-protected linker-drug conjugate.
-
Fmoc Deprotection: The Fmoc group is removed from the linker-drug conjugate using standard piperidine treatment.
-
Activation of Linker-Payload: The newly exposed amine on the AEEA linker is then modified with a reactive group (e.g., maleimide, NHS ester) that can be conjugated to the antibody.
-
Antibody Modification: A monoclonal antibody is typically engineered to have specific conjugation sites, such as free cysteine residues, for site-specific conjugation.
-
Conjugation: The activated linker-payload is then reacted with the modified antibody to form the final ADC.
-
Purification and Characterization: The resulting ADC is purified to remove unconjugated components and characterized to determine the drug-to-antibody ratio (DAR) and other quality attributes.[14]
Caption: Conceptual workflow for ADC synthesis using Fmoc-AEEA-AEEA.
Core Application III: Synthesis of Peptide Nucleic Acid (PNA) Conjugates
Peptide nucleic acids (PNAs) are synthetic analogs of DNA and RNA with a neutral peptide-like backbone.[15] This neutrality confers unique properties, including strong and specific binding to complementary nucleic acids. Fmoc-AEEA-AEEA is frequently used as a spacer to conjugate peptides or other moieties to PNAs, enhancing their solubility and cellular uptake.[8][16]
The Role of AEEA Spacers in PNA Conjugates
PNAs, particularly those with a high purine content, can be poorly soluble in aqueous solutions. The incorporation of one or more AEEA units as a spacer between the PNA and a conjugated peptide can significantly improve solubility.[8] This is crucial for their application as antisense and antigene agents, which require efficient delivery into cells.
Experimental Protocol: Synthesis of a Peptide-PNA Conjugate
This protocol describes the synthesis of a PNA sequence followed by the on-resin coupling of a peptide, using Fmoc-AEEA-AEEA as a linker.
Materials:
-
Rink amide resin
-
Fmoc-PNA monomers
-
Fmoc-AEEA-AEEA
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HCTU, HATU)
-
DIPEA
-
DMF, NMP
-
Piperidine solution (20% in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/water)
Procedure:
-
PNA Synthesis: The PNA sequence is synthesized on the Rink amide resin using standard Fmoc-based PNA synthesis protocols.[16] This involves sequential deprotection and coupling of Fmoc-PNA monomers.
-
Linker Coupling: After the final PNA monomer is coupled and its Fmoc group removed, Fmoc-AEEA-AEEA is coupled to the N-terminus of the PNA using the same coupling protocol as for PNA monomers.
-
Peptide Synthesis: Following the coupling of the AEEA linker, the Fmoc group is removed, and the desired peptide sequence is synthesized on the linker using standard Fmoc-SPPS protocols.
-
Cleavage and Deprotection: Once the complete peptide-PNA conjugate is assembled, it is cleaved from the resin and all protecting groups are removed using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid, triisopropylsilane, and water).[15]
-
Purification: The crude peptide-PNA conjugate is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: Workflow for Peptide-PNA conjugate synthesis.
Conclusion and Future Perspectives
Fmoc-AEEA-AEEA has established itself as an indispensable tool in the field of bioconjugation. Its well-defined structure, combining the advantages of Fmoc chemistry with the beneficial properties of a hydrophilic PEG-like spacer, provides a robust solution for enhancing the solubility and performance of peptides, ADCs, and PNA conjugates. The protocols and workflows detailed in this guide provide a practical framework for the successful application of this versatile linker.
As the demand for more sophisticated and targeted therapeutics continues to grow, the role of advanced linkers like Fmoc-AEEA-AEEA will become even more critical. Future research will likely focus on the development of novel AEEA-based linkers with different lengths and functionalities, further expanding the toolbox for creating next-generation bioconjugates with optimized properties for a wide range of biomedical applications.
References
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Retrieved from [Link]
-
How to Synthesize a Peptide. (n.d.). AAPPTec. Retrieved from [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
- (WO2002042323) METHODS OF SYNTHESIZING AND USING DERIVATIVES OF [2-(2-AMINOETHOXY)ETHOXY] ACETIC ACID. (2002). Google Patents.
- Camarero, J. A. (2008). Fmoc-Based Synthesis of Peptide α-Thioesters Using an Aryl Hydrazine Support. Methods in Molecular Biology, 418, 137–148.
-
Fmoc-AEEA-AEEA. (n.d.). PubChem. Retrieved from [Link]
- Hermanson, G. T. (2013).
- Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. (2022). Pharmaceuticals, 15(7), 856.
- Li, C., Callahan, A. J., Phadke, K. S., Bellaire, B., Farquhar, C. E., Zhang, G., ... & Pentelute, B. L. (2022). Automated Flow Synthesis of Peptide–PNA Conjugates. ACS Central Science, 8(2), 205-213.
- Wakankar, A., Chen, Y., Gokarn, Y., & Jacobson, F. S. (2011).
- Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. (2023). Journal of Medicinal Chemistry.
- Kakiuchi, T., Tsuboi, Y., Tsuchiya, K., & Tanimoto, M. (2006). Mutational analysis of protein solubility enhancement using short peptide tags. Biopolymers, 83(5), 537-547.
- Wu, Y., & Sun, Y. (2016). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Acta Pharmaceutica Sinica B, 6(6), 541-549.
- An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates. (2022). Frontiers in Chemistry, 10, 846688.
-
Tutorial | BioReady™ Passive Conjugation Protocol. (2020, October 24). YouTube. Retrieved from [Link]
- Recent Advances in Bioorthogonal Ligation and Bioconjug
-
Automated Fast-Flow Synthesis of Peptide-PNA Conjugates. (n.d.). ChemRxiv. Retrieved from [Link]
- US20050187407A1 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents. (2005).
- Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. (2022). International Journal of Molecular Sciences, 23(19), 11847.
- Good Manufacturing Practice Strategy for Antibody–Drug Conjugate Synthesis Using Site-Specific Chemical Conjugation. (2019).
-
ADC Linkers. (n.d.). Biopharma PEG. Retrieved from [Link]
- Integrated Analysis of Cross-Links and Dead-End Peptides for Enhanced Interpretation of Quantitative XL-MS. (2023). Journal of Proteome Research, 22(5), 1645-1655.
-
ChEMBL Database. (n.d.). European Bioinformatics Institute. Retrieved from [Link]
- What are PEG Linkers? (2019).
- Mass spectrometry analysis and quantitation of peptides presented on the MHC II molecules of mouse spleen dendritic cells. (2007). Journal of immunological methods, 322(1-2), 1-13.
- Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. (2003). Tetrahedron Letters, 44(4), 843-846.
-
Automated Fast-Flow Synthesis of Peptide Nucleic Acid Conjugates. (n.d.). MIT DSpace. Retrieved from [Link]
- Multicomponent Reactions in Ligation and Bioconjugation Chemistry. (2021).
- Preparation and Surface Functionalization of Carboxylated Cellulose Nanocrystals. (2022).
- Automated Fast-Flow Synthesis of Peptide–PNA Conjugates. (2022). ACS Central Science, 8(2), 205-213.
- Hydrochalcogenation Reactions with Noncanonical Amino Acids as a Route to Increase Bioconjugate Valency. (2022).
- The Use of Uniform PEG Compounds in the Design of ADCs. (2021). In Antibody-Drug Conjugates (pp. 207-234). Humana, New York, NY.
-
Workflow for the analysis of peptides associated with Class I MHC molecules. (n.d.). MS Bioworks. Retrieved from [Link]
-
Fmoc-AEEA-OH. (n.d.). Congen Pharma. Retrieved from [Link]
-
Fmoc-AEEA; [166108-71-0]. (n.d.). Aapptec Peptides. Retrieved from [Link]
Sources
- 2. US20050187407A1 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents [patents.google.com]
- 3. bachem.com [bachem.com]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Improved Synthesis Strategy for Peptide Nucleic Acids (PNA) appropriate for Cell-specific Fluorescence Imaging [medsci.org]
- 8. purepeg.com [purepeg.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. What is the difference between ADC linker and PEG linker? | AxisPharm [axispharm.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 16. An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Fmoc-AEEA-AEEA as a Precision PEG Linker
Executive Summary
Fmoc-AEEA-AEEA (Fmoc-8-amino-3,6-dioxaoctanoyl-8-amino-3,6-dioxaoctanoic acid) represents a critical class of monodisperse, heterobifunctional linkers used in modern drug discovery. Unlike polydisperse polyethylene glycol (PEG) mixtures, Fmoc-AEEA-AEEA provides a discrete molecular weight and defined spatial length (approx. 20–24 Å extended), making it indispensable for PROTAC (Proteolysis Targeting Chimera) development and high-precision Solid-Phase Peptide Synthesis (SPPS) .
This guide details the physicochemical rationale for selecting this linker, provides a self-validating synthesis protocol, and explores its role in modulating ternary complex stability in targeted protein degradation.
Part 1: Chemical Architecture & Physicochemical Properties
Structural Analysis
The Fmoc-AEEA-AEEA molecule is a dimer of the AEEA (8-amino-3,6-dioxaoctanoic acid) unit. Its architecture is designed to bridge the gap between hydrophobicity (required for membrane permeability) and hydrophilicity (required for aqueous solubility).
-
The Fmoc Group: Provides orthogonal protection for the N-terminus, removable via base (piperidine), ensuring compatibility with standard SPPS.
-
The AEEA Dimer: Contains repeating ethylene glycol units (-CH₂CH₂O-). These ether oxygens accept hydrogen bonds from water, significantly improving the solubility of "greasy" hydrophobic payloads (e.g., VHL or CRBN ligands in PROTACs).
-
The Carboxylic Acid: The reactive C-terminus for amide bond formation.[1]
Key Physicochemical Data
| Property | Specification |
| Chemical Name | Fmoc-AEEA-AEEA-OH |
| CAS Number | 560088-89-3 |
| Molecular Formula | C₂₇H₃₄N₂O₉ |
| Molecular Weight | 530.57 g/mol |
| Backbone Length | ~19–22 Atoms (approx. 24 Å extended) |
| Solubility | High in DMF, DMSO, NMP; Moderate in DCM |
| Purity Standard | >98% (HPLC) required for PROTAC synthesis |
Structural Visualization
The following diagram illustrates the modular nature of the linker and its reactive sites.
Caption: Modular breakdown of Fmoc-AEEA-AEEA showing the protective, structural, and reactive domains.
Part 2: Strategic Applications in Drug Design (PROTACs)
The "Goldilocks" Zone in Linker Design
In PROTAC design, the linker is not merely a connector; it is a thermodynamic modulator.
-
Too Short: Steric clash prevents the E3 ligase and Protein of Interest (POI) from forming a functional interface.
-
Too Long: Entropic penalty increases; the molecule becomes too "floppy," reducing the probability of productive ternary complex formation.
-
Fmoc-AEEA-AEEA: Offers a defined length (approx. 18-20 atoms in the backbone). This length is statistically enriched in successful degraders (e.g., BET degraders) because it allows the protein domains to fold over the linker without steric interference [1].
Mechanism of Action
The linker facilitates the formation of a ternary complex (POI-Linker-E3).[2] The amphiphilic nature of AEEA-AEEA prevents the "hydrophobic collapse" often seen with pure alkyl chain linkers, where the linker folds back onto the hydrophobic ligand, inhibiting binding.
Caption: The PROTAC workflow. Fmoc-AEEA-AEEA acts as the critical bridge enabling the Ternary Complex.
Part 3: Solid-Phase Synthesis Integration (The Protocol)
Experimental Pre-requisites
This protocol assumes a standard Fmoc SPPS workflow.
-
Resin: Rink Amide (for C-term amides) or Wang Resin (for C-term acids).
-
Solvent: DMF (Dimethylformamide), amine-free.
-
Activator: HATU or HBTU with DIEA (Diisopropylethylamine).
Step-by-Step Coupling Protocol
Note: Fmoc-AEEA-AEEA is a viscous liquid or waxy solid. Accurate weighing and dissolution are critical.
Step 1: Preparation of Linker Solution
-
Calculate 3.0 equivalents (eq) of Fmoc-AEEA-AEEA relative to the resin loading.
-
Dissolve the linker in minimal DMF (concentration ~0.2 M).
-
Troubleshooting: If the linker is viscous, warm gently to 30°C to ensure complete transfer.
Step 2: Activation (Pre-activation is discouraged to prevent side reactions)
-
Add 2.9 eq of HBTU (or HATU for difficult couplings).
-
Add 6.0 eq of DIEA immediately prior to adding to the resin.
-
Why: In situ activation minimizes the formation of reactive ester byproducts that can cap the resin.
Step 3: Coupling Reaction
-
Add the activated mixture to the resin-bound peptide/ligand.
-
Agitate (shake, do not stir with magnetic bar to avoid grinding resin) for 60–90 minutes at room temperature.
-
Validation: Perform a Kaiser Test (ninhydrin).
-
Blue Beads: Incomplete coupling (Free amines present). -> Repeat Step 3.
-
Colorless/Yellow Beads: Successful coupling. -> Proceed.
-
Step 4: Fmoc Deprotection
-
Wash resin 3x with DMF.[3]
-
Add 20% Piperidine in DMF (v/v).
-
Agitate for 5 minutes, drain, and repeat with fresh Piperidine solution for 15 minutes.
-
Note: The AEEA linker does not have a UV chromophore (unlike Trp/Tyr). Monitoring deprotection via UV (290nm) relies entirely on the release of the Fmoc-piperidine adduct [2].
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Coupling Yield | Steric hindrance of the previous residue. | Use HATU/HOAt instead of HBTU. Perform double coupling. |
| Gelation of Resin | Aggregation of hydrophobic chains. | Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or add 1% DBU. |
| Precipitate in Solution | Linker insolubility in pure DCM. | Ensure at least 50% DMF in the coupling solvent. |
Part 4: Analytical Characterization
When analyzing the final conjugate (e.g., Ligand-AEEA-AEEA-Ligand) via LC-MS:
-
Mass Shift: The Fmoc-AEEA-AEEA unit adds a specific mass to the conjugate.
-
Residue Mass (after coupling & deprotection): The Fmoc is removed, and the OH is lost.
-
Formula added: –(NH-CH₂CH₂O-CH₂CH₂O-CH₂-CO)₂–
-
Calculate the exact mass addition carefully based on the loss of water during amide bond formation.
-
-
Retention Time: Expect a shift towards higher hydrophilicity (earlier elution on Reverse Phase C18) compared to an alkyl linker analogue, but later than a pure PEG chain of equal length due to the amide bonds.
References
-
Nalawansha, D. A., & Crews, C. M. (2020). PROTACs: An Emerging Therapeutic Modality in Precision Medicine.[4] Cell Chemical Biology. Link
-
BroadPharm. (2022).[5] What are PROTAC Linkers? BroadPharm Technical Guides. Link
-
Amblard, M., et al. (2006).[6] Methods and Protocols of Modern Solid-Phase Peptide Synthesis. Molecular Biotechnology. Link
-
ChemSrc. (2023). AEEA-AEEA Linker Properties and CAS 560088-89-3 Data.[7][8] Link
Sources
- 1. Fmoc-AEEA-OH CAS#166108-71-0 - Apinnotech Co., Ltd. [apnbiotech.com]
- 2. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.uci.edu [chem.uci.edu]
- 4. AEEA-AEEA | CAS#:1143516-05-5 | Chemsrc [chemsrc.com]
- 5. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Fmoc-AEEA-AEEA | 560088-89-3 [chemicalbook.com]
- 8. advancedchemtech.com [advancedchemtech.com]
Technical Guide: Fmoc-AEEA-AEEA in Antibody-Drug Conjugate (ADC) Development
Executive Summary
Fmoc-AEEA-AEEA (Fmoc-8-amino-3,6-dioxaoctanoyl-8-amino-3,6-dioxaoctanoic acid) is a high-purity, discrete PEG (dPEG) building block used to construct hydrophilic spacers in Antibody-Drug Conjugates (ADCs). Unlike polydisperse polyethylene glycol mixtures, this defined chemical entity provides a precise molecular weight (MW ~530.6 Da), enabling rigorous CMC (Chemistry, Manufacturing, and Controls) characterization required by regulatory bodies.
Its primary function is hydrophobic masking . By incorporating the amphiphilic AEEA-AEEA unit between the antibody and a hydrophobic payload (e.g., PBD dimers, MMAE), developers can prevent ADC aggregation, reduce non-specific uptake in the liver (clearance), and improve the therapeutic index.
Part 1: The Physicochemical Rationale
The Aggregation Challenge in ADCs
Many next-generation cytotoxic payloads are highly lipophilic. When conjugated to an antibody, these payloads create hydrophobic patches on the protein surface. This leads to:
-
Aggregation: Rapid precipitation of the ADC.
-
Fast Clearance: The Reticuloendothelial System (RES) recognizes and clears hydrophobic proteins quickly, reducing half-life.
-
Immunogenicity: Aggregates are potent triggers of immune responses.
The AEEA Solution (Discrete PEG)
Fmoc-AEEA-AEEA acts as a "solubility shield." It is a dimer of the AEEA unit (also known as PEG2 or mini-PEG).
-
Structure: Fmoc-NH-(PEG2)-CO-NH-(PEG2)-COOH.
-
Mechanism: The ethylene oxide units form hydrogen bonds with water, creating a hydration shell that masks the hydrophobic payload.
Comparative Analysis: Spacer Technologies
The following table contrasts AEEA-AEEA with traditional alkyl spacers and polydisperse PEGs.
| Feature | Alkyl Spacers (e.g., C6) | Polydisperse PEG (e.g., PEG2000) | Discrete AEEA-AEEA |
| Hydrophilicity | Low (Hydrophobic) | High | High |
| Molecular Weight | Precise | Variable (Gaussian distribution) | Precise (Single Peak) |
| Aggregation Risk | High | Low | Low |
| Characterization | Simple MS | Complex (Broad peaks) | Exact Mass MS |
| Steric Hindrance | Low | High (Can block binding) | Optimized (Moderate) |
Mechanism of Action: Hydrophobic Shielding
The diagram below illustrates how the AEEA-AEEA spacer orients the payload away from the antibody surface while recruiting water molecules to shield the hydrophobic drug.
Figure 1: The AEEA-AEEA spacer acts as a bridge, projecting the hydrophobic payload into the solvent while its ethylene oxide units attract a hydration shell (yellow), preventing the payload from folding back and sticking to the antibody surface.
Part 2: Synthetic Protocol (Solid Phase Peptide Synthesis)
Objective: Synthesize a Maleimide-AEEA-AEEA-Val-Cit-PAB-MMAE construct. Rationale: This protocol uses Fmoc-SPPS (Solid Phase Peptide Synthesis). We utilize AEEA-AEEA to extend the linker before attaching the cleavable Val-Cit trigger.
Materials & Reagents[1][2][3]
-
Resin: 2-Chlorotrityl Chloride Resin (for C-terminal acid retention).
-
Building Block: Fmoc-AEEA-AEEA-OH (CAS: 560088-89-3).[][2][3][4]
-
Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) / DIPEA (Diisopropylethylamine). Note: HATU is chosen over HBTU for PEG sequences to maximize coupling efficiency and prevent deletion sequences.
Step-by-Step Workflow
Step 1: Resin Loading[5][6]
-
Swell 1g of 2-Chlorotrityl resin in dry DCM (Dichloromethane) for 30 mins.
-
Dissolve Fmoc-Val-Cit-PAB-OH (Trigger) in DMF/DCM. Add 4 eq. DIPEA.
-
Add to resin and shake for 2 hours.
-
Capping: Add MeOH (1 mL) to cap unreacted chloride sites (15 mins).
Step 2: Fmoc Deprotection (The Cycle)
-
Add 20% Piperidine/DMF (5 mL). Shake for 5 mins. Drain.
-
Validation: Perform a Kaiser Test (Ninhydrin). A blue resin indicates free amines (Successful deprotection).
Step 3: Coupling Fmoc-AEEA-AEEA
-
Dissolve Fmoc-AEEA-AEEA-OH (3 eq.) and HATU (2.9 eq.) in DMF.
-
Add DIPEA (6 eq.) to activate the acid. Causality: Pre-activation for 2 mins ensures formation of the active ester.
-
Add solution to the resin-bound Trigger. Shake for 2 hours at Room Temp.
-
Validation: Perform Kaiser Test. A yellow/colorless resin indicates complete coupling (No free amines left).
Step 4: Final Deprotection & Capping
-
Remove the Fmoc group from the N-terminus of the AEEA-AEEA chain (repeat Step 2).
-
Couple Maleimide-NHS or Maleimide-Acid to the N-terminus to create the antibody attachment site.
Step 5: Cleavage
-
Treat with 95% TFA / 2.5% TIS / 2.5% H2O .
-
Precipitate filtrate in cold diethyl ether. Centrifuge to isolate the Linker-Payload intermediate.
Synthetic Logic Visualization
Figure 2: The SPPS cycle. The critical step is the coupling of the AEEA spacer using HATU to ensure complete conversion, verified by colorimetric assays (Kaiser Test).
Part 3: Analytical Characterization
To ensure the AEEA-AEEA spacer is functioning correctly, the following quality attributes must be tested.
Hydrophobic Interaction Chromatography (HIC-HPLC)
-
Purpose: Verify the "Masking" effect.
-
Protocol: Inject the ADC onto a Butyl-NPR or Phenyl-5PW column. Elute with a gradient of Ammonium Sulfate (High Salt -> Low Salt).
-
Expected Result:
-
ADC without AEEA: Elutes late (High hydrophobicity).
-
ADC with AEEA-AEEA: Elutes earlier (shifted left), indicating the spacer has successfully masked the payload's hydrophobicity [1].
-
Mass Spectrometry (LC-MS)
-
Purpose: Verify Drug-Antibody Ratio (DAR) and Spacer Integrity.
-
Protocol: Deglycosylate the ADC (PNGase F) and reduce (DTT) to analyze light/heavy chains.
-
Success Criteria: You should observe mass shifts corresponding exactly to the linker-payload mass. Because AEEA-AEEA is discrete, the peaks should be sharp. Polydisperse PEG would result in a "hump" or broad smear, making DAR calculation difficult.
References
-
BroadPharm. (n.d.). PEGs and Antibody-drug Conjugates: A Versatile Approach. ADC Review. Retrieved from [Link]
- Burke, P. J., et al. (2017).
- Chen, L., et al. (2020). Discrete PEG Linkers in ADC Design: Impact on Pharmacokinetics.
Sources
- 2. Fmoc-AEEA-AEEA-OH | 560088-89-3 [sigmaaldrich.com]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. Fmoc-AEEA-AEEA | 560088-89-3 [chemicalbook.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
Fmoc-AEEA-AEEA: Technical Guide to Sourcing & Application in Peptide Therapeutics
[1][2]
Executive Summary
Fmoc-AEEA-AEEA (CAS: 560088-89-3) is a specialized polyethylene glycol (PEG)-based spacer used extensively in the synthesis of peptide therapeutics, most notably GLP-1 receptor agonists (e.g., Semaglutide) and PROTAC linkers.[1][2][3][4][5][6] By providing a defined distance (~24 Å extended length) between functional domains without introducing hydrophobicity, it solves critical solubility and steric hindrance issues in drug design.[2]
This guide addresses the commercial availability of this reagent, distinguishing between the dimer (Fmoc-AEEA-AEEA) and its monomeric precursor (Fmoc-AEEA), and provides a field-validated protocol for its integration into Solid-Phase Peptide Synthesis (SPPS).[1][2]
Part 1: Chemical Identity & Functional Role
Structural Definition
The nomenclature for this reagent can be ambiguous in commercial catalogs. It is essential to verify the chemical structure rather than relying solely on trade names.
-
Synonyms: Fmoc-PEG2-PEG2-OH; Fmoc-O2Oc-O2Oc-OH; Fmoc-8-amino-3,6-dioxaoctanoyl-8-amino-3,6-dioxaoctanoic acid.[1][2]
-
Molecular Weight: ~530.6 g/mol [5]
-
Formula:
Functional Architecture
The molecule consists of three distinct functional zones:
-
N-Terminal Protection: Fmoc group (acid-stable, base-labile).[1][2]
-
Hydrophilic Spacer: Two repeating AEEA units (mini-PEG). This backbone disrupts secondary structure formation (aggregation) and improves water solubility.[2]
-
C-Terminal Activation: Free carboxylic acid for coupling to the peptide N-terminus.[2]
Figure 1: Structural breakdown of Fmoc-AEEA-AEEA showing the modular connectivity of the PEG-like units.[1][2]
Part 2: Commercial Landscape & Supplier Evaluation[1][2]
Sourcing Strategy: Monomer vs. Dimer
A critical decision in process development is whether to buy the pre-conjugated dimer (Fmoc-AEEA-AEEA) or synthesize it on-resin using the cheaper monomer (Fmoc-AEEA).[1][2]
| Feature | Buy Dimer (Fmoc-AEEA-AEEA) | Build on Resin (2x Fmoc-AEEA) |
| CAS | 560088-89-3 | 166108-71-0 |
| Cost | High ( | Low ( |
| Process Efficiency | High: 1 coupling cycle.[1][2] | Low: 2 coupling cycles + 1 deprotection.[2] |
| QC Burden | Lower (One raw material check). | Higher (Risk of deletion sequences if 2nd coupling fails). |
| Recommended For | GMP Production, Late-stage R&D.[2] | Early Discovery, High-throughput Screening.[2] |
Supplier Tiering
Suppliers are categorized by their ability to support different stages of drug development.
Tier 1: GMP & Clinical Scale (High Purity, Documentation) [1][2]
-
CongenPharma: Specializes in GLP-1 agonist intermediates.[2][10] Claims "advantage product" status for this specific linker.
-
Bachem / Iris Biotech: Global leaders in peptide reagents. High reliability but typically higher cost.[2]
-
WuXi AppTec: Major CDMO capability for multi-kilogram synthesis.[2]
Tier 2: Research & Catalog (Speed, Small Scale)
-
Advanced ChemTech: Reliable stock for 1g–10g quantities.[2]
-
Biosynth: Good documentation on safety and physicochemical properties.
-
BroadPharm: Specializes in PEG linkers; excellent for structural analogs if the exact AEEA dimer is out of stock.
Tier 3: Bulk Aggregators
-
Simson Pharma / ChemicalBook Listings: Often act as distributors.[2] Verification of COA (Certificate of Analysis) is critical before purchase to ensure it is not the monomer mislabeled.[2]
Figure 2: Decision matrix for sourcing Fmoc-AEEA-AEEA based on project phase and budget.[1][2]
Part 3: Technical Application (SPPS Protocol)
Handling & Storage[2]
-
Hygroscopicity: The AEEA backbone is a mini-PEG and is highly hygroscopic. Moisture absorption leads to hydrolysis of the Fmoc group or difficulty in weighing.
-
Protocol: Store at -20°C. Equilibrate to room temperature in a desiccator before opening the bottle.
-
-
Solubility: Soluble in DMF, NMP, and DCM.[2] For coupling, DMF is preferred to prevent precipitation of the activated ester.[2]
Coupling Protocol (Field-Proven)
This protocol assumes a standard Fmoc-SPPS cycle on polystyrene or PEG-PS resin.[1][2]
Reagents:
-
Activator: HATU or DIC/Oxyma (preferred to reduce racemization, though less critical for this achiral spacer).[2]
-
Base: DIPEA (Diisopropylethylamine).[2]
Step-by-Step Workflow:
-
Fmoc Deprotection (Resin):
-
Wash:
-
DMF (5 x 1 min). Ensure all piperidine is removed to prevent premature Fmoc removal of the incoming linker.
-
-
Activation (Critical):
-
Coupling:
-
Shake/Vortex for 45–60 minutes at Room Temperature.
-
Kaiser Test: The long hydrophilic chain usually couples efficiently. A negative Kaiser test (no color) confirms completion.[2]
-
-
Capping (Optional but Recommended):
-
Acetic anhydride/Pyridine wash to block unreacted amines.[2]
-
Figure 3: SPPS workflow for coupling Fmoc-AEEA-AEEA, highlighting the critical activation timing.
Part 4: Quality Control & Analytics
Verifying the identity of Fmoc-AEEA-AEEA requires specific analytical settings due to its PEG-like nature.
HPLC Analysis[2][10]
-
Challenge: The AEEA backbone has low UV absorbance.
-
Solution: Rely on the Fmoc group, which absorbs strongly at 254 nm and 301 nm .
-
Mobile Phase: Water/Acetonitrile with 0.1% TFA.[2]
-
Column: C18 (Standard peptide columns work well).
-
Note: If the Fmoc group is removed, the molecule becomes UV-invisible. For analyzing the cleaved linker without Fmoc, you must use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector).[1][2]
Mass Spectrometry[2]
References
-
PubChem. (n.d.).[2] Compound Summary: Fmoc-AEEA-AEEA (CID 51340574).[1][2] National Library of Medicine.[2] Retrieved from [Link]
-
CongenPharma. (n.d.).[2][10] Fmoc-AEEA-OH and GLP-1 Agonist Synthesis. Retrieved from [Link]
-
Amblard, M., et al. (2006).[2][11] Methods and Protocols of Modern Solid-Phase Peptide Synthesis. Molecular Biotechnology. Retrieved from [Link][1][2]
Sources
- 1. Fmoc-AEEA - Creative Peptides [creative-peptides.com]
- 2. Fmoc-AEEA-AEEA | C27H34N2O9 | CID 51340574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Fmoc-AEEA-AEEA | 560088-89-3 [chemicalbook.com]
- 5. chempep.com [chempep.com]
- 6. advancedchemtech.com [advancedchemtech.com]
- 8. Fmoc-AEEA-OH CAS#166108-71-0 - Apinnotech Co., Ltd. [apnbiotech.com]
- 9. Fmoc-AEEA CAS No.166108-71-0 [apnbiotech.com]
- 10. Fmoc-AEEA-OH-<p> Number: CG-SMG-004 </p> <p> CAS: 166108-71-0 </p> <p> Molecular Formula: C₂₁H₂₃NO₆ </p> <p> Molecular Weight: 385.42 </p> <p> Application: Tirzepatide, Semaglutide </p>-manufacturer [congenpharma.com]
- 11. researchgate.net [researchgate.net]
Technical Guide: Safety, Handling, and Optimization of Fmoc-AEEA-AEEA in Solid Phase Synthesis
Topic: Safety and handling guidelines for Fmoc-AEEA-AEEA. Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Fmoc-AEEA-AEEA (CAS: 560088-89-3), formally known as Fmoc-8-amino-3,6-dioxaoctanoyl-8-amino-3,6-dioxaoctanoic acid , is a critical "mini-PEG" spacer used in peptide synthesis and bioconjugation.[1][2] By incorporating two AEEA units in a single reagent, it allows researchers to introduce a longer hydrophilic spacer (~25 Å extended length) in one coupling step, significantly improving the solubility and pharmacokinetic profiles of peptide therapeutics.
However, its amphiphilic nature and hygroscopicity present unique handling challenges. This guide synthesizes safety protocols with field-proven operational strategies to ensure high-fidelity coupling and operator safety.
Chemical Profile & Technical Specifications[1][2][3][4][5][6][7][8][9][10]
Understanding the physicochemical properties of Fmoc-AEEA-AEEA is the first step in mitigating experimental risk.[1][2]
Table 1: Technical Specifications
| Property | Specification |
| Chemical Name | Fmoc-8-amino-3,6-dioxaoctanoyl-8-amino-3,6-dioxaoctanoic acid |
| Common Name | Fmoc-AEEA-AEEA; Fmoc-double-Mini-PEG |
| CAS Number | 560088-89-3 |
| Molecular Formula | C₂₇H₃₄N₂O₉ |
| Molecular Weight | 530.57 g/mol |
| Physical State | White to off-white crystalline powder or viscous solid |
| Solubility | Soluble in DMF, DMSO, NMP; Slightly soluble in DCM |
| Reactive Groups | Fmoc-protected amine (N-term), Carboxylic acid (C-term) |
Hazard Identification & Safety Assessment
While Fmoc-AEEA-AEEA is not classified as a highly toxic acute poison, it acts as a significant irritant.[1][2] Its dust can be particularly irritating to mucous membranes due to the acidic functionality and the Fmoc group's aromatic nature.
GHS Classification & Risk Profile[1][2]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[3]
Personal Protective Equipment (PPE) Matrix
-
Respiratory: N95 (US) or P2 (EU) dust mask required during weighing to prevent inhalation of fine particulates.[2]
-
Ocular: Chemical safety goggles. Standard safety glasses are insufficient if fine dust generation is possible.
-
Dermal: Nitrile gloves (minimum thickness 0.11 mm).[2] Double gloving is recommended when handling concentrated solutions in DMF/DMSO, as these solvents enhance skin permeability.
Storage & Stability Management[1][12]
The primary threat to the integrity of Fmoc-AEEA-AEEA is hydrolysis driven by moisture absorption.[1][2] The ether linkages (PEG backbone) are stable, but the Fmoc group is base-sensitive, and the carboxylic acid can degrade if stored improperly.[1]
The "Thermal Equilibration" Rule
Crucial Protocol: Store the reagent at -20°C or 2-8°C . Before opening the vial, the container must be allowed to warm to room temperature (approx. 30–60 minutes) in a desiccator.
-
Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the reagent. This water initiates hydrolysis and causes the powder to clump, making accurate weighing impossible and degrading the reagent over time.
Storage Workflow
Operational Handling in Solid Phase Peptide Synthesis (SPPS)
Fmoc-AEEA-AEEA is a "difficult" coupler compared to standard amino acids due to its flexibility and length, which can lead to folding or slower reaction kinetics.[1][2]
Solubilization Strategy
-
Solvent Choice: Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[1][2]
-
Concentration: Prepare a 0.2 M to 0.5 M solution.
-
Note: Avoid Dichloromethane (DCM) as the primary solvent for coupling this reagent; while it dissolves, the reaction kinetics for the subsequent activation are superior in dipolar aprotic solvents like DMF.
Activation and Coupling Protocol
Standard DIC/HOBt methods may be insufficient for this larger linker. Stronger activation is recommended to drive the reaction to completion and prevent deletion sequences.
Recommended Activation:
-
Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIEA (Diisopropylethylamine).[1][2]
-
Coupling Time: Extend standard coupling times from 30 minutes to 60–90 minutes .
-
Double Coupling: Highly recommended. Perform the coupling twice to ensure 100% incorporation, especially if the resin loading is high (>0.5 mmol/g).
The SPPS Cycle for Linker Insertion
Troubleshooting Aggregation
The PEG chains in AEEA-AEEA are hydrophilic, but during synthesis, the growing chain can aggregate.[1]
-
Symptom: Incomplete coupling or difficult deprotection of the subsequent Fmoc group.[4]
-
Solution: Use "Magic Mixture" washes (DCM/MeOH/DIEA) or incorporate chaotropic salts (e.g., 0.1 M LiCl in DMF) during the coupling step to disrupt hydrogen bonding and aggregation.
Emergency Protocols & Waste Disposal
First Aid Measures
-
Eye Contact: Immediately flush with water for at least 15 minutes. Lift eyelids to ensure thorough rinsing. Seek medical attention if irritation persists.
-
Skin Contact: Wash with soap and copious amounts of water.[3] Do not use organic solvents (ethanol/acetone) to clean skin, as this may increase absorption.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).
Disposal
Fmoc-AEEA-AEEA waste must be categorized as Chemical Waste .[1][2]
-
Solid Waste: Dispose of contaminated gloves and weighing boats in hazardous solid waste bins.
-
Liquid Waste: Solutions in DMF/HATU should be disposed of in Halogen-free Organic Solvent waste streams (unless DCM was used, then Halogenated).[1][2]
-
Regulatory: Adhere to local EPA (US) or ECHA (EU) guidelines.[2]
References
-
ChemicalBook. (2024).[2] Fmoc-AEEA-AEEA Chemical Properties and Safety Data. Retrieved from [1][2]
-
PubChem. (2024).[2] Compound Summary: Fmoc-AEEA-AEEA (CID 51340574).[1][2] National Center for Biotechnology Information. Retrieved from [1][2]
-
Boc Sciences. (2024).[2][5] Fmoc-AEEA-AEEA Product and Safety Information. Retrieved from [1][2]
-
Albericio, F., & Tulla-Puche, J. (2008).[1] The Power of PEG in Peptide Synthesis. In The Power of Functional Resins in Organic Synthesis. Wiley-VCH.[1][2] (Contextual grounding for PEG spacer utility in SPPS).
Sources
Methodological & Application
Step-by-step protocol for Fmoc-AEEA-AEEA coupling in SPPS.
Executive Summary & Scientific Rationale
The incorporation of Fmoc-AEEA-OH (Fmoc-8-amino-3,6-dioxaoctanoic acid) is a critical strategy in modern peptide drug design.[1] Commonly referred to as a "mini-PEG" or "biocompatible spacer," the AEEA unit introduces a hydrophilic ethylene glycol backbone that mitigates aggregation and improves the pharmacokinetic profile of hydrophobic sequences.[1]
The AEEA-AEEA motif (a tandem dimer) is specifically employed to create a flexible, non-immunogenic spacer of approximately 20–25 Å (approx. 18 atoms in the backbone).[1] This spacing is structurally vital for:
-
PROTACs: To permit the correct spatial orientation between the E3 ligase ligand and the target protein ligand.
-
FRET Pairs: To prevent quenching between fluorophores.[1]
-
Steric Relief: To separate bulky cargo (e.g., lipids, dyes) from the bioactive peptide domain.
This protocol details the stepwise solid-phase synthesis of the AEEA-AEEA motif.[1] Unlike standard amino acids, AEEA possesses a surfactant-like nature and high hygroscopicity, requiring specific handling to prevent deletion sequences.[1]
Critical Materials & Pre-Synthesis Considerations
Reagent Specifications
| Reagent | Specification | Role | Critical Note |
| Fmoc-AEEA-OH | ≥98% Purity | Linker Building Block | Hygroscopic. Store at +4°C. Desiccate for 1h before weighing.[1] |
| DIC | N,N'-Diisopropylcarbodiimide | Activator | Preferred over HATU to reduce potential racemization of sensitive cargo.[1] |
| Oxyma Pure | Ethyl cyanoglyoxylate-2-oxime | Additive | Enhances coupling rate; safer alternative to HOBt/HOAt.[1] |
| DMF | Peptide Synthesis Grade | Solvent | Must be amine-free to prevent premature Fmoc removal.[1] |
| DIPEA | Diisopropylethylamine | Base | Only required if using uronium salts (HATU/HBTU).[1] |
The "Surfactant Effect" Warning
AEEA chains are amphiphilic. During washing steps, they can induce foaming in the reaction vessel.
-
Action: Reduce nitrogen bubbling or shaker speed during washes after AEEA addition.
-
Action: Increase solvent drain times to ensure complete removal of reagents.
Step-by-Step Protocol: Fmoc-AEEA-AEEA Coupling
This protocol assumes a standard polystyrene or PEG-based resin (e.g., Rink Amide, Wang) with a loading of 0.3 – 0.6 mmol/g.[1]
Phase 1: Preparation of the AEEA Solution
Standard amino acids are often dissolved at 0.5 M. AEEA is viscous and requires lower concentrations for efficient diffusion.
-
Calculate 3.0 equivalents (eq) of Fmoc-AEEA-OH relative to the resin scale.[1]
-
Dissolve Fmoc-AEEA-OH in DMF to a final concentration of 0.2 M – 0.3 M .
-
Tip: If the solution appears cloudy, sonicate for 30 seconds.
-
-
Add 3.0 eq of Oxyma Pure to the solution.
-
Add 3.0 eq of DIC immediately prior to addition to the resin.
-
Pre-activation: Allow to activate for 2–3 minutes (color may shift to yellow/orange).[1]
-
Phase 2: The Coupling Cycle (Repeat 2x for AEEA-AEEA)
The following workflow describes the addition of one AEEA unit. Repeat the entire cycle to generate the dimer.[1]
Step 1: Fmoc Deprotection (The Previous Residue) [1][2]
-
Drain reaction vessel (RV).[1]
-
Add 20% Piperidine in DMF (5–10 mL per gram of resin).
-
Agitate for 5 minutes . Drain.
-
Add fresh 20% Piperidine in DMF .
-
Agitate for 10 minutes . Drain.
-
Crucial Wash: Wash resin 5x with DMF.[1][3] Ensure no piperidine remains, as it will consume the activated ester.[1]
Step 2: Coupling (The AEEA Unit)
-
Add the pre-activated Fmoc-AEEA-OH / DIC / Oxyma mixture to the resin.[1]
-
Agitate at Room Temperature for 60–90 minutes .
-
Note: AEEA couples slower than simple amino acids (like Gly or Ala) due to the flexibility of the chain (entropic penalty).[1]
-
-
Drain the RV.
Step 3: The "Double Coupling" (Highly Recommended) Due to the cost of failed batches in linker synthesis, a second coupling ensures high fidelity.[1]
-
Prepare a fresh solution of 1.5 eq Fmoc-AEEA-OH, DIC, and Oxyma.[1]
-
Add to resin and agitate for 45 minutes .
-
Drain and Wash 4x with DMF.
Step 4: Monitoring (QC)
-
Perform a Kaiser Test (Ninhydrin).[1]
Step 5: Capping (Optional but Recommended) [1]
-
Add Acetic Anhydride/DIPEA/DMF (1:1:8) for 5 minutes to cap any unreacted amines.
Phase 3: Sequential Addition
Once the first AEEA is coupled and deprotected, repeat Phase 2 to attach the second AEEA unit.[1]
Visualization of the Workflow
The following diagram illustrates the chemical logic and process flow for constructing the AEEA-AEEA spacer.
Caption: Logical workflow for the stepwise solid-phase synthesis of the Fmoc-AEEA-AEEA motif.
Troubleshooting & Analytical Verification
Common Failure Modes
| Symptom | Cause | Solution |
| Incomplete Coupling (Blue Kaiser) | Steric hindrance or wet reagents.[1] | Use HATU/DIPEA (3 eq) for the recoupling step.[1] Ensure AEEA is dry. |
| Resin Clumping | Aggregation of the PEG chains. | Switch solvent to NMP (N-methyl-2-pyrrolidone) or add 1% Triton X-100.[1] |
| Low Yield after Cleavage | "Fold-back" of the flexible linker.[1] | Perform the cleavage with high agitation. Ensure the linker didn't cyclize (rare with Fmoc, but possible if side chains are reactive).[1] |
Mass Spectrometry Verification
When analyzing the final cleaved peptide, use the following mass shifts to verify the presence of the linker:
-
Residue Formula: C₆H₁₁NO₃ (per unit)[1]
-
Mass Shift (Single AEEA): +145.15 Da[1]
-
Mass Shift (AEEA-AEEA): +290.30 Da[1]
Example: If your peptide MW is 1000 Da, the AEEA-AEEA-Peptide should appear at 1290.3 Da .[1]
References
-
Fmoc-8-amino-3,6-dioxaoctanoic acid (Fmoc-AEEA) Product Data . Iris Biotech GmbH.[1] Retrieved from [Link][1]
-
Standard Practices for Fmoc-Based Solid-Phase Peptide Synthesis . University of California, Irvine (Nowick Lab).[1] Retrieved from [Link]
-
Fusion Protein Linkers: Property, Design and Functionality . Chen, X., et al. (2013).[1] Advanced Drug Delivery Reviews. Retrieved from [Link]
Sources
Application Note: A Comparative Guide to Coupling Reagents for Fmoc-AEEA-AEEA in Solid-Phase Synthesis
Abstract
The incorporation of hydrophilic linkers, such as the Fmoc-AEEA-AEEA moiety (Fmoc-9-amino-4,7-dioxanonanoic acid dimer), is a critical step in the synthesis of complex peptides, antibody-drug conjugates (ADCs), and other targeted therapeutics. The efficiency of the amide bond formation directly impacts the purity, yield, and overall success of the synthesis. This guide provides a detailed technical comparison of three widely used coupling reagents—HATU, HBTU, and DIC—for the acylation of a resin-bound amine with Fmoc-AEEA-AEEA. We delve into the mechanistic underpinnings of each reagent, present field-proven protocols, and offer a logical framework for selecting the optimal reagent based on project goals such as speed, cost, and the mitigation of side reactions.
Introduction: The Role of the AEEA Linker
Fmoc-AEEA-AEEA is a flexible, hydrophilic polyethylene glycol (PEG)-based linker. Its inclusion in a synthetic sequence serves several purposes, including increasing the solubility of hydrophobic peptides and providing a specific spatial separation between two conjugated moieties. While not as sterically demanding as residues like α-aminoisobutyric acid (Aib), the repetitive nature and length of the di-AEEA linker can present challenges, including the potential for on-resin aggregation and incomplete coupling reactions, particularly in "difficult sequences".[1][2] Therefore, the choice of coupling chemistry is not trivial and warrants careful consideration to ensure a complete reaction.
The fundamental process of peptide coupling involves two steps: the activation of a carboxylic acid group and its subsequent acylation of an amino group to form a stable amide bond.[3] The coupling reagent is the catalyst that facilitates this transformation efficiently and with minimal side reactions.
Comparative Analysis of Coupling Reagents
The success of coupling Fmoc-AEEA-AEEA hinges on the generation of a highly reactive activated ester intermediate that can rapidly and completely acylate the N-terminal amine of the resin-bound peptide. We will compare two classes of reagents: aminium/guanidinium salts (HATU, HBTU) and carbodiimides (DIC).
HATU: The High-Performance Option
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is an aminium salt renowned for its high reactivity and low rates of racemization.[4] It is often the reagent of choice for sterically hindered couplings or sequences prone to aggregation.[5][6]
Mechanism of Action: The efficacy of HATU stems from the 7-aza-1-hydroxybenzotriazole (HOAt) moiety within its structure. The nitrogen atom at the 7-position of the benzotriazole ring acts as an electron-withdrawing group, which increases the acidity of the hydroxyl group and makes the resulting O-acyl active ester an excellent leaving group.[7] The reaction proceeds via the formation of a highly reactive OAt-ester, which then rapidly acylates the target amine.[4][8]
-
Advantages:
-
High Efficiency & Speed: Reacts faster than HBTU, making it ideal for difficult or rapid coupling protocols.[9]
-
Reduced Racemization: The HOAt-based active ester is highly effective at suppressing epimerization.[4]
-
Proven for Hindered Systems: Consistently demonstrates superiority over HBTU for sterically challenging couplings.[5]
-
-
Considerations:
HBTU: The Reliable Workhorse
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is one of the most common and reliable coupling reagents used in SPPS.[10] Structurally similar to HATU, it is based on 1-hydroxybenzotriazole (HOBt).
Mechanism of Action: HBTU functions by activating the carboxyl group of Fmoc-AEEA-AEEA to form an HOBt-active ester.[11] This active ester is sufficiently reactive for most standard couplings. The carboxylate anion attacks the guanidinium carbon of HBTU, leading to the formation of the active ester intermediate and tetramethylurea.
-
Advantages:
-
Cost-Effective: Less expensive than HATU, making it suitable for large-scale synthesis.
-
High Reliability: A well-established reagent with predictable performance for a wide range of couplings.
-
-
Considerations:
-
Guanidinylation Risk: More prone than HATU to cause guanidinylation of the N-terminal amine if used in excess, forming a byproduct that caps the peptide chain.[9] It is critical to use equimolar amounts relative to the carboxylic acid.[9]
-
Lower Reactivity: Generally less reactive and slower than HATU, which may result in incomplete coupling for difficult sequences.[5]
-
DIC/Oxyma: The Classic & Cost-Effective Combination
DIC (N,N'-Diisopropylcarbodiimide) is a liquid carbodiimide that serves as a dehydrating agent to facilitate amide bond formation.[12] Unlike its solid counterpart DCC, the diisopropylurea byproduct of DIC is soluble in common SPPS solvents like DMF and DCM, making it far more suitable for solid-phase applications.[9][13] For modern SPPS, DIC is almost always used with an additive to suppress racemization and improve efficiency. OxymaPure (Ethyl cyano(hydroxyimino)acetate) is a high-performing and safer, non-explosive alternative to HOBt and HOAt.[3][14]
Mechanism of Action: The DIC/Oxyma reaction is a two-step process. First, DIC activates the carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate.[15] This intermediate is prone to racemization and side reactions (like N-acylurea formation).[13] OxymaPure rapidly intercepts the O-acylisourea to form a more stable and highly reactive Oxyma-ester, which then cleanly acylates the amine.[16][17]
-
Advantages:
-
Considerations:
-
Slower Kinetics: The reaction is generally slower compared to aminium salt methods.
-
Additive is Essential: Using DIC without an additive like OxymaPure can lead to significant racemization and formation of N-acylurea byproducts.[13]
-
Data-Driven Recommendations
The choice of reagent depends on a balance of factors. The following table summarizes the key characteristics to guide your decision.
| Parameter | HATU | HBTU | DIC / OxymaPure |
| Relative Speed | Very Fast | Fast | Moderate |
| Coupling Efficiency | Excellent | Very Good | Good to Very Good |
| Racemization Risk | Very Low | Low | Low (with Oxyma) |
| Primary Side Reaction | Guanidinylation | Guanidinylation | N-acylurea (without Oxyma) |
| Byproduct | Soluble Tetramethylurea | Soluble Tetramethylurea | Soluble Diisopropylurea |
| Relative Cost | High | Moderate | Low |
| Best For | Difficult/hindered sequences, speed, maximum purity. | Routine synthesis, cost-conscious projects. | Large-scale synthesis, maximum cost-efficiency. |
Reagent Selection Workflow
To further simplify the decision-making process, the following workflow can be applied.
Detailed Experimental Protocols
The following protocols are based on a standard solid-phase synthesis workflow. All equivalents are calculated based on the initial loading of the resin.
Prerequisite: Resin Preparation and Fmoc Deprotection
-
Resin Swelling: Swell the resin (e.g., Rink Amide) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[5]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain, then repeat with a fresh 20% piperidine solution for 15 minutes to ensure complete Fmoc removal.[5][18]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[18]
Protocol 1: HATU-Mediated Coupling
This protocol is recommended for achieving the highest coupling efficiency and speed.
-
Reagents:
-
Fmoc-AEEA-AEEA-OH (1.5 eq)
-
HATU (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
In a separate vial, dissolve Fmoc-AEEA-AEEA-OH and HATU in a minimal volume of DMF.
-
Add DIPEA to the vial. A color change may be observed. Allow this pre-activation mixture to stand for 1-2 minutes.
-
Add the activated solution to the deprotected, washed resin.
-
Agitate the mixture at room temperature for 45-60 minutes.
-
Reaction Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (beads remain colorless or yellow) indicates the absence of free primary amines and a complete reaction.[5]
-
If the Kaiser test is positive (blue beads), continue coupling for another 30 minutes and re-test. If it remains positive, consider a double coupling.
-
Once the reaction is complete, drain the vessel and wash the resin thoroughly with DMF (5 times).
-
Protocol 2: HBTU-Mediated Coupling
This is a reliable and cost-effective protocol for routine synthesis.
-
Reagents:
-
Fmoc-AEEA-AEEA-OH (2.0 eq)
-
HBTU (2.0 eq)
-
DIPEA (4.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
In a separate vial, dissolve Fmoc-AEEA-AEEA-OH and HBTU in a minimal volume of DMF.
-
Add this solution to the deprotected, washed resin.
-
Add the DIPEA to the reaction vessel.[19]
-
Agitate the mixture at room temperature for 1-2 hours.
-
Reaction Monitoring: Perform a Kaiser test. A negative result indicates a complete reaction.
-
If the test is positive, extend the reaction time. Given the risk of guanidinylation with HBTU, a double coupling should be performed with freshly prepared reagents rather than simply extending the time indefinitely.
-
Once the reaction is complete, drain the vessel and wash the resin thoroughly with DMF (5 times).
-
Protocol 3: DIC/Oxyma-Mediated Coupling
This protocol is the most economical choice, ideal for large-scale work.
-
Reagents:
-
Fmoc-AEEA-AEEA-OH (3.0 eq)
-
OxymaPure (3.0 eq)
-
DIC (3.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
In a separate vial, dissolve Fmoc-AEEA-AEEA-OH and OxymaPure in a minimal volume of DMF.
-
Add this solution to the deprotected, washed resin.
-
Add the DIC to the reaction vessel. Note: DIC is a liquid and easier to handle than solid reagents.[13]
-
Agitate the mixture at room temperature for 2-4 hours. Note that carbodiimide reactions are typically slower.[20]
-
Reaction Monitoring: Perform a Kaiser test. A negative result indicates a complete reaction.
-
If the test is positive, the reaction time can be extended or a double coupling can be performed.
-
Once the reaction is complete, drain the vessel and wash the resin thoroughly with DMF (5 times) to remove the soluble diisopropylurea byproduct.
-
Troubleshooting Incomplete Coupling
If a positive Kaiser test persists after the recommended coupling time, it indicates the presence of unreacted free amines.
-
Immediate Action (Double Coupling): Drain the reaction vessel, wash the resin with DMF (3 times), and repeat the coupling protocol with a freshly prepared solution of reagents.[21]
-
Strategic Action (Reagent Upgrade): If coupling with DIC/Oxyma fails, consider switching to HBTU or HATU for the second attempt. If HBTU fails, upgrading to HATU is the logical next step as it is a more potent agent.
-
Disrupt Aggregation: For sequences known to aggregate, performing the synthesis at a slightly elevated temperature (e.g., 35-40°C) or adding chaotropic salts may improve reagent access to the reaction site.[1]
Conclusion
The successful incorporation of Fmoc-AEEA-AEEA is readily achievable with a well-chosen coupling strategy. HATU stands out as the most powerful and reliable reagent, ensuring rapid and complete reactions, making it the top recommendation for difficult sequences or when material purity is paramount. HBTU offers a balanced profile of cost and performance, making it an excellent workhorse for routine synthesis, provided care is taken to avoid using it in excess. Finally, the DIC/Oxyma system is an outstanding choice for large-scale, cost-sensitive projects, delivering clean couplings with the advantage of a highly soluble byproduct and enhanced safety. By understanding the mechanisms and following the validated protocols herein, researchers can confidently and efficiently incorporate this versatile linker into their synthetic targets.
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism [Video]. YouTube. Retrieved from [Link]
-
Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(82), 52277-52285. Retrieved from [Link]
-
Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
White, P. D., & Chan, W. C. (Eds.). (2000). Basic procedures. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. Retrieved from [Link]
-
Hopemax. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]
-
Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Wikipedia. (n.d.). HBTU. Retrieved from [Link]
-
Chemistry Page. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond [Video]. YouTube. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5591-5599. Retrieved from [Link]
-
Request PDF. (2025, August 6). Efficient Peptide Synthesis Involving Sterically Hindered Amino Acids. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. PMC. Retrieved from [Link]
-
Aapptec. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Understanding OxymaPure As A Peptide Coupling Additive. A Guide To New Oxyma Derivatives. Retrieved from [Link]
-
Amblard, M., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. Molecular Biotechnology, 33, 239-254. Retrieved from [Link]
-
Biondi, L., & Fiori, S. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. Retrieved from [Link]
-
DilunBio. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (2020, December 22). SPPS: peptide failure to elongate?. Retrieved from [Link]
-
Izdebski, J., Pachulska, M., & Orłowska, A. (1994). N-cyclohexyl-N'-isopropylcarbodiimide: a hybrid that combines the structural features of DCC and DIC. International Journal of Peptide and Protein Research, 44(5), 414-419. Retrieved from [Link]
-
Biotage. (2023, February 7). What do you do when your peptide synthesis fails?. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM. (n.d.). DIC for Peptide Synthesis: Advantages and Procurement Strategies. Retrieved from [Link]
Sources
- 1. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bachem.com [bachem.com]
- 4. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. peptide.com [peptide.com]
- 10. Exploring the Diverse Functions of HBTU in Peptide Synthesis [en.highfine.com]
- 11. HBTU - Wikipedia [en.wikipedia.org]
- 12. nbinno.com [nbinno.com]
- 13. biosynth.com [biosynth.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chem.uci.edu [chem.uci.edu]
- 19. peptide.com [peptide.com]
- 20. file.globalso.com [file.globalso.com]
- 21. biotage.com [biotage.com]
Enhancing Peptide Therapeutics: A Guide to Incorporating Fmoc-AEEA-AEEA in Automated Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of hydrophilic linkers, such as Fmoc-AEEA-AEEA, into peptide sequences is a critical step in modern drug development. These linkers can significantly enhance the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics. This guide provides a comprehensive overview and detailed protocols for the efficient integration of Fmoc-AEEA-AEEA into peptide chains using automated solid-phase peptide synthesizers. By explaining the underlying chemical principles and offering field-tested methodologies, this document serves as an essential resource for scientists seeking to optimize the synthesis of complex and therapeutically relevant peptides.
Introduction: The Rationale for PEGylation in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone of peptide manufacturing, enabling the rapid and efficient assembly of amino acid sequences.[1] A significant advancement in this field is the incorporation of Polyethylene Glycol (PEG) linkers. These flexible, hydrophilic chains offer a multitude of benefits, particularly in the synthesis of challenging or hydrophobic peptides.[1][2]
Fmoc-AEEA-AEEA, a derivative of 2-[2-(2-aminoethoxy)ethoxy]acetic acid (AEEA), is a specialized PEG linker that plays a crucial role in modifying peptides.[3][4] Its structure, featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, allows for seamless integration into standard Fmoc-based SPPS protocols.[3] The AEEA moiety provides a flexible spacer, which can improve the solubility and bioavailability of the final peptide product.[2][3]
Key Advantages of Incorporating Fmoc-AEEA-AEEA:
-
Improved Solubility: The hydrophilic nature of the AEEA chain helps to solubilize growing peptide chains, especially those with hydrophobic sequences, thereby preventing aggregation and improving reaction kinetics.[1]
-
Enhanced Solvation: PEG linkers promote better swelling of the resin support in a variety of solvents, leading to improved reagent access to the reaction sites.[5]
-
Increased Yield and Purity: By minimizing aggregation and optimizing reaction conditions, the inclusion of PEG linkers can result in higher yields of the desired peptide with fewer impurities.[1]
-
Favorable Pharmacokinetic Properties: For therapeutic applications, the incorporated PEG linker can enhance biocompatibility, reduce immunogenicity, and improve the in vivo stability and circulation half-life of the peptide.
Materials and Reagents
Successful incorporation of Fmoc-AEEA-AEEA requires high-quality reagents and a properly configured automated peptide synthesizer.
| Reagent/Material | Specification | Supplier Example |
| Fmoc-AEEA-AEEA | Purity ≥ 95% | ChemPep, AAPPTec |
| Resin | Appropriate for C-terminal modification (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids) | Sigma-Aldrich, AAPPTec |
| Fmoc-protected Amino Acids | Standard and non-standard as required by the peptide sequence | Various |
| Coupling Reagents | HBTU/HOBt or HATU/HOAt | Various |
| Base | N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine | Various |
| Deprotection Reagent | 20% Piperidine in N,N-Dimethylformamide (DMF) | Various |
| Solvents | DMF (Peptide Synthesis Grade), Dichloromethane (DCM), Methanol (Reagent Grade) | Various |
| Cleavage Cocktail | e.g., TFA/TIS/H2O (95:2.5:2.5) | Prepared in-house |
| Automated Peptide Synthesizer | Compatible with Fmoc chemistry | e.g., CEM, Biosearch |
Automated Synthesis Protocol: Step-by-Step Incorporation of Fmoc-AEEA-AEEA
This protocol outlines the key steps for incorporating Fmoc-AEEA-AEEA into a peptide sequence using a standard automated peptide synthesizer. The process involves a series of coupling and deprotection cycles.
Pre-Synthesis Preparation
-
Resin Swelling: Swell the chosen resin in DMF for at least 1 hour prior to the first coupling step. This ensures optimal reaction conditions within the resin beads.[6]
-
Reagent Preparation: Prepare fresh solutions of coupling reagents, base, and deprotection reagent. Ensure all amino acids and the Fmoc-AEEA-AEEA are accurately weighed and dissolved.
Automated Synthesizer Program
The core of the process is the modification of the standard synthesis cycle to accommodate the Fmoc-AEEA-AEEA linker.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Purchase Directly from Fmoc-AEEA-OH | China Fmoc-AEEA-OH Supplies [liwei-peptide.com]
- 4. Fmoc-AEEA-AEEA | C27H34N2O9 | CID 51340574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PEGA supports for combinatorial peptide synthesis and solid-phase enzymatic library assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
Application Notes and Protocols for Manual Coupling of Fmoc-AEEA-AEEA in Solid-Phase Peptide Synthesis
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the efficient manual coupling of Fmoc-AEEA-AEEA-OH (Fmoc-8-amino-3,6-dioxaoctanoyl-8-amino-3,6-dioxaoctanoic acid) in solid-phase peptide synthesis (SPPS). This document is intended for researchers, chemists, and professionals in drug development and peptide chemistry. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale, empowering the user to troubleshoot and optimize their synthesis. Protocols for three robust coupling methodologies are presented, along with methods for ensuring reaction completion, thereby guaranteeing high-quality synthesis outcomes.
Introduction: The Role and Properties of AEEA Linkers
Fmoc-AEEA-AEEA-OH is a hydrophilic linker increasingly employed in peptide and conjugate synthesis.[1] Composed of two repeating 8-amino-3,6-dioxaoctanoic acid (AEEA) units, this molecule imparts several desirable characteristics to the final product. The ethylene glycol-like structure enhances the aqueous solubility of the target molecule, which is particularly advantageous for hydrophobic peptides or small molecule drug conjugates.[2][3] Furthermore, the flexible nature of the AEEA linker can provide necessary spatial separation between a peptide and another moiety (e.g., a dye, drug, or protein), potentially reducing steric hindrance and preserving biological activity.[4]
In the context of Fmoc-based Solid-Phase Peptide Synthesis (SPPS), Fmoc-AEEA-AEEA-OH is treated as a dipeptide-like building block. The general workflow of Fmoc-SPPS involves a cyclical process of deprotection and coupling.[5][6] The terminal amine of the resin-bound peptide is deprotected (typically with piperidine) to reveal a free amine, which then attacks the activated carboxyl group of the incoming Fmoc-protected amino acid (or in this case, Fmoc-AEEA-AEEA-OH) to form a new peptide bond.[7]
While the hydrophilic nature of the AEEA linker is beneficial for the final product, it also positively influences the synthesis process itself. By disrupting inter- and intra-chain hydrogen bonding, PEG-like linkers can help to solvate the growing peptide chain, mitigating the on-resin aggregation that is a common cause of incomplete coupling and failed syntheses.[8][9]
This guide will focus on the critical coupling step, providing detailed protocols for manual synthesis.
Foundational Principles of Manual Coupling
The success of any coupling step in SPPS hinges on the efficient formation of an amide bond between the C-terminus of the incoming Fmoc-amino acid and the N-terminus of the resin-bound peptide. This is achieved by activating the carboxylic acid of the incoming molecule, transforming it into a more reactive species that is susceptible to nucleophilic attack by the peptide's free amine.[7] The choice of coupling reagent is a critical parameter that dictates the reaction's speed, efficiency, and the degree to which side reactions, such as racemization, are suppressed.[10]
For a non-standard building block like Fmoc-AEEA-AEEA-OH, which lacks a chiral alpha-carbon and is not known to be sterically demanding, several coupling strategies can be successfully employed. The selection often depends on reagent availability, cost, and the specific requirements of the overall peptide sequence. We will detail three highly effective and commonly used methods:
-
Uronium/Aminium Salt Activation: Reagents like HBTU and HATU are highly efficient activators that generate active esters in situ.[1][11] They are known for rapid coupling times and are particularly effective for challenging sequences.[10] HATU is generally considered more reactive than HBTU and is often preferred for difficult couplings.[11]
-
Carbodiimide Activation: The combination of a carbodiimide, such as N,N'-Diisopropylcarbodiimide (DIC), with a benzotriazole additive like 1-hydroxybenzotriazole (HOBt) is a classic, cost-effective, and highly reliable method.[12] DIC activates the carboxylic acid, which is then trapped by HOBt to form an active ester, minimizing side reactions and suppressing racemization.[5]
The logical workflow for a single coupling cycle in manual SPPS is depicted below.
Caption: General workflow for one cycle of manual Fmoc-SPPS.
Reagents and Equipment
Equipment:
-
Manual peptide synthesis vessel with a sintered glass frit
-
Shaker or vortex mixer
-
Glassware for reagent preparation (vials, graduated cylinders)
-
Pipettes
-
Nitrogen line for agitation (optional but recommended)
Solvents and Reagents:
-
Solid-phase synthesis resin (e.g., Rink Amide, Wang) with the N-terminus deprotected
-
Fmoc-AEEA-AEEA-OH
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), synthesis grade
-
Piperidine
-
N,N-Diisopropylethylamine (DIPEA)
-
For Protocol 1: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
For Protocol 2: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
For Protocol 3: DIC (N,N'-Diisopropylcarbodiimide) and HOBt (1-Hydroxybenzotriazole)
-
Kaiser test reagents (see Section 5.1)
Detailed Coupling Protocols
The following protocols are based on a synthesis scale of 0.1 mmol. Adjust volumes and quantities accordingly for different scales.
Pre-Coupling: Resin Preparation
-
Resin Swelling: Place the resin (0.1 mmol) in the synthesis vessel. Add DMF (5-10 mL) and agitate for 30-60 minutes to swell the resin beads. Drain the DMF.
-
Fmoc Deprotection: Add a 20% piperidine in DMF solution (5 mL) to the resin. Agitate for 5 minutes and drain. Add a fresh 5 mL aliquot of 20% piperidine in DMF and agitate for 15 minutes. Drain the solution.
-
Washing: Wash the resin thoroughly by adding DMF (~10 mL), agitating for 30-60 seconds, and draining. Repeat this wash cycle 5-7 times to ensure complete removal of piperidine.
The resin now has a free primary amine and is ready for the coupling reaction.
Protocol 1: HBTU-Mediated Coupling
HBTU is a robust and widely used coupling reagent that rapidly forms an HOBt active ester.[13] This method is known for its high efficiency and minimal side reactions.[1]
Reagent Preparation & Stoichiometry Table
| Reagent | Equivalents (rel. to resin) | Molarity (Typical) | Amount for 0.1 mmol scale |
| Fmoc-AEEA-AEEA-OH | 4 eq | - | 0.4 mmol (212.2 mg) |
| HBTU | 3.9 eq | 0.5 M in DMF | 0.39 mmol (147.9 mg) |
| DIPEA | 8 eq | 2.0 M in DMF | 0.8 mmol (139 µL) |
Step-by-Step Procedure:
-
Pre-activation: In a separate vial, dissolve Fmoc-AEEA-AEEA-OH (0.4 mmol) and HBTU (0.39 mmol) in DMF (~2 mL).
-
Add DIPEA (0.8 mmol) to the solution. The solution may turn slightly yellow. Mix for 1-2 minutes to allow for pre-activation.
-
Coupling: Add the activated amino acid solution to the deprotected resin in the synthesis vessel.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test (see Section 5) to check for reaction completion.
-
Washing: Once the Kaiser test is negative (colorless/yellow beads), drain the coupling solution. Wash the resin with DMF (3 x 10 mL) and then DCM (3 x 10 mL) to prepare for the next cycle.
Caption: Simplified HBTU activation and coupling mechanism.
Protocol 2: HATU-Mediated Coupling
HATU is a more reactive uronium salt derivative of HOBt, containing a 7-azabenzotriazole core.[10] This increased reactivity makes it an excellent choice for potentially difficult couplings or when faster reaction times are desired, with a reduced risk of racemization.[11]
Reagent Preparation & Stoichiometry Table
| Reagent | Equivalents (rel. to resin) | Molarity (Typical) | Amount for 0.1 mmol scale |
| Fmoc-AEEA-AEEA-OH | 4 eq | - | 0.4 mmol (212.2 mg) |
| HATU | 3.9 eq | 0.5 M in DMF | 0.39 mmol (148.3 mg) |
| DIPEA | 8 eq | 2.0 M in DMF | 0.8 mmol (139 µL) |
Step-by-Step Procedure:
-
Pre-activation: In a separate vial, dissolve Fmoc-AEEA-AEEA-OH (0.4 mmol) and HATU (0.39 mmol) in DMF (~2 mL).
-
Add DIPEA (0.8 mmol) to the solution and mix for 1-2 minutes. The mechanism involves the formation of a highly reactive OAt-active ester.[11]
-
Coupling: Add the activated solution to the deprotected resin.
-
Agitate the mixture for 30-60 minutes at room temperature.
-
Monitoring: Perform a Kaiser test (see Section 5).
-
Washing: Once complete, drain the solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
Protocol 3: DIC/HOBt-Mediated Coupling
This is a classic, highly reliable, and cost-effective method. DIC activates the carboxylic acid, which is then intercepted by HOBt to form the HOBt active ester, preventing the formation of unreactive byproducts and suppressing racemization.[5]
Reagent Preparation & Stoichiometry Table
| Reagent | Equivalents (rel. to resin) | Molarity (Typical) | Amount for 0.1 mmol scale |
| Fmoc-AEEA-AEEA-OH | 4 eq | - | 0.4 mmol (212.2 mg) |
| HOBt | 4 eq | 0.5 M in DMF | 0.4 mmol (54.0 mg) |
| DIC | 4 eq | - | 0.4 mmol (62.5 µL) |
Step-by-Step Procedure:
-
Activation: In a separate vial, dissolve Fmoc-AEEA-AEEA-OH (0.4 mmol) and HOBt (0.4 mmol) in DMF (~2 mL).
-
Add DIC (0.4 mmol) to the solution. Allow the mixture to pre-activate for 5-10 minutes.
-
Coupling: Add the activated solution to the deprotected resin.
-
Agitate the mixture for 1.5-3 hours at room temperature.
-
Monitoring: Perform a Kaiser test (see Section 5).
-
Washing: Upon completion, drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL). The byproduct, diisopropylurea (DIU), is soluble in the wash solvents.[10]
Self-Validation: Monitoring Coupling Completion
Ensuring that each coupling step proceeds to completion is paramount for the synthesis of a high-purity final product. An incomplete coupling results in a deletion sequence, which can be difficult to separate from the desired peptide. The Kaiser test is a highly sensitive qualitative method for detecting free primary amines on the resin.[14]
Protocol: The Kaiser Test
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN(aq) diluted to 100 mL with pyridine.
Procedure:
-
Withdraw a small sample of resin beads (approx. 5-10 mg) from the reaction vessel after the coupling and washing steps.
-
Place the beads in a small glass test tube.
-
Add 2-3 drops of each Kaiser test solution (A, B, and C) to the tube.
-
Heat the tube at 100-120°C for 3-5 minutes.
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Negative Test (Coupling Complete): The beads and solution remain yellow or colorless. This indicates the absence of free primary amines.[14]
-
Positive Test (Coupling Incomplete): The beads and/or the solution turn a deep blue or purple.[14] This signifies the presence of unreacted primary amines, and a recoupling step is necessary.
Troubleshooting an Incomplete Coupling: If the Kaiser test is positive, drain the wash solvent from the main reaction vessel and repeat the coupling procedure using fresh reagents. It may be beneficial to extend the coupling time for the second attempt. For persistently difficult couplings, switching to a more powerful activation agent (e.g., from DIC/HOBt to HATU) is a valid strategy.[14]
Conclusion
The manual coupling of Fmoc-AEEA-AEEA-OH is a straightforward process that can be accomplished with high efficiency using standard SPPS reagents and protocols. The inherent flexibility and hydrophilicity of the AEEA moiety make it a valuable tool in modern peptide chemistry. By understanding the chemical principles behind carboxyl activation and diligently monitoring reaction completion with tools like the Kaiser test, researchers can confidently incorporate this versatile linker into their synthetic targets. The choice between uronium salt-based reagents like HBTU/HATU and carbodiimide methods like DIC/HOBt will depend on the specific context of the synthesis, but all three methods detailed herein are robust and field-proven for achieving high-purity products.
References
-
Liwei Peptide. (n.d.). Fmoc-AEEA-OH. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
-
The Royal Society of Chemistry. (2014). Experimental procedures Solid phase peptide synthesis (SPPS). [Link]
- Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Google Patents. (2005). US20050187407A1 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
-
Aapptec Peptides. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]
- Werner Lab. (2016). Manual Solid Phase Peptide Synthesis Protocol.
- Coin, I., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Journal of the Brazilian Chemical Society.
-
Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
Hartmann, M., et al. (2020). A Versatile “Synthesis Tag” (SynTag) for the Chemical Synthesis of Aggregating Peptides and Proteins. Journal of the American Chemical Society, 142(42), 18064-18072. [Link]
-
Wikipedia. (n.d.). Peptide synthesis. [Link]
Sources
- 1. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 2. mdpi.com [mdpi.com]
- 3. purepeg.com [purepeg.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. peptide.com [peptide.com]
- 7. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 8. A Versatile “Synthesis Tag” (SynTag) for the Chemical Synthesis of Aggregating Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bachem.com [bachem.com]
- 11. peptide.com [peptide.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Fmoc-AEEA-AEEA linker attachment to resin for solid-phase synthesis.
The following Application Note and Protocol guide is designed for researchers and drug development professionals. It synthesizes field-proven solid-phase peptide synthesis (SPPS) methodologies with specific considerations for the Fmoc-AEEA-AEEA linker.
Introduction & Strategic Planning
The Fmoc-AEEA-AEEA linker (Fmoc-8-amino-3,6-dioxaoctanoic acid dimer) is a critical "mini-PEG" spacer used in bioconjugation and peptide engineering. Its primary function is to introduce hydrophilicity and flexibility between a bioactive payload and a solid support or another functional moiety.
Unlike standard amino acids, the AEEA-AEEA unit is a long, flexible polyether chain. This structural difference introduces specific challenges in Solid-Phase Peptide Synthesis (SPPS):
-
Solvation Dynamics: The amphiphilic nature requires careful solvent selection (DMF vs. NMP) to prevent chain collapse.
-
Folding/Aggregation: Long PEG-like chains can induce secondary structures that hinder subsequent couplings.
-
Coupling Kinetics: The primary amine is unhindered, but the large hydrodynamic radius of the Fmoc-AEEA-AEEA block can slow down diffusion into the resin pores.
Resin Selection Guide
Choosing the correct resin is the first critical decision point.
| Feature | Rink Amide Resin | 2-Chlorotrityl Chloride (2-CTC) Resin |
| Cleavage Condition | 95% TFA (Acidolytic) | 1% TFA / DCM (Mild Acidolytic) |
| C-Terminal Result | Amide (-CONH₂) | Carboxylic Acid (-COOH) |
| Linkage Type | Amide bond (Stable) | Ester bond (Acid Labile) |
| Primary Use Case | Peptide amides, stable conjugates. | Protected peptide fragments, C-terminal acids.[1][2] |
| Loading Strategy | Standard Activation (DIC/Oxyma) | Nucleophilic Displacement (DIPEA driven) |
Experimental Protocols
Protocol A: Attachment to Rink Amide Resin (Amide Linkage)
Target: Formation of a stable amide bond between the resin linker and Fmoc-AEEA-AEEA.
Reagents:
-
Resin: Rink Amide MBHA (Loading 0.5 – 0.7 mmol/g).
-
Linker: Fmoc-AEEA-AEEA-OH (3.0 equivalents relative to resin loading).
-
Activator: DIC (N,N′-Diisopropylcarbodiimide) / Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate).
-
Solvent: Anhydrous DMF (Dimethylformamide).[3]
Step-by-Step Procedure:
-
Resin Swelling:
-
Place resin in a fritted reaction vessel.
-
Swell in DCM (Dichloromethane) for 20 minutes. Drain.
-
Wash with DMF (3 x 2 minutes).
-
-
Fmoc Deprotection (Resin):
-
Treat resin with 20% Piperidine in DMF (2 x 10 minutes).[4]
-
Note: Monitor UV absorbance of the waste; a strong signal indicates successful removal of the resin's initial Fmoc group.
-
Wash with DMF (5 x 2 minutes) to remove all traces of piperidine. Critical: Residual piperidine will cause premature Fmoc removal of the incoming linker.
-
-
Activation & Coupling:
-
Washing & QC:
-
Drain and wash with DMF (3 x 2 minutes).
-
Perform Kaiser Test (See Section 3). If blue (positive), re-couple using HATU/DIPEA (2 eq).
-
Workflow Visualization (Rink Amide):
Caption: Workflow for amide bond formation on Rink Amide resin. Green nodes indicate successful progression.
Protocol B: Attachment to 2-Chlorotrityl Chloride (2-CTC) Resin (Ester Linkage)
Target: Nucleophilic displacement of chloride to form an acid-labile ester. This method is moisture-sensitive.
Reagents:
-
Resin: 2-Chlorotrityl Chloride Resin (High loading ~1.0 - 1.6 mmol/g).
-
Linker: Fmoc-AEEA-AEEA-OH (0.6 - 0.8 equivalents relative to resin capacity).
-
Expert Insight: Undersaturating the resin (using <1 eq of linker) is a standard strategy to control loading density and prevent aggregation during synthesis.
-
-
Base: DIPEA (N,N-Diisopropylethylamine).[7]
-
Solvent: Anhydrous DCM (Dichloromethane).
Step-by-Step Procedure:
-
Preparation:
-
Dry all glassware and resin under vacuum/nitrogen flow. Moisture hydrolyzes the trityl chloride to an unreactive alcohol.
-
-
Loading (Nucleophilic Substitution):
-
Dissolve Fmoc-AEEA-AEEA-OH (0.6 eq) in anhydrous DCM (10 mL/g resin).
-
Add DIPEA (4 eq relative to Linker).[7]
-
Add solution immediately to the dry resin.
-
Reaction Time: Shake vigorously for 2 hours at room temperature.
-
-
Capping (Critical Step):
-
The resin likely has unreacted chloride sites. These must be quenched (capped) to prevent reaction with subsequent amino acids.[2]
-
Add Methanol (HPLC grade, 1 mL per gram of resin) directly to the reaction mixture.
-
Shake for an additional 20 minutes.
-
Mechanism:[2][3][4][6][7][9][10] Methanol reacts with remaining Cl-Trt sites to form the inert Methyl-Trt ether.
-
-
Washing:
-
Drain and wash with DCM (3x), DMF (3x), and DCM (3x).[7]
-
Workflow Visualization (2-CTC):
Caption: 2-CTC loading utilizes nucleophilic displacement followed by methanol capping to ensure site specificity.
Quality Control & Validation
Trustworthiness in SPPS relies on verifying the loading efficiency before proceeding to expensive peptide assembly.
Method 1: The Kaiser Test (Qualitative)
-
Applicability: Rink Amide coupling (detects free amines).[2]
-
Reagents: Ninhydrin, Phenol, KCN/Pyridine.
-
Procedure: Take a few beads -> Add 2 drops of each solution -> Heat at 100°C for 5 mins.
-
Interpretation:
-
Blue Beads: Free amines present (Incomplete coupling).
-
Yellow/Colorless: No free amines (Complete coupling).
-
Method 2: Fmoc Determination (Quantitative - Gold Standard)
-
Applicability: Both Rink and 2-CTC.[2]
-
Principle: Cleavage of Fmoc releases dibenzofulvene, which absorbs strongly at 290 nm.
-
Protocol:
-
Dry a resin sample (approx. 5-10 mg) thoroughly. Weigh precisely (
). -
Treat with 20% Piperidine/DMF (2 mL) for 20 minutes in a volumetric flask.
-
Dilute to volume (e.g., 10 mL or 25 mL) with DMF.
-
Measure UV Absorbance (
) using 20% Piperidine/DMF as blank.[2] -
Calculation:
(1.65 is the extinction coefficient factor for Fmoc at 290nm).
-
Troubleshooting & Expert Insights
| Issue | Cause | Solution |
| Low Loading on 2-CTC | Hydrolysis of resin (moisture).[6] | Use strictly anhydrous DCM. Dry resin in desiccator overnight before use. |
| Gelation/Clumping | PEG chain aggregation. | Switch solvent to NMP (N-Methyl-2-pyrrolidone) or use heated coupling (40°C). |
| Incomplete Coupling | Steric hindrance of the dimer. | Perform Double Coupling : Repeat the coupling step with fresh reagents for 1 hour. |
| Racemization | Over-activation. | Use Oxyma/DIC instead of HATU/DIPEA for the initial loading if racemization is a concern (less critical for achiral AEEA, but good practice). |
References
-
PubChem. (2025). Fmoc-AEEA-AEEA Compound Summary. National Library of Medicine. [Link]
-
Aapptec. (n.d.).[6] Standard Practices for Fmoc-Based Solid Phase Peptide Synthesis. Aapptec Peptide Synthesis Notes. [Link]
- Barlos, K., et al. (1989). Darstellung geschützter Peptid-Fragmente unter Einsatz substituierter Triphenylmethyl-Harze. Tetrahedron Letters. (Foundational reference for 2-CTC resin loading).
-
Albericio, F. (2000).[1] Solid-Phase Synthesis: A Practical Guide. CRC Press.[1] (Standard text for Rink Amide protocols).
Sources
- 1. peptide.com [peptide.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. peptideweb.com [peptideweb.com]
- 8. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 10. peptide.com [peptide.com]
Application Note: Precision Modification of Lysine Residues with Fmoc-AEEA-AEEA Linkers
Executive Summary
The modification of Lysine side chains with Fmoc-AEEA-AEEA (a dimer of [2-(2-aminoethoxy)ethoxy]acetic acid) is a critical workflow in modern peptide drug discovery, particularly for GLP-1 agonists (e.g., Semaglutide) and albumin-binding conjugates. This "Mini-PEG" linker provides a precise, monodisperse spacer (~25 Å extended) that mitigates steric hindrance between the peptide backbone and bulky cargo (such as fatty acids, fluorophores, or cytotoxins) while significantly enhancing aqueous solubility.
This guide details the solid-phase peptide synthesis (SPPS) methodology for installing this linker, focusing on orthogonal protection strategies, coupling efficiency, and troubleshooting aggregation.
Scientific Rationale & Mechanism
The "Mini-PEG" Advantage
Unlike polydisperse Polyethylene Glycol (PEG) polymers, Fmoc-AEEA-AEEA offers a defined molecular weight and structure. This precision is vital for regulatory approval (CMC) in therapeutic peptides.
| Feature | Hydrocarbon Linker (e.g., Ahx) | PEG Polymer (e.g., PEG-2000) | Fmoc-AEEA-AEEA (Mini-PEG) |
| Structure | Hydrophobic, Rigid | Polydisperse mixture | Monodisperse, Defined |
| Solubility | Low | High | High |
| Steric Shielding | Low | Very High | Moderate (Precision Spacing) |
| Immunogenicity | High risk | Potential anti-PEG Ab | Low |
Mechanism of Action in Drug Design
-
Solubility Enhancement: The ether oxygens in the AEEA backbone accept hydrogen bonds from water, disrupting the aggregation-prone hydrophobic patches often found in amphipathic peptides.
-
Albumin Binding: In drugs like Semaglutide, this linker connects a Lysine residue to a fatty acid (via a
-glutamic acid spacer). The AEEA spacer pushes the fatty acid away from the peptide backbone, allowing the fatty acid to bind Human Serum Albumin (HSA) without disrupting the peptide's receptor binding affinity.
Strategic Planning: Orthogonal Protection
Before synthesis, you must select the correct protecting group for the target Lysine. The side chain must be deprotected while the peptide is still on the resin, without affecting the N-terminal Fmoc or other side-chain protecting groups (Boc, tBu, Trt).
Option A: Lys(Mtt) - Recommended
-
Group: 4-Methyltrityl (Mtt).
-
Removal: 1% TFA in DCM (mild acid).
-
Pros: Highly acid-sensitive; removal is visually trackable (yellow solution).
-
Cons: Requires careful handling to avoid premature cleavage of the peptide from acid-labile resins (like 2-CTC).
Option B: Lys(ivDde)[1]
-
Group: 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl.
-
Removal: 2-4% Hydrazine in DMF.
-
Pros: Orthogonal to all acid-labile groups.
-
Cons: Hydrazine can remove Fmoc groups if not carefully controlled; ivDde is bulky.
Detailed Experimental Protocols
Safety Note: All steps should be performed in a fume hood. TFA and DIC are corrosive/toxic.
Protocol 1: Selective Deprotection of Lys(Mtt)
Target: Exposing the
-
Swelling: Swell the resin (with the full peptide sequence assembled and N-terminus Fmoc-protected) in DCM for 15 minutes.
-
Reagent Prep: Prepare a fresh solution of 1% TFA (v/v) and 3-5% TIS (Triisopropylsilane) in DCM .
-
Note: TIS acts as a scavenger for the trityl cation to prevent re-attachment.
-
-
Flow Wash (The "Yellow" Test):
-
Add the TFA solution to the resin.
-
Observation: The solution will instantly turn bright yellow (Mtt cation).
-
Drain immediately.
-
Repeat this "add and drain" process continuously.
-
Endpoint: Continue until the solution remains clear (typically 10-15 washes).
-
-
Neutralization:
-
Wash resin 3x with DCM.
-
Wash resin 3x with 5% DIPEA in DMF to neutralize residual acid.
-
Wash resin 5x with DMF.[1]
-
Protocol 2: Coupling Fmoc-AEEA-AEEA
Target: Attaching the spacer to the
Note: This protocol applies whether you are coupling a pre-formed dimer (Fmoc-AEEA-AEEA-OH) or two monomers sequentially.
Reagents:
-
Linker: Fmoc-AEEA-OH (3.0 equivalents relative to resin loading).
-
Activator: DIC (Diisopropylcarbodiimide) (3.0 eq) + Oxyma Pure (3.0 eq).[2]
-
Why DIC/Oxyma? Superior to HBTU/DIEA for preventing racemization and improving coupling yields in aggregation-prone sequences.
-
-
Solvent: DMF (Anhydrous).
Step-by-Step:
-
Pre-activation: Dissolve Fmoc-AEEA-OH and Oxyma in minimal DMF. Add DIC.[2][3] Let stand for 2 minutes.
-
Coupling: Add the activated mixture to the resin-bound peptide.
-
Incubation: Shake/agitate at Room Temperature for 2 to 4 hours .
-
Optimization: For the second AEEA unit (if coupling sequentially), extend time to 4 hours or double-couple, as the solvating effect of the first unit changes the resin dynamics.
-
-
Monitoring: Perform a Kaiser Test (Ninhydrin).
-
Blue beads: Incomplete coupling (Repeat step 2-3).
-
Colorless beads: Complete coupling.
-
Note: If Kaiser is ambiguous (common with PEG chains), use the Chloranil Test (for secondary amines) or TNBS test.
-
-
Fmoc Removal:
-
Repeat: If building the dimer from monomers, repeat Steps 1-5 for the second Fmoc-AEEA-OH unit.
Protocol 3: Functionalization (Example: Fatty Acid Coupling)
Context: Creating a Semaglutide-like side chain.
-
Spacer: Ensure the AEEA-AEEA linker is Fmoc-deprotected (free terminal amine).
-
Coupling Gamma-Glu: Couple Fmoc-Glu-OtBu using the DIC/Oxyma protocol above. Remove Fmoc.
-
Coupling Fatty Acid: Couple the Mono-tert-butyl ester of the fatty acid (e.g., Octadecanedioic acid mono-t-butyl ester ) using HATU/DIEA (3 eq).
-
Why HATU here? Fatty acids are bulky and sluggish; the high reactivity of HATU drives the reaction to completion.
-
-
Final Cleavage:
-
Wash resin with DCM.
-
Treat with TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
-
This simultaneously cleaves the peptide from the resin, removes the backbone protecting groups, and removes the side-chain tBu esters (on the Glu and Fatty Acid), yielding the active dicarboxylic acid moiety.
-
Workflow Visualization
The following diagram illustrates the critical path for Lysine modification using the Mtt protection strategy.
Figure 1: Step-wise workflow for orthogonal Lysine modification using Fmoc-AEEA linkers.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Incomplete Mtt Removal | TFA concentration too low or wash time too short. | Continue 1% TFA washes until the yellow color completely disappears. Ensure fresh TIS is added to scavenge trityl. |
| Aggregation (Gelling) | AEEA chain is hydrophilic, but the growing peptide might be hydrophobic. | Use Pseudoproline dipeptides in the backbone or switch solvent to NMP/DMSO for the coupling step. |
| Low Yield on Cargo | Steric hindrance of the AEEA-AEEA spacer. | Use HATU or COMU for the final cargo coupling. Perform a "double couple" (fresh reagents, 2x time). |
| Racemization | High base concentration during coupling. | Switch from HBTU/DIEA to DIC/Oxyma Pure (base-free activation). |
References
-
Lau, J., et al. (2015). "Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide." Journal of Medicinal Chemistry.
-
Albericio, F., & Tulla-Puche, J. (2008). "The Application of the Orthogonal Protection Strategy in Solid-Phase Peptide Synthesis." Methods in Molecular Biology.
-
Iris Biotech GmbH. "Pegylation & Linker Technologies: AEEA and Mini-PEGs." Application Note.
-
Subra, G., et al. (2008). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt." Chemistry – A European Journal.
-
Bachem. "Handling of Orthogonal Protecting Groups: Lys(Mtt) and Lys(ivDde)." Technical Guide.
Sources
Application Note: Fmoc-AEEA-AEEA Linker Strategy in Peptide Therapeutics
Abstract
The incorporation of Fmoc-AEEA-AEEA (Fmoc-8-amino-3,6-dioxaoctanoic acid dimer) has become a cornerstone strategy in the development of long-acting peptide therapeutics, most notably in GLP-1 receptor agonists like Semaglutide. This "mini-PEG" spacer is critical for modulating pharmacokinetics, enhancing solubility, and reducing steric hindrance between the peptide backbone and bulky albumin-binding moieties. This guide provides a rigorous technical framework for the synthesis, cleavage, and quality control of peptides containing the AEEA-AEEA motif, addressing common challenges such as coupling efficiency and post-cleavage aggregation.
Chemical Profile & Rationale[1][2][3][4][5][6][7]
The Fmoc-AEEA-AEEA motif is a heterobifunctional linker composed of two units of 8-amino-3,6-dioxaoctanoic acid. Unlike traditional alkyl spacers, the ether oxygens in the AEEA backbone impart hydrophilicity, preventing the aggregation often seen with hydrophobic linkers.
Key Specifications
| Property | Fmoc-AEEA-OH (Monomer) | Fmoc-AEEA-AEEA-OH (Dimer Block) |
| CAS Number | 166108-71-0 | 560088-89-3 |
| Formula | ||
| Mol.[1][2][3][4][5][6][7][][9][10][11] Weight | 385.4 g/mol | 530.6 g/mol |
| Function | Solubility enhancer, Steric spacer | Extended spacer (approx. 20-25 Å) |
| Solubility | DMSO, DMF, DCM | DMSO, DMF (Slightly less in DCM) |
Mechanism of Action: The "Albumin Bridge"
In therapeutics like Semaglutide, the AEEA-AEEA spacer does not bind the target receptor directly. Instead, it acts as a flexible arm connecting the peptide backbone (Lysine residue) to a fatty acid moiety (via
Figure 1: Structural logic of the AEEA-AEEA spacer in albumin-binding peptide conjugates.
Protocol 1: Solid Phase Peptide Synthesis (SPPS)
Objective: Efficient coupling of the Fmoc-AEEA-AEEA motif to a Lysine side chain (e.g., Lys(Mtt) or Lys(Alloc)) or N-terminus.
Author's Note: While the dimer block (Fmoc-AEEA-AEEA-OH) is commercially available, sequential addition of two Fmoc-AEEA-OH monomers is often more cost-effective and offers higher coupling control. The protocol below assumes sequential addition.
Reagents
-
Resin: Rink Amide (0.3–0.5 mmol/g loading) or Wang Resin.
-
Coupling Agents: DIC (Diisopropylcarbodiimide) / Oxyma Pure.
-
Why: AEEA is a PEG-like chain.[12] HBTU/HATU can sometimes lead to guanidinium capping or slower kinetics due to pre-activation lag. DIC/Oxyma offers superior suppression of racemization and efficient coupling for secondary amines (if present).
-
-
Solvent: DMF (Dimethylformamide), Peptide Grade.
Step-by-Step Workflow
-
Resin Preparation:
-
Swell resin in DCM for 30 mins, then wash with DMF (3x).
-
-
Deprotection (Standard Cycle):
-
Treat with 20% Piperidine in DMF (2
5 min). -
Wash: DMF (5
1 min). Crucial: PEG chains trap solvent. Extensive washing is required.
-
-
Coupling of First Fmoc-AEEA-OH:
-
Stoichiometry: 3.0 eq Fmoc-AEEA-OH : 3.0 eq DIC : 3.0 eq Oxyma.
-
Activation: Dissolve AA and Oxyma in minimal DMF. Add DIC immediately prior to adding to resin.
-
Reaction Time: 60–90 minutes at Room Temperature.
-
QC Check: Kaiser Test (Ninhydrin). AEEA has a primary amine after deprotection, so Kaiser works.
-
Blue beads = Incomplete (Recouple).
-
Colorless beads = Complete.
-
-
-
Coupling of Second Fmoc-AEEA-OH:
-
Capping (Optional but Recommended):
-
If Kaiser test is slightly positive after recoupling, cap with Acetic Anhydride/Pyridine/DMF to prevent deletion sequences.
-
Figure 2: SPPS Cycle for Fmoc-AEEA incorporation.
Protocol 2: Cleavage & Isolation (The "Oiling Out" Hazard)
Critical Challenge: Peptides containing PEG/AEEA linkers are significantly more soluble in organic solvents (like diethyl ether) than standard peptides. Traditional cold ether precipitation often results in a sticky oil rather than a precipitant, leading to yield loss.
Cleavage Cocktail
-
Standard: TFA (95%) / TIS (2.5%) /
(2.5%).[17]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
For Cys/Met containing sequences: Use Reagent K (TFA/Phenol/Water/Thioanisole/EDT).[18]
Optimized Isolation Procedure
-
Cleavage: Agitate resin in cocktail for 2–3 hours.
-
Filtration: Filter resin and collect filtrate.
-
Evaporation: Use
stream to reduce TFA volume to ~10% of original volume. Do not evaporate to dryness. -
Precipitation (The Fix):
-
Use Ice-Cold Diethyl Ether (pre-chilled to -20°C).
-
Add peptide solution dropwise to 10x volume of ether.
-
If it oils out: Do not decant. Place the tube in a dry ice/acetone bath or -80°C freezer for 1 hour. The oil should solidify.
-
Centrifugation: Centrifuge at 4°C (critical) at 4000 rpm for 10 mins.
-
-
Wash: Decant ether, resuspend pellet in fresh cold ether, and repeat centrifugation 2x.
Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Incomplete Coupling | Steric hindrance or aggregation of PEG chains. | Use Double Coupling automatically for AEEA steps. Switch to HATU/HOAt if DIC/Oxyma fails. Increase temperature to 40°C (Microwave). |
| "Sticky" Peptide | High PEG content prevents crystallization. | Lyophilize from |
| Mass Shift (+16 Da) | Oxidation of AEEA ether (rare) or Met/Trp. | AEEA is generally stable. Check scavengers in cleavage cocktail. Ensure fresh TFA is used. |
| Extra Peaks in HPLC | Deletion sequences (Des-AEEA). | Perform Acetylation (Capping) after AEEA coupling to terminate unreacted chains, making purification easier. |
References
-
Chemical Profile & Application: Fmoc-AEEA-OH Properties and Semaglutide Structure. ChemPep / SinoPEG. Retrieved from and .
-
SPPS Methodology: Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Creative Peptides.[10][15][19] Retrieved from .
-
Cleavage Cocktails: Cleavage Cocktail Selection for PEGylated Peptides. Peptide.com (Aapptec). Retrieved from .
-
Therapeutic Context: Semaglutide Structure and Mechanism. BOC Sciences. Retrieved from .
-
Linker Strategy: Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. ACS Publications. Retrieved from .
Sources
- 1. Purchase Directly from Fmoc-AEEA-OH | China Fmoc-AEEA-OH Supplies [liwei-peptide.com]
- 2. Semaglutide Side Chain | TBuO-Ste-Glu(AEEA-AEEA-OH)-OtBu | CAS#: 1118767-16-0 | Sinopeg [sinopeg.com]
- 3. biosynth.com [biosynth.com]
- 4. CN111944037A - A kind of synthetic method of semaglutide - Google Patents [patents.google.com]
- 5. chempep.com [chempep.com]
- 6. Pegylated peptides. II. Solid-phase synthesis of amino-, carboxy- and side-chain pegylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 9. US20050187407A1 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents [patents.google.com]
- 10. chemimpex.com [chemimpex.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. nbinno.com [nbinno.com]
- 13. academic.oup.com [academic.oup.com]
- 14. peptide.com [peptide.com]
- 15. biomatik.com [biomatik.com]
- 16. peptide.com [peptide.com]
- 17. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 18. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 19. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
How to use Fmoc-AEEA-AEEA to improve the pharmacokinetics of a peptide.
Application Note: Pharmacokinetic Optimization of Peptides via Fmoc-AEEA-AEEA Linker Strategy
Abstract: The Renal Clearance Challenge
Native therapeutic peptides often suffer from rapid renal clearance and enzymatic degradation, resulting in half-lives (
However, direct attachment of a fatty acid to the peptide backbone often ablates biological activity due to steric hindrance. This Application Note details the use of Fmoc-AEEA-AEEA (a defined mini-PEG spacer) to spatially isolate the albumin-binding motif from the receptor-binding domain, thereby preserving potency while extending half-life from minutes to days (e.g., Semaglutide).
Mechanism of Action: The "Spacer" Effect
The Fmoc-AEEA-AEEA reagent introduces two units of 8-amino-3,6-dioxaoctanoic acid . This creates a flexible, hydrophilic bridge (~25 Å length) between the peptide and the albumin-binding lipid.
Key Mechanistic Advantages:
-
Steric Relief: It pushes the bulky albumin molecule away from the peptide's receptor-binding interface.
-
Solubility Enhancement: The ether oxygens in the AEEA backbone form hydrogen bonds with water, counteracting the hydrophobicity of the attached fatty acid.
-
Renal Evasion: The peptide-albumin complex (~70 kDa) exceeds the renal filtration threshold (~45 kDa), preventing excretion.
Figure 1: Mechanism of Albumin Hitchhiking facilitated by the AEEA-AEEA spacer. The linker prevents HSA from blocking the peptide-receptor interaction.
Strategic Design: Where to Place the Linker?
The linker is rarely attached to the N-terminus, as this often interferes with receptor activation. The industry standard (validated by Liraglutide/Semaglutide) is Side-Chain Derivatization of a Lysine residue.
| Parameter | Recommendation | Rationale |
| Attachment Site | Internal Lysine (e.g., pos 20-30) | Distal from the N-terminal activation domain. |
| Protecting Group | Fmoc-Lys(Mtt)-OH or Fmoc-Lys(ivDde)-OH | Requires orthogonal deprotection (acid-labile Mtt or hydrazine-labile ivDde) to modify the side chain while the peptide remains on-resin. |
| Lipid Choice | Octadecanedioic acid (C18 diacid) | High affinity for albumin; the distal carboxylate increases solubility. |
Detailed Synthesis Protocol (Solid Phase)
Objective: Synthesize a peptide with a side-chain modification: Peptide-Lys(AEEA-AEEA-Lipid).
Materials Required
-
Resin: Rink Amide AM Resin (Loading 0.3–0.5 mmol/g). High loading causes aggregation during lipid coupling.
-
Orthogonal Lysine: Fmoc-Lys(Mtt)-OH.
-
Linker: Fmoc-AEEA-OH (CAS: 166108-71-0).
-
Lipid: Mono-tert-butyl octadecanedioate (C18-tBu).
-
Reagents: Piperidine, HBTU/DIEA (or DIC/Oxyma), TFA, TIS, DCM, DMF, HFIP (Hexafluoroisopropanol).
Step-by-Step Workflow
Phase 1: Backbone Assembly
-
Synthesize the full peptide backbone using standard Fmoc SPPS cycles.
-
Incorporate Fmoc-Lys(Mtt)-OH at the desired position.
-
IMPORTANT: Do not remove the N-terminal Fmoc group of the final amino acid yet. This protects the N-terminus during side-chain manipulation.
Phase 2: Orthogonal Deprotection (Mtt Removal) The Mtt (4-methyltrityl) group is hyper-acid labile.
-
Wash resin with DCM (3x).
-
Incubate with 1% TFA / 2% TIS / 97% DCM (10 mL per gram resin) for 2 minutes.
-
Drain and repeat ~5-8 times until the yellow color (trityl cation) disappears.
-
Neutralization: Wash immediately with 5% DIEA in DMF (3x) to neutralize the resin and prevent premature cleavage of the peptide.
Phase 3: Building the Side Chain (The AEEA-AEEA Bridge) Note: AEEA is a secondary amine after deprotection? No, AEEA (8-amino-3,6-dioxaoctanoic acid) has a primary amine. Standard Kaiser test works.
-
Coupling 1 (First AEEA):
-
Deprotection: 20% Piperidine/DMF (2 x 10 min).
-
Coupling 2 (Second AEEA):
-
Repeat the coupling step with Fmoc-AEEA-OH.
-
Result: You now have Resin-Peptide-Lys(AEEA-AEEA-NH2).
-
-
Deprotection: 20% Piperidine/DMF.[5]
Phase 4: Lipid Attachment & Final Cleavage
-
Lipid Coupling:
-
Dissolve Mono-tert-butyl octadecanedioate (3 eq), HBTU, and DIEA.
-
Couple for 2 hours (fatty acids react slower due to micelle formation).
-
-
Final N-terminal Deprotection: Remove the Fmoc from the main peptide chain N-terminus.
-
Global Cleavage:
-
Reagent: TFA/TIS/Water (95:2.5:2.5).
-
Time: 3 hours. (The tert-butyl group on the lipid and side-chain Pbf/tBu groups are removed here).
-
Figure 2: Orthogonal synthesis workflow for side-chain derivatization.
Quality Control & Characterization
The AEEA-AEEA modification adds specific mass and hydrophobicity characteristics.
| Method | Expected Observation | Notes |
| ESI-MS | Mass Shift: +570 Da (approx) | Mass of 2x AEEA + C18 Diacid (exact mass depends on lipid). |
| HPLC | Retention Time Shift | The lipidated peptide will elute significantly later (higher % ACN) than the native peptide. |
| Solubility | pH Dependent | Due to the free carboxylate on the lipid, solubility is often poor at pH < 5. Dissolve in pH 7.4 buffer or 10% acetic acid for purification. |
Troubleshooting Tip: If the lipidated peptide precipitates during HPLC purification, use a C4 column (instead of C18) and heat the column to 45°C to improve peak shape and recovery.
Pharmacokinetic Evaluation (In Vitro)
Before animal studies, validate the "Albumin Hitchhiking" mechanism using an Albumin Shift Assay .
-
Column: Size Exclusion Chromatography (SEC) or standard RP-HPLC.
-
Mobile Phase: PBS (pH 7.4).
-
Protocol:
-
Inject Peptide alone.
-
Inject HSA alone.
-
Inject Peptide + HSA (incubated for 30 min at 37°C).
-
-
Success Criteria: The Peptide peak should disappear/diminish, shifting to co-elute with the high molecular weight HSA peak, confirming binding.
References
-
Lau, J., et al. (2015). "Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide." Journal of Medicinal Chemistry. Available at: [Link]
-
Knudsen, L. B., & Lau, J. (2019). "The Discovery and Development of Liraglutide and Semaglutide." Frontiers in Endocrinology. Available at: [Link]
-
Zorzi, A., et al. (2017). "Acylated Heptapeptide Binds Albumin with High Affinity and Application as Tag Furnishes Long-Acting Peptides." Nature Communications. Available at: [Link]
-
Evers, A., et al. (2017). "Peptide Optimization at the Drug Discovery Interface: Tailoring of Physicochemical Properties." Journal of Medicinal Chemistry. Available at: [Link]
Sources
Fmoc-AEEA-AEEA linker in the synthesis of fluorescently labeled peptides.
Application Note: Optimizing Fluorescent Peptide Probes via Fmoc-AEEA-AEEA Linker Integration
Abstract & Introduction
In the development of peptide-based molecular probes, the proximity of a bulky hydrophobic fluorophore to the bioactive peptide sequence often results in deleterious effects: reduced receptor binding affinity, poor aqueous solubility, and fluorescence quenching.
This Application Note details the strategic use of the Fmoc-AEEA-AEEA linker (a mini-PEG dimer) to overcome these limitations. The AEEA moiety (8-amino-3,6-dioxaoctanoic acid) serves as a flexible, hydrophilic spacer that spatially decouples the fluorophore from the peptide pharmacophore. This guide provides a validated protocol for the solid-phase synthesis (SPPS) of these conjugates, ensuring high purity and optimal photophysical properties for downstream applications such as FRET assays, cellular imaging, and flow cytometry.
Technical Rationale: The "Why" Behind the Linker
The direct conjugation of fluorophores (e.g., FITC, 5-FAM, Cy5) to the N-terminus or lysine side chains of peptides frequently leads to assay failure. The Fmoc-AEEA-AEEA linker addresses three critical failure modes:
A. Steric Decoupling (The "Spacer" Effect)
Bioactive peptides often rely on specific N-terminal conformations to bind their receptors (e.g., GPCRs).[1] A rigid or bulky fluorophore attached directly to the N-terminus can sterically occlude the binding pocket. The AEEA-AEEA dimer extends the fluorophore approximately 15–20 Å away from the peptide, restoring binding affinity.
B. Solubility Enhancement
Most high-quantum-yield fluorophores are polyaromatic and hydrophobic.[1] When conjugated to hydrophobic peptide sequences, the resulting molecule often aggregates or precipitates in aqueous buffers. The AEEA linker, containing repeating ether oxygens (–CH₂CH₂O–), introduces significant hydrophilicity, acting as a "mini-PEG" solubilizing agent.
C. Prevention of Fluorescence Quenching
Tryptophan (Trp) and Tyrosine (Tyr) residues can quench the fluorescence of dyes like Fluorescein via photoinduced electron transfer (PET) if they are within van der Waals contact. The AEEA-AEEA spacer ensures the dye remains outside the quenching radius (typically <10 Å) of these residues.
Structural Logic & Design
The following diagram illustrates the structural intervention provided by the linker.
Figure 1: Comparison of direct conjugation vs. linker-mediated conjugation.[1] The AEEA-AEEA spacer relieves steric clash and prevents quenching.
Experimental Protocol: Solid-Phase Synthesis
Pre-requisites:
-
Resin: Rink Amide MBHA (for C-terminal amides) or Wang Resin (for C-terminal acids).[1]
-
Linker: Fmoc-AEEA-OH (CAS: 166108-71-0).[1]
-
Coupling Reagents: HATU/DIEA (preferred for efficiency) or DIC/Oxyma.[1]
Step 1: Peptide Assembly
Synthesize the core peptide sequence using standard Fmoc SPPS protocols. Do not remove the final N-terminal Fmoc group yet.[1]
Step 2: Linker Coupling (The Critical Step)
The AEEA linker is a surfactant-like molecule. While reactive, it can sometimes couple sluggishly due to secondary structure formation.
-
Deprotection: Remove the N-terminal Fmoc from the resin-bound peptide using 20% Piperidine in DMF (2 x 5 min).[1] Wash with DMF (5x).
-
Activation:
-
Coupling: Add the activated solution to the resin. Shake at room temperature for 60 minutes .
-
QC Check: Perform a Kaiser Test.
-
Second AEEA Unit: Repeat the deprotection and coupling steps to attach the second Fmoc-AEEA-OH, creating the dimer.
Step 3: Fluorophore Conjugation
Example: Labeling with 5(6)-Carboxyfluorescein (FAM).
-
Deprotection: Remove the Fmoc group from the N-terminal AEEA.
-
Activation:
-
Dissolve 5(6)-FAM (5.0 eq), HATU (5.0 eq), and DIEA (10 eq) in DMF.[1]
-
Crucial: FAM requires basic conditions to remain soluble and reactive. Ensure the solution is clear (add more DMF/DIEA if turbid).
-
-
Coupling: React for 2–4 hours (or overnight) in the dark.
-
Washing: Wash extensively with DMF, then DCM, then Methanol to remove excess free dye (which sticks to resin).
Step 4: Cleavage & Purification
-
Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O. React for 2–3 hours.
-
Precipitation: Precipitate in cold diethyl ether.
-
Purification: HPLC using a C18 column.
-
Note: The AEEA linker will shift the retention time significantly compared to the native peptide.
-
Workflow Visualization
Figure 2: Step-by-step SPPS workflow for integrating the Fmoc-AEEA-AEEA linker and fluorophore.
Quality Control & Data Analysis
To validate the synthesis, High-Resolution Mass Spectrometry (HRMS) is required. You must account for the mass of the linker residues.
Mass Calculation Table:
| Component | Chemical Formula (Residue) | Monoisotopic Mass Addition (Da) |
| AEEA Unit | –NH–(CH₂CH₂O)₂–CH₂–CO– (C₆H₁₁NO₃) | 145.1 Da |
| AEEA-AEEA Dimer | (C₆H₁₁NO₃)₂ | 290.2 Da |
| 5-FAM | C₂₁H₁₁O₆ | 358.3 Da |
Validation Criteria:
-
Mass Shift: The final mass should be:
. -
HPLC Purity: Target >95% purity at 220nm (peptide bond) and the specific absorption max of the fluorophore (e.g., 495nm for FAM).
Troubleshooting & Optimization
-
Issue: Aggregation during coupling.
-
Issue: Low Fluorescence Signal.
-
Issue: Incomplete Dye Coupling.
-
Cause: Steric hindrance of the dye itself.
-
Solution: Use a smaller activation agent (DIC/Oxyma) instead of HATU for the dye step to reduce steric bulk in the transition state.
-
References
-
Liwei Peptide. (n.d.).[1] Fmoc-AEEA-OH Structure and Properties. Retrieved January 30, 2026, from [Link]
-
PubChem. (n.d.).[1] Compound Summary: Fmoc-AEEA-AEEA. National Library of Medicine. Retrieved January 30, 2026, from [Link]
-
National Institutes of Health (NIH). (2022).[1] Evaluating the Effect of Dye-Dye Interactions and Linker Length on Peptide Fluorescence. PMC. Retrieved January 30, 2026, from [Link]
Sources
Troubleshooting & Optimization
Technical Guide: Optimizing Fmoc-AEEA-AEEA Coupling Efficiency
Introduction: The "Entropic Coil" Challenge
The synthesis of Fmoc-AEEA-AEEA (a tandem repeat of the 8-amino-3,6-dioxaoctanoic acid linker) presents a unique physicochemical challenge in Solid Phase Peptide Synthesis (SPPS). While AEEA is a primary amine and theoretically reactive, the coupling of a second AEEA unit onto an existing AEEA-resin bound chain often suffers from low yields (40–60% under standard conditions).
Why does this fail? Unlike rigid amino acids, AEEA is a "worm-like" polymer chain. Once the first AEEA is attached to the resin, it possesses high conformational freedom. The ether oxygens can form weak hydrogen bonds with the resin matrix or the peptide backbone, causing the chain to "collapse" or coil back on itself.
-
The Kinetic Barrier: The incoming activated Fmoc-AEEA species must penetrate this solvation sphere.
-
The Entropic Penalty: Ordering two highly flexible PEG-like chains into a linear bond requires overcoming significant entropic repulsion.
This guide provides a self-validating protocol to overcome these barriers, moving from standard chemistry to high-energy, chaotropic-assisted synthesis.
Module 1: Reagent & Solvent Strategy (The Chemistry)
Standard HBTU/DIEA chemistry is often insufficient for AEEA-AEEA coupling due to slow activation kinetics relative to the steric/entropic barrier. We recommend shifting to phosphonium or uronium reagents with superior leaving group characteristics.
Recommended Reagents
| Reagent System | Suitability | Mechanism of Action |
| COMU / Oxyma / DIEA | Optimal | COMU (Uronium salt) offers the fastest kinetics and lowest racemization risk. Oxyma acts as a superior nucleophile to HOBt, accelerating the acylation of the flexible amine. |
| HATU / HOAt / DIEA | High | Excellent for sterically hindered couplings. The 7-azabenzotriazole group creates a pre-organized active ester that reacts rapidly. |
| DIC / Oxyma | Medium | Good for microwave synthesis (avoids capping by guanidinium formation), but slower at room temperature. |
The "Chaotropic" Solvent System
To prevent the AEEA chain from aggregating or coiling, you must disrupt the hydrogen bonding network.
-
Standard: DMF (Dimethylformamide).[1]
-
Optimized: NMP (N-Methyl-2-pyrrolidone) – Better swelling for PEG-based resins.
-
The "Magic" Additive: If aggregation persists, use 0.1 M LiCl in NMP or a solvent blend of DMSO:NMP (1:4) . DMSO acts as a chaotrope, disrupting inter-chain hydrogen bonds and "straightening" the AEEA linker for easier access.
Module 2: Microwave & Thermal Protocols (The Physics)
Heat is the most effective tool for PEG-linker coupling. It supplies the energy required to overcome the entropic barrier of the polymer coil.
Protocol A: Microwave-Assisted Coupling (Recommended)
-
Instrument: CEM Liberty Blue / Biotage Initiator or equivalent.
-
Temperature: 75°C (Do not exceed 85°C; PEG chains can oxidize or degrade).
-
Power: Dynamic cycling (typically 30–50W).
-
Time: 10 minutes (Single Couple) or 2 x 5 minutes (Double Couple).
Protocol B: Manual/Thermal Coupling
If microwave is unavailable, use a heated shaker.
-
Temperature: 50°C.
-
Time: 60 minutes.
-
Agitation: Continuous but gentle (vortexing can shear resin; bubbling N2 is preferred).
Module 3: Experimental Workflow & Logic
The following diagram illustrates the decision-making process for synthesizing the AEEA-AEEA dimer.
Figure 1: Logic flow for ensuring complete AEEA-AEEA coupling. Note the escalation to "Chaos Protocol" if standard double coupling fails.
Troubleshooting & FAQs
Q1: The resin looks "jelly-like" and I can't read the Kaiser test. What do I do? A: PEG-based linkers and resins (like ChemMatrix) often swell enormously in DCM/DMF, making the bead core translucent.
-
Solution: Wash the resin with Ethanol or Methanol before the test to shrink the beads slightly, restoring opacity. Alternatively, use the Chloranil Test (usually for secondary amines, but effective here for visibility) or perform a micro-cleavage : cleave 5 mg of resin and run a quick HPLC/MS to verify the mass (Fmoc-AEEA-AEEA-...).
Q2: I see a "Deletion Sequence" (Mass - 245 Da) in my final product. A: This indicates the second AEEA unit failed to couple completely.
-
Fix: You must implement Double Coupling for the second AEEA unit.
-
Fix: Ensure your Fmoc-AEEA-OH is dissolved completely. It can be viscous. Vortex the stock solution vigorously before adding coupling reagents.
Q3: Can I use standard Wang resin? A: You can, but it is not ideal.
-
Reasoning: Wang resin is polystyrene-based (hydrophobic). AEEA is hydrophilic. This mismatch causes the growing AEEA chain to collapse onto itself to avoid the hydrophobic matrix.
-
Recommendation: Use ChemMatrix , TentaGel , or NovaPEG resins. These are PEG-grafted supports that match the polarity of your linker, maintaining an extended conformation.
Q4: My yield is low even with double coupling. A: Check your Fmoc-removal step. The bulky/flexible AEEA group can sometimes hinder deprotection.
-
Protocol: Use 20% Piperidine + 0.1 M HOBt (or Oxyma) in DMF. The additive prevents aspartimide formation (if Asp is present) but also assists in solvation during deprotection. Extend deprotection time to 2 x 10 minutes.
References
-
Collins, J. M., et al. (2014). "Microwave-Enhanced Synthesis of Peptides and Peptidomimetics." Organic Process Research & Development. Link
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link
-
CEM Corporation. "Microwave-Assisted Solid Phase Peptide Synthesis: Application Note for PEG Linkers." Link
-
Sigma-Aldrich (Merck). "Overcoming Aggregation in Solid Phase Peptide Synthesis." Link
-
Biotage. "Tools for Difficult Peptide Couplings: ChemMatrix Resin & Solvents." Link
Sources
Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Fmoc-AEEA-AEEA
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Nα-Fmoc deprotection of sequences containing the AEEA (2-(2-(2-aminoethoxy)ethoxy)acetic acid) linker. The unique properties of AEEA repeats can lead to on-resin aggregation and steric hindrance, making the complete removal of the Fmoc group a significant challenge. This resource provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you overcome these synthetic hurdles.
I. Frequently Asked Questions (FAQs)
Q1: What makes Fmoc-AEEA-AEEA sequences prone to incomplete deprotection?
A1: Sequences containing repeats of AEEA are susceptible to incomplete Fmoc deprotection due to a combination of factors. The flexible, hydrophilic nature of the AEEA linker can promote inter- and intra-chain hydrogen bonding, leading to on-resin aggregation. This aggregation can physically block the access of the deprotection reagent (typically piperidine) to the Fmoc group.[1][2] Furthermore, the growing peptide-linker chain can create a sterically hindered environment around the N-terminus, slowing down the kinetics of the deprotection reaction.[3]
Q2: What are the immediate signs of incomplete Fmoc deprotection?
A2: The most common indicators of incomplete Fmoc deprotection are the presence of deletion sequences in the final crude product upon HPLC analysis and a negative or weak positive result in qualitative on-resin monitoring tests like the Kaiser test.[4] A negative Kaiser test (yellow beads) suggests the absence of free primary amines, indicating that the Fmoc group has not been removed.[5]
Q3: Is 20% piperidine in DMF always the best choice for deprotecting Fmoc-AEEA-AEEA?
A3: While 20% piperidine in DMF is the standard and often effective deprotection solution, it may not be optimal for "difficult" sequences like those containing AEEA repeats.[4][6] The polarity of the solvent and the basicity of the amine are critical. In cases of aggregation, alternative strategies may be required, such as using different base/solvent combinations or adding chaotropic agents to disrupt secondary structures.[1][2]
Q4: Can I just extend the deprotection time to solve the issue?
A4: Simply extending the deprotection time can sometimes be effective, but it also increases the risk of side reactions.[7] Prolonged exposure to basic conditions can lead to aspartimide formation (if Asp is present), diketopiperazine formation at the dipeptide stage, and racemization of sensitive amino acids.[7] A more systematic approach involving optimized reagents and reaction conditions is often a better strategy.
II. Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving incomplete Fmoc deprotection of Fmoc-AEEA-AEEA sequences.
Problem 1: Negative or Weak Kaiser Test After Standard Deprotection
A negative (yellow) or weakly positive (faint blue) Kaiser test is a direct indication that a significant portion of the N-terminal Fmoc groups remain on the resin.
Root Cause Analysis & Solutions
The primary cause is often poor diffusion of the piperidine solution into the resin beads, which can be due to either reagent issues or on-resin aggregation.
-
Solution 1: Verify Reagent Quality and Deprotection Protocol
-
Rationale: Piperidine can degrade over time, and DMF can contain water or amine impurities, both of which reduce deprotection efficiency.[4][8]
-
Protocol:
-
Always use fresh, high-purity 20% piperidine in peptide synthesis-grade DMF. Prepare the solution daily.[9]
-
Ensure the standard protocol includes a two-step deprotection: a short initial treatment (1-3 minutes) to cleave the Fmoc group, followed by a longer treatment (10-15 minutes) to ensure the removal of the dibenzofulvene-piperidine adduct.[5]
-
Confirm that the resin is adequately swollen in a suitable solvent like DMF before starting the synthesis. Inadequate swelling restricts reagent access.[4]
-
-
-
Solution 2: Employ a Stronger Base System
-
Rationale: For sterically hindered or aggregated sequences, a stronger base can accelerate the deprotection kinetics. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic, strong base that can be more effective than piperidine for difficult deprotections.[10]
-
Protocol:
-
Prepare a deprotection solution of 2% DBU and 2% piperidine in DMF. The piperidine acts as a scavenger for the dibenzofulvene byproduct.
-
Perform the deprotection for 5-10 minutes.
-
Monitor the deprotection using the Kaiser test.
-
-
Caution: DBU is a very strong base and can increase the risk of side reactions, particularly aspartimide formation.[10] This option should be used judiciously.
-
Problem 2: HPLC of Crude Product Shows Significant Deletion Sequences
The presence of peaks corresponding to the mass of the desired peptide minus one or more AEEA units is a clear sign of systematic failure in the deprotection step at the AEEA positions.
Root Cause Analysis & Solutions
This issue points directly to sequence-dependent aggregation that hinders Fmoc removal at specific points in the synthesis.
-
Solution 1: Modify the Solvent System to Disrupt Aggregation
-
Rationale: The choice of solvent can have a significant impact on peptide chain solvation and aggregation. Adding chaotropic agents or solvents that disrupt hydrogen bonding can improve deprotection efficiency.
-
Protocol Options:
-
Option A: NMP as a substitute for DMF: N-Methyl-2-pyrrolidone (NMP) is a more polar solvent than DMF and can be more effective at solvating aggregated peptide chains.[6] Simply substitute DMF with NMP in your standard deprotection and wash steps.
-
Option B: Addition of Chaotropic Salts: Adding a salt like LiCl to the deprotection solution can help to break up secondary structures. Prepare a solution of 20% piperidine in DMF containing 0.1 M LiCl.
-
-
-
Solution 2: On-Resin Monitoring and Extended/Repeated Deprotection
-
Rationale: For difficult sequences, standard deprotection times may be insufficient. Real-time monitoring allows for the extension or repetition of the deprotection step until completion.[11]
-
Protocol:
-
After the standard deprotection cycle, take a small sample of the resin beads and perform a Kaiser test.[5]
-
If the test is not strongly positive (deep blue), repeat the deprotection step with fresh reagent for an additional 10-15 minutes.
-
Repeat the Kaiser test. Continue this cycle until a strongly positive result is achieved.
-
For a quantitative approach, the concentration of the dibenzofulvene-piperidine adduct can be measured spectrophotometrically at ~301 nm.[9]
-
-
Data Summary: Deprotection Reagent Comparison
| Reagent | Concentration | Solvent | Typical Time | Advantages | Disadvantages |
| Piperidine | 20% (v/v) | DMF or NMP | 2 x (1-3 min + 10-15 min) | Standard, well-characterized. | Can be inefficient for aggregated sequences.[4] |
| DBU/Piperidine | 2% DBU, 2% Piperidine | DMF | 5-10 min | Highly effective for difficult sequences.[10] | Increased risk of side reactions like aspartimide formation.[10] |
| Piperazine/DBU | 10% Piperazine, 2% DBU | DMF | 10-20 min | Safer alternative to piperidine with good efficiency.[12] | May be less potent than DBU alone. |
| 4-Methylpiperidine | 20% (v/v) | DMF | 2 x (1-3 min + 10-15 min) | Similar efficiency to piperidine, not a controlled substance.[13] | May not offer significant advantages for difficult sequences. |
Experimental Workflow & Visualization
Troubleshooting Workflow for Incomplete Fmoc Deprotection
The following diagram outlines a logical workflow for troubleshooting incomplete Fmoc deprotection.
A decision-making workflow for troubleshooting incomplete Fmoc deprotection.
Mechanism of Fmoc Deprotection
This diagram illustrates the base-catalyzed beta-elimination mechanism for Fmoc group removal.
The two-step mechanism of Fmoc deprotection by a secondary amine base.
III. References
-
BenchChem Technical Support. (2025). Troubleshooting incomplete Fmoc deprotection in solid-phase synthesis. BenchChem. Available at:
-
Góngora-Benítez, M., et al. (2021). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 26(9), 2419. Available at: [Link]
-
Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 17-33). Academic Press. Available at:
-
BenchChem. (2025). Application Notes and Protocols for Fmoc Deprotection of Fmoc-L-Phe-MPPA Resins. BenchChem. Available at:
-
Ralhan, K., et al. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5(126), 104417-104425. Available at: [Link]
-
BenchChem. (2025). Navigating Fmoc Deprotection: A Guide to Alternative Bases for Minimizing Side Reactions. BenchChem. Available at:
-
BenchChem. (2025). Application Note & Protocol: Monitoring Fmoc Removal in Solid-Phase Peptide Synthesis. BenchChem. Available at:
-
de la Torre, B. G., & Albericio, F. (2020). In situ Fmoc removal for a greener solid-phase peptide synthesis. Green Chemistry, 22(21), 7249-7253. Available at: [Link]
-
Singh, A. (2016). Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. University of Toronto. Available at: [Link]
-
Larsen, B. D., & Holm, A. (1994). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. International journal of peptide and protein research, 43(1), 1–9. Available at: [Link]
-
Semantic Scholar. Incomplete Fmoc deprotection in solid-phase synthesis of peptides. Semantic Scholar. Available at: [Link]
-
dos Santos, C. M., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69. Available at: [Link]
-
AAPPTec. (2011). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link]
-
Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 17-33). Academic Press. Available at: [Link]
Sources
- 1. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. renyi.hu [renyi.hu]
- 12. Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. luxembourg-bio.com [luxembourg-bio.com]
Preventing aggregation of peptides containing Fmoc-AEEA-AEEA.
Topic: Preventing Aggregation in Peptides Containing Fmoc-AEEA-AEEA Linkers Role: Senior Application Scientist Status: Online | System: Active
Executive Summary: The "Solubility Paradox"
Welcome to the technical support hub. You are likely here because you added Fmoc-AEEA-AEEA (a mini-PEG linker) to your peptide to improve solubility, yet you are facing low yields, deletion sequences, or a product that crashes out of solution.
The Paradox: While the AEEA linker itself is hydrophilic and flexible, it does not automatically cure the aggregation propensity of the peptide payload. In fact, the flexibility of the AEEA chain can sometimes facilitate back-folding or intermolecular interactions between the hydrophobic domains of growing peptide chains on the solid phase, leading to On-Resin Aggregation .
This guide addresses the three critical failure points:
-
On-Resin Aggregation (Synthesis failure).
-
Linker-to-Peptide Transition (Coupling failure).
-
Post-Cleavage Solubility (Purification failure).
Module A: Troubleshooting On-Resin Aggregation
Symptom:
-
Kaiser test is positive after coupling (incomplete coupling).
-
HPLC shows "deletion sequences" (missing amino acids) immediately following the AEEA linker.
-
Resin bed appears "clumped" or does not swell effectively in DMF.
Root Cause: As the peptide chain grows off the flexible AEEA linker, hydrophobic residues (e.g., Ala, Val, Ile) can form intermolecular hydrogen bonds (beta-sheets) between adjacent chains on the resin beads. This steric wall prevents the bulky Fmoc group and coupling reagents from reaching the N-terminus.
Protocol 1: The "Chaotropic Wash" Strategy
Standard solvents (DMF/DCM) cannot break these hydrogen bonds. You must introduce chaotropic salts to disrupt the secondary structure.
Step-by-Step Workflow:
-
Swelling: Pre-swell resin in NMP (N-methyl-2-pyrrolidone) instead of DMF. NMP has better solvating power for hydrophobic sequences.
-
Chaotropic Wash: Before the difficult coupling step, wash the resin 3x with 0.1M LiCl in DMF or 4M KSCN in DMF .
-
Coupling Cocktail: Perform the coupling reaction in the presence of the chaotrope.
-
Recipe: Amino Acid (5 eq) + HATU (5 eq) + DIEA (10 eq) dissolved in 0.1M LiCl/DMF .
-
Visualization: Chaotropic Disruption of Beta-Sheets
Figure 1: Mechanism of action for chaotropic salts (LiCl) in breaking on-resin aggregation. The salt ions compete for hydrogen bonding sites, "melting" the beta-sheet structure to allow reagent access.
Module B: Optimizing the Linker Transition
Symptom:
-
Mass spectrometry shows the peptide mass minus the AEEA unit (failed AEEA coupling).
-
Mass spectrometry shows the AEEA mass, but missing the next amino acid (failed payload initiation).
Technical Insight: Fmoc-AEEA-OH is a viscous oil or low-melting solid. It is sterically unhindered but "floppy." The primary issue is not the coupling of AEEA, but the coupling onto AEEA. The terminal amine of AEEA is on a flexible PEG chain, which can bury itself inside the resin matrix if not kept extended.
Protocol 2: The "Double-Hit" Coupling Method
Reagent Selection Table:
| Coupling Reagent | Activation Power | Risk of Racemization | Recommended Use Case |
| DIC/Oxyma | High | Low | Standard: Best for coupling Fmoc-AEEA itself. |
| HATU/HOAt | Very High | Medium | Critical: Use for the first residue attached TO the AEEA linker. |
| PyBOP | Medium | Low | Alternative if HATU fails; good for cyclization. |
Workflow:
-
Coupling Fmoc-AEEA-OH:
-
Use DIC/Oxyma Pure (1:1 ratio) in DMF.
-
Allow reaction to proceed for 2 hours (longer than standard AA).
-
Why? The viscous nature requires longer diffusion time into the bead pores.
-
-
Coupling the First AA onto AEEA-Resin:
-
Step 1: Double couple using HATU/DIEA (3 eq) for 45 mins at Room Temp.
-
Step 2: Perform a "Capping" step with acetic anhydride to terminate any unreacted AEEA chains.[3] This simplifies purification by ensuring all impurity peaks are significantly shorter (and more hydrophobic/hydrophilic distinct) than the full-length product.
-
Module C: Post-Cleavage Solubility & Handling
Symptom:
-
Peptide is successfully synthesized but precipitates immediately upon ether precipitation or dissolving in water/buffer.
-
Solution turns into a gel.
Troubleshooting Guide:
Scenario 1: The "Isoelectric Trap"
-
Cause: Even with AEEA, if your peptide payload has a pI (isoelectric point) near neutral (pH 6-8), it will aggregate in water.
-
Fix: Adjust pH away from the pI.
-
Basic Peptides (Arg/Lys rich): Dissolve in 0.1% Acetic Acid.
-
Acidic Peptides (Asp/Glu rich): Dissolve in 0.1% Ammonium Bicarbonate.
-
Scenario 2: The "Hydrophobic Core"
-
Cause: The AEEA linker is hydrophilic, but if the payload is a transmembrane sequence, the PEG chain is insufficient to shield the hydrophobic core.
-
Fix: Use Organic Modifiers during purification.
-
Do not load in 100% Aqueous buffer.
-
Dissolve crude peptide in 10-20% Acetonitrile/Water or 50% Acetic Acid before injecting onto HPLC.
-
Note: Fmoc-AEEA peptides often elute later than expected on C18 columns due to the hydrophobic Fmoc group (if not removed) or the amphipathic nature of the final construct.
-
Frequently Asked Questions (FAQ)
Q1: Can I use microwave synthesis with Fmoc-AEEA? A: Yes, but with caution. Fmoc-AEEA is stable, but the PEG ether bonds can be susceptible to oxidation or degradation at very high temperatures (>75°C) in the presence of acid/radicals.
-
Recommendation: Limit microwave coupling temperature to 50°C for the AEEA linker itself. You can return to 75°C for subsequent amino acids.
Q2: My resin loading is low after adding AEEA. Why? A: This is often due to the "viscosity barrier." Fmoc-AEEA is a thick oil. If it is not fully dissolved and mixed before adding to the resin, it coats the beads unevenly.
-
Fix: Pre-dissolve Fmoc-AEEA in DMF and vortex vigorously for 2 minutes before adding the coupling reagent.
Q3: Should I use PEG-based resin (ChemMatrix) or Polystyrene? A: For AEEA-containing peptides, PEG-based resins (e.g., ChemMatrix, NovaPEG) are superior.
-
Reasoning: Polystyrene is hydrophobic. AEEA is hydrophilic. This mismatch causes poor swelling/solvation at the interface. A PEG-based resin matches the polarity of the AEEA linker, maintaining an extended conformation.
References
-
Sohma, Y., et al. (2004). "Development of O-acyl isopeptide method for the efficient synthesis of difficult sequence-containing peptides." Journal of Peptide Science.
-
Mutter, M., et al. (1995). "Pseudo-prolines: a new concept for the suppression of aggregation in peptide synthesis." Journal of the American Chemical Society.
-
Paradisio, A., et al. (2010). "Chaotropic salts in SPPS: A case study on the synthesis of a difficult sequence." Peptide Science.
-
Albericio, F., et al. (2006). "Use of Oxyma Pure as an efficient additive for carbodiimide-mediated peptide coupling." Organic Process Research & Development.
-
Bachem Technical Guides. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."
Sources
Optimizing solvent conditions for Fmoc-AEEA-AEEA reactions.
Topic: Optimizing Solvent & Coupling Conditions for Mini-PEG Linkers
Welcome to the Advanced Peptide Synthesis Support Hub.
Ticket ID: AEEA-OPT-001 Subject: Optimization of Fmoc-AEEA-AEEA (Fmoc-8-amino-3,6-dioxaoctanoic acid dimer) in SPPS. Assigned Specialist: Senior Application Scientist
Executive Summary
Fmoc-AEEA-AEEA is a hydrophilic "mini-PEG" spacer used to improve the solubility of hydrophobic peptides, reduce aggregation, and provide spatial flexibility in bioconjugates.[1] However, its amphiphilic nature (hydrophobic Fmoc group + hydrophilic ether backbone) creates unique solvation challenges during Solid Phase Peptide Synthesis (SPPS).[2]
This guide addresses the polarity mismatch often encountered when coupling hydrophilic linkers to hydrophobic resins (like Polystyrene) or growing peptide chains.
Module 1: Solvent System Optimization
The Core Challenge: Standard SPPS relies on DMF (Dimethylformamide). However, Fmoc-AEEA-AEEA chains can form intermolecular hydrogen bond networks or "collapse" on hydrophobic resins, leading to deletion sequences.[1][2]
Solvent Selection Matrix
Use the following logic to select your primary solvent system based on resin type and sequence complexity.
Figure 1: Decision matrix for solvent selection.[1][2] NMP is preferred for hydrophobic resins to maximize swelling while maintaining linker solubility.
Technical Deep Dive: Why NMP?
While DMF is the industry standard, NMP (N-methyl-2-pyrrolidone) is often superior for AEEA couplings on polystyrene resins.[1][2]
-
Dielectric Constant: NMP has a lower dielectric constant than DMSO but effectively solvates the amphiphilic AEEA chain.
-
Resin Swelling: NMP swells polystyrene resins more effectively than DMF, exposing sterically hindered sites within the bead matrix [1].
Module 2: Coupling Protocols & Reagents
Critical Alert: Standard HBTU/DIEA protocols often result in incomplete coupling for PEG-linkers due to slower kinetics and steric folding.[1][2]
Recommended Protocol: DIC / Oxyma Pure
We recommend moving away from HOBt-based reagents (explosive risk, lower efficiency) to Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime).[1][2][3]
Protocol 2.1: The "Power Coupling" Method
| Step | Reagent | Equivalents | Time | Temp | Notes |
| 1. Activation | Fmoc-AEEA-AEEA | 3.0 eq | 2 min | RT | Dissolve AA in NMP/DMF first. |
| Oxyma Pure | 3.0 eq | - | - | Add to AA solution.[1][2] | |
| DIC | 3.0 eq | - | - | Add last to initiate activation.[1][2] | |
| 2. Coupling | Activated Mix | - | 60 min | RT | Do not use base (DIEA) during activation to prevent racemization (less critical for AEEA, but good practice). |
| 3. Wash | DMF or NMP | - | 3 x 2 min | - | Flow wash to remove urea byproducts. |
| 4.[1][2] Re-Couple | Fresh Reagents | 1.5 eq | 45 min | 50°C | Optional: Microwave assistance or heated coupling improves yield significantly [2].[1] |
Why DIC/Oxyma?
-
Acidity: Oxyma Pure is more acidic than HOBt, creating a more reactive active ester.
-
Safety: Eliminates the explosion risks associated with benzotriazoles.
-
Solubility: The urea byproduct of DIC is more soluble in NMP/DMF than the urea from DCC, preventing filter clogging [3].
Module 3: Troubleshooting & FAQs
Issue: Gelation of Stock Solution
User Report: "I tried dissolving Fmoc-AEEA-AEEA in pure DCM and it turned into a gel/slurry." Root Cause: AEEA is a mini-PEG. In non-polar solvents like DCM, the ethylene oxide units self-associate.[1] The Fix:
-
Primary Solvent: Dissolve Fmoc-AEEA-AEEA in pure DMF or NMP at 0.5 M concentration.[1][2]
-
Sonication: If cloudy, sonicate at 30°C for 5 minutes.
-
Binary Mix: If using DCM for coupling (rare), dissolve in a minimum amount of DMF first, then dilute with DCM.
Issue: Incomplete Fmoc Removal (Aggregation)
User Report: "After coupling AEEA, the subsequent Fmoc deprotection peak was very broad/low." Root Cause: The PEG chain can induce "folding" on the resin, making the Fmoc group sterically inaccessible to piperidine. The Fix: DBU Supplementation Switch your deprotection cocktail to:
-
96% DMF
-
Warning: DBU is aggressive.[1] Limit exposure time to 5 minutes to avoid aspartimide formation if Asp residues are present in the chain [4].
Visual Workflow: The Optimized Cycle
Figure 2: Optimized SPPS cycle for Fmoc-AEEA-AEEA.[1][2] Note the mandatory Kaiser test check before proceeding.
References
-
Evaluation of Solvents for SPPS: Lopez, J., et al. (2018). Green solvents in solid-phase peptide synthesis. Royal Society of Chemistry. Link
-
Oxyma Pure Efficiency: Subirós-Funosas, R., et al. (2009).[1][2][5] Oxyma: An Efficient Additive for Peptide Synthesis.[1] Chemistry – A European Journal.[1] Link[1][2]
-
Coupling Reagent Guide: Bachem Technical Notes. Efficient Peptide Synthesis: A Guide to Coupling Reagents. Link
-
Aggregation & DBU: Wade, J.D., et al. (1991). DBU as an auxiliary reagent for Fmoc deprotection. Peptide Research. Link
-
PEGylation Review: Veronese, F.M. (2001). Peptide and protein PEGylation: a review of problems and solutions. Biomaterials. Link
Sources
Managing steric hindrance during Fmoc-AEEA-AEEA coupling.
Technical Support Center: Fmoc-AEEA-AEEA Coupling Optimization
Executive Summary: The "Steric" Misconception
You are encountering difficulty coupling a second Fmoc-AEEA unit to an existing Fmoc-AEEA-peptide-resin. While this often presents as "steric hindrance" (low reactivity), the root cause is rarely physical bulk. AEEA (8-amino-3,6-dioxaoctanoic acid) is a linear, flexible "mini-PEG."[1]
The actual failure mechanism is Entropic Shielding and Solvation Mismatch .
-
Entropic Shielding: The terminal amine of the first AEEA unit is at the end of a highly flexible polyether chain. This chain can "whip" around or fold back into the resin matrix, effectively hiding the nucleophile from the incoming activated ester.
-
Solvation Mismatch: If your peptide is hydrophobic and the AEEA is hydrophilic, the chain may collapse onto the resin surface in standard SPPS solvents (like DCM), rendering the amine inaccessible.
This guide provides the protocols to overcome these specific thermodynamic barriers.
The Mechanistic Basis: Why AEEA-AEEA Fails
To solve the problem, we must visualize the molecular behavior on the resin.
Figure 1: The transition from entropic shielding (folding) to successful coupling requires modifying the solvation environment, not just adding more reagent.[1]
Troubleshooting Guide & FAQs
Q1: I am seeing incomplete coupling of the second AEEA. Should I just increase the equivalents?
Answer: No. Simply adding more Fmoc-AEEA often fails if the resin is not properly swollen or if the amine is aggregated.
-
The Fix: Change the solvent system before increasing equivalents. AEEA is a PEG-like molecule.[1] It behaves best in 100% DMF or NMP . Avoid DCM in the coupling step, as it promotes folding of the PEG chain.
-
Protocol: Use ChemMatrix (PEG-based) resin if possible.[1] If using Polystyrene (PS) resin, add 1% Triton X-100 or use a "Magic Mixture" (DCM/DMF/NMP 1:1:1) only for washes, but couple in pure DMF to ensure the PEG chain extends into the solvent.
Q2: Which coupling reagent is superior for AEEA-AEEA?
Answer: DIC/Oxyma Pure is the gold standard for this specific linkage.
-
Why? While HATU is powerful, it can cause fast capping (guanidinylation) if the reaction is slow due to the entropic factors mentioned above. DIC/Oxyma maintains a high activation level without the risk of "capping" the slow-reacting amine as quickly as uronium salts.
-
Recommendation: Use DIC (1.0 eq) / Oxyma (1.0 eq) relative to the amino acid.
Q3: Does Microwave heating help or hurt AEEA coupling?
Answer: Moderate heat helps, but high heat degrades PEG chains.
-
Optimal Temp: 50°C - 60°C.[1]
-
Danger Zone: >75°C. Polyether chains (PEG/AEEA) are susceptible to oxidation and degradation at high temperatures.[1]
-
Time: 10-15 minutes at 50°C is usually sufficient.
Q4: How do I monitor the reaction? The Kaiser test is ambiguous.
Answer: The Kaiser (Ninhydrin) test should work because AEEA has a primary amine. However, PEG chains can retain solvent, diluting the color.
-
The Fix: Wash the resin with Methanol (MeOH) thoroughly before the test to collapse the PEG chains and squeeze out trapped DMF, then wash with DCM. This ensures the reagents contact the amine beads directly. If Kaiser is still unclear, use the Chloranil test (more sensitive for some secondary amines, but useful here as a backup check for aggregates).
Optimized Protocol: The "Double-Spacer" Workflow
This protocol is designed to maximize the extension of the AEEA chain during coupling.
Reagents:
-
Fmoc-AEEA-OH (3-5 equivalents)[1]
-
Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure[1]
-
Solvent: DMF (Dimethylformamide) - anhydrous[1]
| Step | Operation | Reagent/Condition | Duration | Note |
| 1 | Swelling | DMF (Pure) | 2 x 10 min | Critical for expanding PEG chains.[1] |
| 2 | Deprotection | 20% Piperidine + 0.1M HOBt in DMF | 2 x 5 min | HOBt prevents aspartimide formation (if Asp present) and helps solvation. |
| 3 | Wash | DMF | 5 x 1 min | Remove all piperidine. |
| 4 | Activation | Dissolve Fmoc-AEEA + Oxyma in minimal DMF.[1] Add DIC.[1] | Pre-activate 2 min | Pre-activation ensures active ester formation before hitting the resin. |
| 5 | Coupling 1 | Add mixture to resin. Shake/Vortex. | 60 min @ RT OR 15 min @ 50°C | Heat is preferred for AEEA-AEEA. |
| 6 | Drain & Wash | DMF | 3 x 1 min | |
| 7 | Coupling 2 | Repeat Step 4 & 5 | Same as above | Mandatory for AEEA-AEEA sequences. |
| 8 | Capping | Acetic Anhydride / Pyridine / DMF | 10 min | Caps any unreacted chains to prevent deletion sequences. |
Diagnostic Decision Tree
Use this flow to diagnose failure points during the synthesis.
Figure 2: Diagnostic workflow for addressing incomplete coupling.
References
-
PubChem. (n.d.).[1] Fmoc-AEEA-AEEA Compound Summary. National Library of Medicine. Retrieved January 30, 2026, from [Link]
-
Vanier, G. S. (2013).[1][2] Microwave-assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy. Methods in Molecular Biology. Retrieved January 30, 2026, from [Link]
-
Albericio, F., & Kates, S. A. (2000).[3] Solid-Phase Synthesis: A Practical Guide. Marcel Dekker.[1][3] (Contextual grounding on resin swelling and aggregation).
Sources
Side reactions associated with Fmoc-AEEA-AEEA and how to avoid them.
[1]
Topic: Side reactions associated with Fmoc-AEEA-AEEA and how to avoid them.
Audience: Researchers, scientists, and drug development professionals involved in peptide therapeutics (e.g., GLP-1 agonists like Semaglutide).[1]
Introduction: The "Mini-PEG" Linker Challenge
Fmoc-AEEA (Fmoc-8-amino-3,6-dioxaoctanoic acid) is a critical "mini-PEG" spacer used to enhance solubility, flexibility, and pharmacokinetics in peptide therapeutics.[1] While its primary function is to prevent aggregation and extend half-life, the Fmoc-AEEA-AEEA dimer itself presents unique synthetic challenges.[1] Unlike standard amino acids, its long, flexible polyether backbone introduces specific risks regarding hygroscopicity, purity, and coupling kinetics.[1]
This guide addresses the root causes of synthetic failure and provides self-validating protocols to ensure high-purity synthesis.
Part 1: Critical Side Reactions & Mechanisms[1]
The following table summarizes the primary side reactions and failure modes associated with Fmoc-AEEA-AEEA synthesis.
| Failure Mode | Mechanism | Diagnostic Indicator (LC-MS) |
| Active Ester Hydrolysis | Hygroscopic nature of AEEA attracts moisture, hydrolyzing the activated ester before coupling.[1] | Low coupling yield; presence of unreacted amine on resin. |
| Deletion Sequences | Impurities in commercial Fmoc-AEEA (e.g., mono-AEEA or truncated PEG species) or incomplete coupling.[1] | Mass shift of -145 Da (missing one AEEA unit) or -44 Da (missing ethylene glycol unit).[1] |
| Insertion Sequences | Presence of di-AEEA impurities in the starting material.[2] | Mass shift of +145 Da (extra AEEA unit). |
| Diketopiperazine (DKP) | If AEEA is coupled to a Pro/Gly-Resin, the flexibility of AEEA facilitates back-biting of the previous dipeptide during Fmoc removal. | Loss of chain from resin; Mass of cleaved dipeptide in waste stream. |
| Aggregation | Despite being a solubilizer, the AEEA-AEEA segment can induce folding or poor solvation if resin loading is too high.[1] | Broad peaks; slow Fmoc deprotection kinetics.[3] |
Part 2: Troubleshooting Guide (Q&A)
Q1: My coupling efficiency for the second Fmoc-AEEA is consistently low (<80%). Why?
Root Cause: The most common culprit is moisture-induced hydrolysis . Fmoc-AEEA is highly hygroscopic.[1] If the solid reagent has absorbed atmospheric water, it will hydrolyze the active ester (e.g., O-acylisourea or OBt ester) immediately upon activation, effectively quenching the reaction before it reaches the resin.
Troubleshooting Protocol:
-
Desiccate: Store Fmoc-AEEA in a desiccator at -20°C. Allow it to warm to room temperature before opening the bottle to prevent condensation.
-
Solvent Quality: Use anhydrous DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) specifically for the activation step.[1]
-
Activation Check: Switch from HBTU/DIEA to DIC/Oxyma Pure . Carbodiimide chemistries (DIC) are generally more robust for flexible linkers and less prone to rapid hydrolysis than uronium salts (HBTU/HATU) in slightly "wet" conditions.
Q2: I see "deletion" sequences (missing one AEEA unit) in my final product. Is my coupling time too short?
Root Cause: While coupling time is a factor, "deletion" sequences in PEG-linker synthesis are often due to starting material impurity rather than synthesis failure.[1] Commercial Fmoc-AEEA can contain truncated PEG chains that couple perfectly but result in the wrong mass.
Troubleshooting Protocol:
-
QC Your Reagent: Perform a standalone LC-MS on your Fmoc-AEEA raw material.[1] Look for peaks corresponding to shorter ethylene glycol chains.
-
Double Coupling: If the reagent is pure, the issue is kinetic. The flexible AEEA chain can fold back on itself, shielding the reactive amine. Implement a double coupling strategy:
Q3: The resin bed shrinks during the AEEA-AEEA coupling. What does this mean?
Root Cause: This indicates solvation collapse . While AEEA is hydrophilic, the specific combination of the polystyrene core, the linker, and the solvent (DMF) might lead to a mismatch in polarity, causing the polymer matrix to collapse. This restricts diffusion and halts the reaction.
Troubleshooting Protocol:
-
Solvent Switch: Use NMP (N-Methyl-2-pyrrolidone) instead of DMF for the AEEA coupling steps. NMP has better swelling properties for PEG-polystyrene hybrid systems.[1]
-
Chaotropic Salts: Add 0.1 M LiCl or KClO₄ to the coupling mixture. These salts disrupt hydrogen bonding networks within the PEG chains and the resin, maintaining an open, swollen structure.
Q4: Can I use standard Piperidine for Fmoc removal on AEEA?
Root Cause: Yes, but with caution. Long PEG chains can trap Piperidine. If not washed thoroughly, residual Piperidine will prematurely remove the Fmoc group of the next incoming amino acid, leading to double insertion (AEEA-AEEA-AEEA).[1]
Troubleshooting Protocol:
-
Extended Washes: Increase DMF wash steps after deprotection from 3x to 5-6x .
-
Chloranil Test: Use the Chloranil test (for secondary amines) or Kaiser test (for primary amines) to verify complete deprotection, but rely on UV monitoring of the fulvene-piperidine adduct to confirm the wash is complete (baseline return to zero).
Part 3: Optimized Experimental Protocol
Objective: Synthesize Resin-AEEA-AEEA-Fmoc with >98% purity.
Reagents:
-
Resin: ChemMatrix or PEG-PS (preferred over pure Polystyrene for PEG linkers).[1]
-
Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure.[8]
-
Solvent: Anhydrous NMP.
Step-by-Step Workflow:
-
Resin Preparation:
-
Swell resin in DCM (30 min), then wash with NMP (3x).
-
-
Coupling 1 (First AEEA):
-
Deprotection 1:
-
Treat with 20% Piperidine in DMF (5 min + 10 min).
-
Extensive Wash: DMF (7x) to remove all traces of secondary amine.
-
-
Coupling 2 (Second AEEA):
-
Repeat the coupling step above.
-
Optional: If the resin loading is >0.5 mmol/g, perform a second coupling (Double Couple) for 30 mins.
-
-
Capping (Crucial):
-
Treat with Acetic Anhydride/DIEA/DMF to cap any unreacted amines. This ensures any "deletion" sequences are permanently terminated and easy to separate during purification.
-
Part 4: Visualization of Failure Pathways
The following diagram illustrates the kinetic competition between successful coupling and the primary side reactions (Hydrolysis and DKP formation).
Caption: Pathway analysis showing the competition between successful coupling and moisture-induced hydrolysis. Maintaining anhydrous conditions shifts the equilibrium towards the green (successful) pathway.
References
Sources
- 1. Fmoc-AEEA-OH-<p> Number: CG-SMG-004 </p> <p> CAS: 166108-71-0 </p> <p> Molecular Formula: C₂₁H₂₃NO₆ </p> <p> Molecular Weight: 385.42 </p> <p> Application: Tirzepatide, Semaglutide </p>-manufacturer [congenpharma.com]
- 2. CN103664701A - Synthesis route of [2-[2-(Fmoc-amino) ethoxy] ethoxy] acetic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. biosynth.com [biosynth.com]
- 5. peptide.com [peptide.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. US20050187407A1 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
- 9. chem.uci.edu [chem.uci.edu]
- 10. peptide.com [peptide.com]
- 11. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Slow Fmoc-AEEA-AEEA Coupling Reactions
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice for a common challenge encountered during solid-phase peptide synthesis (SPPS): slow or incomplete coupling of Fmoc-AEEA-AEEA-OH. The flexible, hydrophilic nature of the 9-fluorenylmethoxycarbonyl-(8-amino-3,6-dioxaoctanoic acid) linker is designed to improve the properties of peptide conjugates, but its repetitive nature can introduce unique synthetic challenges. This guide offers a structured, cause-and-effect approach to diagnosing and resolving these issues.
Part 1: Frequently Asked Questions (FAQs) & Diagnostic Guide
This section addresses the most common issues leading to sluggish coupling kinetics when incorporating multiple AEEA units.
Q1: What are the primary reasons my Fmoc-AEEA-AEEA coupling reaction is slow?
Slow reaction kinetics during the coupling of a second or subsequent AEEA (Aminoethoxyethoxyacetic acid) unit typically stem from two interconnected issues: on-resin peptide aggregation and steric hindrance .
-
Peptide Aggregation: This is the most frequent cause of difficult couplings in SPPS.[1] As the peptide-linker chain elongates on the solid support, it can fold and form intermolecular hydrogen bonds with neighboring chains. This creates aggregated, often insoluble structures that physically block reagents from accessing the reactive N-terminal amine.[1][2] The result is a dramatic slowdown or complete failure of both the coupling and the preceding Fmoc-deprotection step.[1][3]
-
Steric Hindrance: While a single AEEA linker is flexible, the growing polymer-like chain of the peptide and multiple AEEA units can create a crowded environment around the N-terminus. This bulkiness can physically impede the approach of the activated Fmoc-AEEA-AEEA-OH, slowing down the reaction rate. This is particularly relevant when using standard coupling reagents that may not be potent enough for sterically demanding reactions.[4]
Q2: How can I diagnose if on-resin aggregation is causing the problem?
Diagnosing aggregation early is key to salvaging your synthesis. Several indicators can point to this issue:
-
Poor Resin Swelling: This is a strong visual cue. A well-solvated, accessible peptide-resin matrix will swell significantly. If you observe the resin bed shrinking or failing to swell to its expected volume after solvent addition, it strongly suggests that the peptide chains are collapsing onto themselves.[2][5]
-
Sluggish Fmoc Deprotection: In automated synthesizers that monitor UV absorbance, a broadened and flattened peak during the piperidine-mediated Fmoc deprotection step is a classic sign of aggregation.[2] This indicates that the deprotection reagent is accessing the Fmoc groups at different rates due to the physical barrier created by aggregation.
-
Inconclusive or False-Negative Qualitative Tests: Standard colorimetric tests like the Kaiser test (for primary amines) or isatin test (for secondary amines) can be misleading.[1][6] If the N-terminus is buried within an aggregate, the test reagents cannot reach it, leading to a false-negative result (e.g., yellow/colorless beads for the Kaiser test) that incorrectly suggests the coupling was successful.[1][2]
Q3: My standard coupling reagents (e.g., DIC/HOBt or HBTU) are inefficient for this step. What should I try next?
For difficult or sterically hindered couplings, including repetitive AEEA additions, switching to a more potent activating agent is a critical troubleshooting step. Standard carbodiimide methods or even HBTU may not be sufficiently reactive.[4][7]
Uronium/aminium or phosphonium salt-based reagents are generally superior for overcoming these challenges.[8] These reagents form highly reactive activated esters that can overcome the energy barrier of a sterically hindered or aggregated site.[4]
-
Recommended High-Potency Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the gold standard for difficult couplings due to the formation of a highly reactive OAt-ester.[7][8]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly effective and slightly more cost-effective alternative to HATU.
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt with reactivity comparable to HATU. It is based on OxymaPure®, which is a non-explosive and less allergenic alternative to HOBt or HOAt.[7][9]
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent that is also highly effective for hindered couplings.
-
Q4: Beyond changing the coupling reagent, what other reaction parameters can I optimize?
Fine-tuning your protocol can significantly improve coupling efficiency. Consider the following adjustments:
-
Double Coupling: Immediately after the first coupling reaction, drain the vessel and add a fresh solution of the activated Fmoc-AEEA-AEEA-OH and base. Do not perform a deprotection step in between. This can help drive a sluggish reaction to completion.[4]
-
Increase Reaction Time: For difficult couplings, the standard 1-2 hour reaction time may be insufficient. Extending the coupling time to 4 hours or even overnight can significantly improve the yield.[4]
-
Elevate the Temperature: Gently heating the reaction vessel to 30-40°C can increase reaction kinetics. However, use this method with caution, as higher temperatures can increase the risk of side reactions, such as racemization, especially with sensitive amino acids.[7][10]
-
Change the Solvent: If you are using DMF, switching to or incorporating N-Methyl-2-pyrrolidone (NMP) can be beneficial. NMP has superior solvating properties and can help disrupt the hydrogen bonds that cause peptide aggregation.[10] Adding a small percentage of a chaotropic agent like DMSO can also help break up secondary structures.[10]
Q5: How can I reliably monitor the reaction if the Kaiser test is negative?
Given the unreliability of colorimetric tests during aggregation, a more definitive method is required. The most robust approach is to perform a trial cleavage on a small sample of resin beads (5-10 mg).
-
Wash and dry a small aliquot of the resin post-coupling.
-
Cleave the peptide-linker from this sample using your standard cleavage cocktail (e.g., TFA/TIS/H₂O).
-
Analyze the crude product via HPLC and Mass Spectrometry (MS).
-
The presence of a significant peak corresponding to the mass of the truncated sequence (the peptide before the Fmoc-AEEA-AEEA coupling) is definitive proof of an incomplete reaction.
Part 2: Systematic Troubleshooting Workflow
When encountering a slow coupling, a systematic approach is more effective than random changes. The following workflow provides a logical path from diagnosis to resolution.
Caption: On-resin aggregation blocks access to the reactive N-terminus.
References
- BenchChem. (n.d.). Aggregation issues with Fmoc-Phe-Lys peptides during synthesis.
- BenchChem. (n.d.). Strategies to improve the efficiency of Amino-PEG10-OH coupling.
-
Fields, G. B. (2007). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Appendix 3, APPENDIX 3B. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Managing Steric Hindrance in Fmoc-L-Dab(Me,Ns)-OH Coupling.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Managing Steric Hindrance in Peptide Synthesis.
- Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
-
Vo, C. et al. (2019). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 23(8), 1625-1633. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(4), 375-388. Retrieved from [Link]
-
Despras, G. et al. (2020). Co‐Assemblies Regulate the Catalytic Activity of Peptide Fibrils. Angewandte Chemie International Edition, 59(32), 13391-13398. Retrieved from [Link]
- Barany, G. et al. (2005). Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid. U.S. Patent Application No. 10/481,254.
-
Liu, R. et al. (2003). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Tetrahedron Letters, 44(18), 3735-3738. Retrieved from [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Bedford, J. et al. (1993). Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences. International Journal of Peptide and Protein Research, 42(2), 129-138. Retrieved from [Link]
Sources
- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bachem.com [bachem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. peptide.com [peptide.com]
Technical Support Center: Impact of Temperature on Fmoc-AEEA-AEEA Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for optimizing Fmoc-AEEA-AEEA coupling reactions. This resource is designed for researchers, chemists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). Here, we move beyond standard protocols to explore the nuanced role of temperature in driving reaction efficiency and purity, providing you with the rationale behind our recommendations and actionable troubleshooting strategies.
Foundational Concepts: Understanding the AEEA Linker
Fmoc-AEEA-OH (8-(Fmoc-amino)-3,6-dioxaoctanoic acid) and its oligomers, like Fmoc-AEEA-AEEA-OH, are hydrophilic, PEG-like linkers commonly used in peptide modification and the development of antibody-drug conjugates (ADCs). Their flexibility and solubility characteristics are advantageous, yet their repeated, non-chiral structure can sometimes present challenges in solid-phase synthesis, including aggregation of the growing peptide-linker chain.
The core of the synthesis process relies on the standard Fmoc-SPPS workflow: deprotection of the terminal Fmoc group to reveal a free amine, followed by the coupling of the next Fmoc-protected unit.[1] The efficiency of this coupling step is paramount to the success of the entire synthesis.
The Role of Temperature in SPPS
Temperature is a critical, yet often underutilized, parameter in SPPS. While room temperature is the default for many syntheses, strategic application of heat can be a powerful tool to overcome synthetic challenges.
Increasing the reaction temperature directly increases the kinetic energy of the molecules, leading to a higher frequency and energy of collisions. This accelerates both the initial activation of the carboxylic acid and the subsequent acylation of the free amine on the resin.[2] This is particularly beneficial for:
-
Overcoming Steric Hindrance: Coupling bulky or sterically hindered residues.
-
Disrupting Aggregation: Breaking up secondary structures of the resin-bound peptide chain that can prevent reagent access.[3]
-
Driving Slow Reactions to Completion: Ensuring high coupling efficiency for difficult sequences or sluggish reagents.
However, elevating the temperature is not without risks. It can also accelerate undesirable side reactions. The key is to find the optimal thermal window where the rate of the desired coupling reaction is maximized while the rates of deleterious side reactions remain negligible.[4]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during Fmoc-AEEA-AEEA coupling in a practical question-and-answer format.
Q1: My Kaiser test is positive (blue beads) after a standard 2-hour coupling of Fmoc-AEEA-AEEA-OH at room temperature. What should I do?
A positive Kaiser test indicates the presence of unreacted primary amines, meaning the coupling is incomplete.[5] This is a common issue, especially as the peptide or linker chain elongates.
Causality: The incomplete reaction is likely due to either slow reaction kinetics or aggregation of the resin-bound chain, which physically blocks the amine from reacting.
Immediate Action: Recouple Your first step should be to perform a second coupling (a "double couple") under the same conditions. If the Kaiser test is still positive, do not proceed to the next deprotection step. Instead, consider the following temperature-based optimization.
Optimized Strategy: Temperature-Assisted Coupling
-
Initial Temperature Increase: Perform the recoupling at a moderately elevated temperature, such as 45-50°C , for 1-2 hours. This often provides enough energy to drive the reaction to completion without introducing significant side reactions.
-
Further Optimization: If the coupling remains incomplete, you can increase the temperature further, for example, to 60-75°C .[6] At these temperatures, it is crucial to consider the choice of coupling reagents (see Q3) and the stability of your peptide and linker (see Q4).
Q2: I'm considering using elevated temperatures from the start to speed up my synthesis. What are the pros and cons?
Proactively using heat can significantly shorten synthesis cycle times.[2] However, it requires careful consideration of the potential trade-offs.
| Temperature Range | Pros | Cons & Mitigation Strategies |
| Room Temperature (20-25°C) | - Safest for sensitive residues. - Low risk of thermal side reactions. | - Slow kinetics for difficult couplings. - Prone to issues from peptide aggregation. |
| Moderate Heat (40-60°C) | - Significantly increases reaction rates. - Effective at disrupting mild aggregation. - Generally safe for most standard protected amino acids. | - Slight increase in the risk of epimerization for sensitive residues (e.g., His, Cys). Mitigation: Use carbodiimide-based reagents like DIC with an additive like Oxyma, which are known to suppress racemization at elevated temperatures.[6] |
| High Heat (75-90°C) | - Dramatically reduces coupling times (e.g., from hours to minutes).[7] - Very effective for highly aggregated or "difficult" sequences. | - High risk of epimerization with onium salt reagents (HBTU, HATU) in the presence of base.[7] - Potential for thermal cleavage of the Fmoc-group, especially at the higher end of this range.[8] - Risk of side-chain degradation or cleavage from hyper-acid-sensitive linkers.[7] Mitigation: This range is best approached using base-free carbodiimide coupling methods.[7] |
Q3: How does my choice of coupling reagent impact high-temperature coupling?
The choice of coupling reagent is critical when working at elevated temperatures.
-
Onium Salt Reagents (HBTU, HATU, HCTU): These are highly efficient at room temperature but their use at high temperatures (>60°C) is often discouraged. The combination of heat and the necessary base (like DIPEA or NMM) significantly increases the risk of racemization, particularly for sensitive amino acids like Cysteine and Histidine.[7]
-
Carbodiimides (DIC, DCC): Carbodiimide-based activation, especially with Diisopropylcarbodiimide (DIC) and an additive like Oxyma, is highly recommended for high-temperature synthesis.[6] This combination effectively suppresses racemization even at elevated temperatures. Furthermore, protocols using DIC at high temperatures without any external base have been shown to be extremely rapid and efficient, while minimizing epimerization.[7]
The workflow below illustrates the decision-making process for choosing your coupling conditions.
Caption: Decision workflow for temperature optimization in SPPS.
Q4: Can the Fmoc-AEEA-AEEA linker or the Fmoc group itself degrade at high temperatures?
Yes, this is a critical consideration.
-
Fmoc Group Stability: The Fmoc protecting group is labile to base. However, it can also be cleaved by heat alone under neutral, base-free conditions. Studies have shown that near-quantitative cleavage of the Fmoc group can occur within 10-15 minutes at 120°C in DMSO.[8] While typical SPPS temperatures do not reach this high, prolonged exposure to temperatures at the upper end of the viable range (e.g., >90°C) could lead to premature deprotection. This would be observed as a deletion of the intended residue in the final product.
-
Linker Backbone Stability: The AEEA linker, being an ether and amide-based structure, is generally thermally stable under the conditions typically used in SPPS. The primary thermal concern is the stability of the protecting groups on the linker and the growing peptide chain.
The diagram below shows the relationship between temperature and key reaction outcomes.
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. csbio.com [csbio.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. US20170342104A1 - Coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 8. chimia.ch [chimia.ch]
Technical Support Center: Troubleshooting Fmoc-AEEA-AEEA Modified Peptides
Introduction: The Solubility Paradox
Subject: Overcoming solubility and aggregation challenges in peptides modified with the Fmoc-AEEA-AEEA linker.
Overview: Fmoc-AEEA (8-amino-3,6-dioxaoctanoic acid), often referred to as a "mini-PEG" or O2Oc, is widely used to introduce hydrophilic spacing between a peptide and a cargo (e.g., fluorophores, biotin, or other proteins). Theoretically, adding two units (Fmoc-AEEA-AEEA) should increase water solubility.
The Problem: Users frequently encounter a "solubility paradox." While the final deprotected linker is hydrophilic, the Fmoc-protected intermediate is amphipathic. The large hydrophobic aromatic fluorenyl ring of the Fmoc group can stack with the hydrophobic domains of the growing peptide chain or other Fmoc groups, leading to on-resin aggregation. This results in "difficult sequences," incomplete coupling, and crude products that are insoluble in standard purification buffers.
Module 1: Synthesis & Coupling (The Prevention Phase)
Q: My coupling efficiency drops significantly after adding the first Fmoc-AEEA unit. The resin looks "clumped." Why?
A: This is a classic sign of inter-chain aggregation . The AEEA linker is flexible. When the Fmoc group is attached, it can fold back and interact with the peptide backbone or stack with neighboring chains via
Troubleshooting Protocol: Breaking the Aggregates
-
Switch Solvents: Standard DMF (Dimethylformamide) may not be sufficient to solvate the resin-bound aggregate.
-
Action: Use NMP (N-methyl-2-pyrrolidone) or a mixture of DMSO/DMF (1:4) for the coupling steps involving Fmoc-AEEA.
-
-
Chaotropic Salts: Disrupt hydrogen bonding networks.
-
Action: Add 0.4 M LiCl (Lithium Chloride) or KSCN (Potassium Thiocyanate) to the coupling mixture.
-
-
Elevated Temperature:
-
Action: Perform the Fmoc-AEEA coupling at 50°C - 60°C (microwave or conventional heating). Note: Do not exceed 75°C to avoid premature Fmoc removal.
-
-
Resin Choice:
-
Action: If synthesis fails repeatedly on Polystyrene (PS) resin, switch to ChemMatrix® (PEG-based) or Tentagel resins. These swell better in both organic and aqueous environments, mechanically separating the peptide chains.
-
Visualization: Synthesis Optimization Workflow
Caption: Decision matrix for optimizing coupling conditions of Fmoc-AEEA linkers to prevent on-resin aggregation.
Module 2: Cleavage & Work-up (The Isolation Phase)
Q: After cleavage, my peptide forms a sticky "gum" instead of a powder when I add cold ether. How do I recover it?
A: AEEA-modified peptides are often amphipathic. The PEG portion loves the ether, while the peptide portion hates it. This results in an oil or gum.
Protocol: The "Centrifuge & Wash" Technique
-
Do not filter: If it's a gum, filtration will result in 100% loss.
-
Centrifugation: Spin the gum down at 4,000 rpm (4°C) for 10 minutes. Decant the ether.
-
Resuspension: Add fresh cold ether. Sonicate the tube briefly. The gum may harden into a solid as the TFA is extracted. Repeat 3x.
-
Lyophilization: If it remains gummy, dissolve the crude oil in 50% Acetic Acid/Water and lyophilize directly. Do not use water alone, as the gummy residue likely contains residual hydrophobic scavengers.
Module 3: Purification (The Refinement Phase)
Q: The crude peptide is insoluble in Mobile Phase A (Water + 0.1% TFA). It clogs the HPLC column.
A: This is the most common issue. The AEEA linker is not yet "active" in solubilizing the peptide because the peptide core is likely aggregated.
Data Table: Mobile Phase Additives for Hydrophobic Peptides
| Additive | Concentration | Mechanism | Best For |
| HFIP (Hexafluoroisopropanol) | 5% - 10% in Buffer A | Breaks | Extremely hydrophobic sequences; "Sticky" peptides. |
| Isopropanol | 5% - 20% in Buffer B | Increases solvation of hydrophobic domains. | Late-eluting peptides (>60% B). |
| NaClO₄ (Sodium Perchlorate) | 100 mM | Chaotropic salt; disrupts hydrogen bonding. | Aggregating peptides (broad peaks). |
| Column Heating | 60°C | Increases kinetic energy, reducing hydrophobic interaction. | All difficult separations. |
Protocol: The "Injection Spike" Do not try to dissolve the peptide in 100% water.
-
Dissolve the crude peptide in a minimal volume of pure DMSO or HFIP (e.g., 100 mg/mL).
-
Dilute this solution with Mobile Phase A to approx 5-10 mg/mL immediately before injection.
-
Note: If using HFIP, ensure your column is compatible (most C18 columns are).
Module 4: Reconstitution & Storage (The Usage Phase)
Q: I have the pure lyophilized powder, but it won't dissolve in PBS (pH 7.4).
A: The AEEA linker is neutral. Solubility is dictated by the peptide's Isoelectric Point (pI) and the counter-ion (usually TFA). If your peptide has a pI near 7.4, it will precipitate.[1] Furthermore, TFA salts can be cytotoxic or reduce solubility in certain buffers.
Troubleshooting Protocol: Salt Exchange & pH
-
Check the pI: Calculate the theoretical pI. If pI is ~7, do not dissolve in pH 7 buffer.
-
Basic peptides (pI > 8): Dissolve in dilute Acetic Acid.[2]
-
Acidic peptides (pI < 5): Dissolve in dilute Ammonium Bicarbonate.
-
-
TFA to Acetate Exchange: TFA is a hydrophobic counter-ion. Exchanging it for Acetate or Chloride often drastically improves solubility.
-
Method: Dissolve peptide in weak HCl (2 mM) or Acetic Acid, freeze, and lyophilize. Repeat 3 times.
-
-
The "DMSO Shock":
-
Dissolve the peptide in 100% DMSO first (make a 100x stock).
-
Slowly add this stock to your buffer while vortexing. This prevents the formation of "gel" states that occur when water is added to the peptide powder.
-
Visualization: Reconstitution Decision Tree
Caption: Workflow for determining the correct reconstitution strategy based on pI and counter-ion presence.
References
-
Bachem. (2021). Peptide Solubility Guidelines. Retrieved from
-
Sigma-Aldrich. Solubility Guidelines for Peptides. Retrieved from
-
ResearchGate. (2022). Discussions on dissolving hydrophobic peptides in PBS and DMSO. Retrieved from
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[3] International Journal of Peptide and Protein Research, 35(3), 161-214.
- Coin, I., et al. (2007). Depsipeptides and their applications in peptide synthesis. Nature Protocols.
Sources
How to minimize deletion sequences when using Fmoc-AEEA-AEEA.
A Guide to Minimizing Deletion Sequences in Peptide Synthesis
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals employing Fmoc-AEEA-AEEA in solid-phase peptide synthesis (SPPS). Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenge of minimizing deletion sequences, ensuring the integrity and purity of your final peptide product.
I. Understanding Fmoc-AEEA-AEEA and the Challenge of Deletion Sequences
Fmoc-AEEA-AEEA (Fmoc-8-amino-3,6-dioxaoctanoyl-8-amino-3,6-dioxaoctanoic acid) is a hydrophilic, PEG-like linker increasingly utilized in peptide synthesis.[1] Its flexible ethylene glycol repeats serve to increase the solubility and reduce steric hindrance of the growing peptide chain, which can be particularly advantageous for long or hydrophobic sequences.[2] However, the very properties that make this linker attractive can also introduce challenges, primarily the risk of incomplete coupling reactions leading to the formation of deletion sequences.
Deletion sequences are peptides that are missing one or more amino acid residues from the target sequence. They are one of the most common and difficult-to-remove impurities in SPPS.[2] Their formation is primarily attributed to two key failures during the synthesis cycle:
-
Incomplete Coupling: The incoming Fmoc-AEEA-AEEA or subsequent amino acid fails to react completely with the free N-terminal amine of the resin-bound peptide.
-
Incomplete Deprotection: The Fmoc protecting group is not fully removed from the N-terminus, preventing the subsequent amino acid from being coupled.
This guide will focus on diagnosing and resolving issues related to incomplete coupling of Fmoc-AEEA-AEEA and other challenging residues that lead to deletion sequences.
II. Frequently Asked Questions (FAQs)
Q1: Why am I seeing a significant peak in my mass spectrometry analysis corresponding to my target peptide minus the mass of Fmoc-AEEA-AEEA?
This is a classic indicator of a deletion sequence where the Fmoc-AEEA-AEEA unit failed to couple efficiently. The unreacted amine on the growing peptide chain was then deprotected in the subsequent cycle and continued the synthesis, resulting in a peptide missing the AEEA-AEEA linker.
Q2: Can the flexible nature of the AEEA linker hinder its own coupling?
While the flexibility of the AEEA linker is generally beneficial, in some contexts, it can lead to the formation of secondary structures or intramolecular hydrogen bonding that may shield the reactive carboxyl group, thus hindering its approach to the N-terminal amine on the resin.
Q3: Are there specific coupling reagents that are more effective for Fmoc-AEEA-AEEA?
Yes, for challenging couplings, including those involving sterically hindered or aggregation-prone sequences, more potent activating reagents are recommended. While standard reagents like HBTU can be effective, stronger reagents such as HATU and COMU often provide superior results by forming more reactive activated esters.[3][4]
Q4: How can I confirm that my coupling reaction has gone to completion?
A qualitative ninhydrin (Kaiser) test is a crucial in-process control.[5] A positive test (blue/purple beads) indicates the presence of unreacted primary amines, signaling an incomplete coupling reaction. A negative test (yellow/clear beads) suggests the reaction is complete. For proline or other secondary amines at the N-terminus, a chloranil or isatin test should be used.
Q5: What is "capping" and how can it help minimize deletion sequences?
Capping is the process of acetylating any unreacted N-terminal amines after a coupling step using a reagent like acetic anhydride.[6][7] This permanently blocks these amines from participating in subsequent coupling reactions. While it results in a truncated peptide, this is often easier to separate from the full-length product than a deletion sequence which has a very similar mass and charge.[2]
III. Troubleshooting Guide: A Symptom-Based Approach
This section provides a structured approach to troubleshooting the formation of deletion sequences when using Fmoc-AEEA-AEEA.
Symptom 1: High Percentage of [M - (AEEA-AEEA)] Peak Observed in Mass Spectrum
This is a direct indication of inefficient coupling of the Fmoc-AEEA-AEEA unit.
Potential Causes & Solutions:
-
Insufficient Activation/Coupling Time: The flexible nature of the AEEA linker may require more time for optimal presentation and reaction.
-
Solution: Extend the coupling time. For difficult couplings, this can be extended from the standard 1-2 hours to 4 hours or even overnight.[8]
-
-
Suboptimal Coupling Reagent: Standard coupling reagents may not be potent enough to overcome any steric hindrance or secondary structure formation.
-
Solution: Employ a more powerful coupling reagent. A comparison of commonly used reagents is provided in Table 1.
-
-
Peptide Aggregation: The growing peptide chain may be aggregating on the resin, physically blocking the N-terminal amine.
Table 1: Comparison of Common Coupling Reagents for Difficult Couplings
| Coupling Reagent | Activated Species | Relative Reactivity | Key Advantages |
| HBTU/PyBOP | OBt ester | Moderate | Good for routine couplings, but may be insufficient for highly hindered residues.[8] |
| HCTU | O-6-ClBt ester | High | More reactive than HBTU.[8] |
| HATU/PyAOP | OAt ester | Very High | Generally considered the most efficient due to the anchimeric assistance from the pyridine nitrogen in HOAt.[4] |
| COMU | Oxyma ester | Very High | Excellent solubility and safety profile. Performs well with only one equivalent of base, reducing the risk of racemization.[10][11] |
Symptom 2: Multiple Deletion Sequences Observed Throughout the Peptide
This suggests a more systemic issue with either coupling efficiency or deprotection.
Potential Causes & Solutions:
-
Systemic Peptide Aggregation: This is a common cause of "difficult sequences" where the peptide chain folds and aggregates on the resin, making reactive sites inaccessible.[9]
-
Solution 1: Introduce Backbone Protection: Incorporate pseudoproline dipeptides at strategic locations (ideally every 6-8 residues) within your sequence. Pseudoprolines introduce a "kink" in the peptide backbone that disrupts the formation of secondary structures responsible for aggregation.[12][13][14]
-
Solution 2: Use Aggregation-Disrupting Solvents: As mentioned previously, switching to NMP or employing solvent mixtures can significantly improve solvation of the growing peptide chain.[8]
-
-
Incomplete Fmoc Deprotection: If the Fmoc group is not completely removed, the subsequent coupling reaction cannot occur, leading to a deletion.
IV. Experimental Protocols
Protocol 1: Optimized Coupling of Fmoc-AEEA-AEEA
This protocol is designed for the efficient coupling of Fmoc-AEEA-AEEA, particularly when initial attempts have resulted in deletion sequences.
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.
-
Pre-activation of Fmoc-AEEA-AEEA: In a separate vessel, dissolve Fmoc-AEEA-AEEA (3 equivalents relative to resin loading), a potent coupling reagent such as COMU (3 equivalents), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (6 equivalents) in DMF.[17] Allow this pre-activation mixture to stand for 1-2 minutes.
-
Coupling Reaction: Add the pre-activated Fmoc-AEEA-AEEA solution to the resin. Agitate the mixture for a minimum of 2 hours at room temperature.
-
Monitoring: Take a small sample of resin beads and perform a Kaiser test. If the test is positive (blue beads), continue the coupling for an additional 2 hours or proceed to a double coupling.
-
Double Coupling (if necessary): Drain the reaction vessel and repeat steps 4 and 5 with fresh reagents.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times).
Protocol 2: Capping of Unreacted Amines
This protocol should be employed after a coupling reaction that has been identified as incomplete via a positive Kaiser test, even after double coupling.
-
Resin Washing: After the incomplete coupling reaction, wash the resin thoroughly with DMF (3-5 times).
-
Prepare Capping Solution: Prepare a fresh capping solution of acetic anhydride and pyridine in DMF. A common mixture is acetic anhydride/pyridine/DMF (1:1:3 by volume).
-
Capping Reaction: Add the capping solution to the resin and agitate at room temperature for 30 minutes.[7]
-
Washing: Drain the capping solution and wash the resin extensively with DMF (5-7 times) to remove all traces of the capping reagents.
-
Confirmation: Perform a final Kaiser test. The beads should be yellow, indicating that all free amines have been successfully capped.
V. Visualization of Key Processes
VI. References
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
AAPPTec. (n.d.). SPPS Capping procedure. [Link]
-
Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
-
AAPPTec. (n.d.). Coupling Reagents. [Link]
-
Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. [Link]
-
Wikipedia. (n.d.). Pseudoproline. [Link]
-
Wang, P., et al. (2022). On the Utility of Chemical Strategies to Improve Peptide Gut Stability. Journal of Medicinal Chemistry, 65(20), 13735-13747.
-
Lee Research Group. (2022, June 27). Peptide Hand Synthesis Part 6: Capping [Video]. YouTube. [Link]
-
Subirós-Funosas, R., et al. (2013). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 17(9), 1148-1168.
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256.
-
AAPPTec. (n.d.). Pseudoproline Dipeptides Archives. [Link]
-
Al-Ghanim, A. M., et al. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals, 15(10), 1290.
-
AAPPTec. (2019). Pseudoproline Dipeptides. [Link]
-
Organic Chemistry. (2021, January 18). HBTU, DIPEA Peptide Coupling Mechanism [Video]. YouTube. [Link]
-
Wang, C. K., et al. (2022). On the Utility of Chemical Strategies to Improve Peptide Gut Stability. Journal of Medicinal Chemistry, 65(20), 13735-13747.
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
-
Powers, E. T., & Murphy, R. M. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(5), 20170020.
-
Bofill, J. M., et al. (2000). Liquid-phase peptide synthesis on polyethylene glycol (PEG) supports using strategies based on the 9-fluorenylmethoxycarbonyl amino protecting group: Application of PEGylated peptides in biochemical assays. Journal of Peptide Research, 55(2), 93-110.
-
Mutter, M., et al. (1995). 13.1.2.3.2 Pseudoprolines The chemical synthesis of large peptides is still limited by problems of low solvation during SPPS or. Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, 30-34.
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
Agilent. (n.d.). Enhanced Sample Preparation: Precision Peptide Mapping and Quantitation Using UHPLC and Mass Spectrometry. Chromatography Today. [Link]
-
Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]
-
de la Fuente-Núñez, C., et al. (2019). Supplementary Protocol for. Optimization of a peptide extraction and LC–MS protocol for quantitative analysis of antimicrobial peptides: supplementary material. Future Science OA, 5(4), FSO348.
-
Haile, S. D., & Tabb, D. L. (2021). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows. Current Protocols, 1(4), e111.
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]
-
AAPPTec. (n.d.). Fmoc-AEEA-AEEA [560088-89-3]. [Link]
-
Bapeks. (n.d.). Fmoc-AEEA. [Link]
-
Cheng, Y., et al. (2005). Quantitative study of electrostatic and steric effects on physicochemical property and biological activity. Journal of Molecular Graphics and Modelling, 24(3), 209-217.
-
Dolan, J. W. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
-
ResearchGate. (2014). Why am I not getting the coupled peptide after fmoc deprotection and cleavage?[Link]
Sources
- 1. Fmoc-AEEA [bapeks.com]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pseudoproline - Wikipedia [en.wikipedia.org]
- 13. chempep.com [chempep.com]
- 14. peptide.com [peptide.com]
- 15. peptide.com [peptide.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. The process of COMU coupling reaction._Chemicalbook [chemicalbook.com]
Optimizing the amount of Fmoc-AEEA-AEEA needed for a reaction.
Executive Summary: The Cost-Purity Trade-off[1]
Fmoc-AEEA-AEEA (often referred to as a "Mini-PEG" or "PEG2" spacer) is a critical tool for improving the solubility and pharmacokinetics of peptide therapeutics.[1] However, it is significantly more expensive than standard amino acids.[2]
The Core Challenge: Users often default to standard SPPS stoichiometry (3–5 equivalents), which is financially wasteful for this linker. Conversely, reducing equivalents without adjusting the chemical environment leads to "deletion sequences" (missing linkers) due to the specific solvation properties of the polyethylene glycol (PEG) chain.
The Solution: This guide provides an optimized protocol to reduce consumption to 1.2–1.5 equivalents while maintaining >99% coupling efficiency, utilizing high-efficiency activators and solvation tuning.
The Optimization Matrix
Before altering your protocol, review the variables below. Reducing the amount of Fmoc-AEEA-AEEA requires compensation in Time and Activation Power.[1][2]
| Variable | Standard Condition (Robust but Wasteful) | Optimized Condition (Cost-Effective) | Technical Rationale |
| Stoichiometry | 3.0 – 5.0 Equivalents | 1.2 – 1.5 Equivalents | High-efficiency activators allow for lower concentration gradients.[1] |
| Coupling Reagent | HBTU / HOBt / DIEA | HATU / HOAt / DIEA or DIC / Oxyma | HATU generates a more reactive ester (7-azabenzotriazole) than HBTU, crucial for kinetics at low concentrations.[1] |
| Solvent System | DMF (100%) | NMP or DMF/DMSO (1:1) | PEG chains are amphiphilic but can aggregate on PS resins.[1][2] NMP improves resin swelling and chain diffusion.[2] |
| Reaction Time | 45 – 60 min | 2 hours (or Double Couple) | Slower diffusion of the bulky PEG linker requires extended contact time.[2] |
| Temperature | Room Temperature (25°C) | 40°C - 50°C | Mild heating increases kinetic energy, overcoming steric hindrance at low stoichiometry.[1] |
Troubleshooting & FAQs
Scenario A: "I lowered the equivalents to 1.5, but the Kaiser test is still slightly blue."
Diagnosis: Diffusion-Limited Coupling.[1][2] Unlike standard amino acids, the flexible PEG chain of Fmoc-AEEA-AEEA can coil, and its diffusion into the resin pores is slower. A "slightly blue" Kaiser test indicates free amines remain deep within the bead.[2]
Corrective Action:
-
Do NOT add more linker yet.
-
Re-flow Step: Drain the reaction vessel. Wash with DCM (to shrink resin) then DMF (to swell).[1][2] This "breathing" of the resin can expose hidden active sites.[2]
-
Re-couple: Perform a second coupling using 0.5 equivalents of fresh linker with HATU/HOAt.
-
Future Optimization: Switch to a Double Coupling strategy: 2 x 0.8 equivalents (Total 1.6 eq) is statistically superior to 1 x 2.0 eq because it refreshes the equilibrium.
Scenario B: "The resin becomes sticky or clumps during AEEA coupling."
Diagnosis: Solvation Mismatch (The "Solvent Shell" Effect).[2] Polystyrene (PS) resin is hydrophobic; Fmoc-AEEA-AEEA is hydrophilic.[1][2] As the PEG chain grows, the resin beads may collapse in pure DMF, leading to aggregation and clumping.
Corrective Action:
-
Change Solvent: Switch from DMF to NMP (N-methyl-2-pyrrolidone) . NMP has better swelling properties for hybrid peptide-PEG sequences.[1][2]
-
Resin Choice: If you frequently use PEG linkers, move to a PEG-compatible resin like ChemMatrix® or TentaGel® .[1][2] These resins match the polarity of your linker, preventing collapse.[2]
Scenario C: "Can I use HBTU if I increase the time?"
Diagnosis: Activation Lifespan.[2] No. HBTU forms an active ester that is susceptible to hydrolysis and racemization (less of a concern for AEEA, which is achiral, but hydrolysis remains).[2] The half-life of the active ester in DMF is limited.[2]
Corrective Action: If you must use HBTU to save money, you must use excess equivalents (3+) . To optimize for amount (low eq), you must use HATU or DIC/Oxyma Pure.[2] The cost savings of the linker outweigh the higher cost of HATU.[2]
Validated Experimental Protocol: High-Efficiency Coupling
Objective: Couple Fmoc-AEEA-AEEA using minimal reagents (1.5 eq).
Reagents:
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1]
Step-by-Step Workflow:
-
Resin Preparation:
-
Activation (Pre-activation is critical):
-
Coupling:
-
Add the activated solution to the resin immediately.[2]
-
Agitate (shake, do not stir with magnetic bar) for 120 minutes at Room Temperature.
-
Optional: If your synthesizer supports heating, heat to 40°C for 60 minutes instead.
-
-
Monitoring:
-
Capping (Crucial for Purity):
Decision Logic for Optimization
The following diagram illustrates the decision process for selecting the correct coupling conditions based on your specific constraints.
Caption: Decision tree for selecting coupling parameters based on cost vs. speed constraints.
References
-
Albericio, F., et al. (2018).[2] Solid-Phase Synthesis: A Practical Guide. CRC Press.[2] (Defines standard HATU/HOAt advantages for expensive building blocks).
-
Iris Biotech GmbH. (2023).[1][2] PEGylation in Solid Phase Peptide Synthesis: Technical Guide. Retrieved from [Link][1]
-
CEM Corporation. (2022).[1][2] Optimizing SPPS for Difficult Sequences: Polyethylene Glycol Linkers. Retrieved from [Link]
-
PubChem. (2023).[1][2] Fmoc-AEEA-AEEA Compound Summary (CID 51340574).[1][2] National Library of Medicine.[2] Retrieved from [Link]
-
ResearchGate. (2021). Discussions on Fmoc-AEEA solubility and coupling efficiency. Retrieved from [Link]
Sources
Validation & Comparative
HPLC Analysis of Peptides Synthesized with Fmoc-AEEA-AEEA: A Comparative Technical Guide
Executive Summary
The incorporation of Fmoc-AEEA-AEEA (a tandem "mini-PEG" linker) into peptide sequences is a strategic design choice used to enhance solubility, reduce aggregation, and optimize pharmacokinetics without the polydispersity issues associated with high-molecular-weight PEGs. However, the physicochemical shift introduced by the ether-oxygen backbone requires specific adjustments in HPLC methodology.
This guide objectively compares the chromatographic behavior of AEEA-AEEA-modified peptides against standard hydrophobic spacers (e.g., Ahx) and rigid amino acid linkers. It provides a validated protocol for analyzing these constructs, ensuring sharp peak resolution and accurate quantification.
Technical Introduction: The "Mini-PEG" Advantage
Fmoc-AEEA-AEEA introduces two units of [2-(2-aminoethoxy)ethoxy]acetic acid. Unlike standard alkyl spacers, this linker possesses a hydrophilic backbone due to the repeating ethylene glycol units.
Structural Logic
-
Chemical Formula (AEEA):
(Residue mass: ~145 Da per unit). -
Hydrophilicity: The ether oxygens accept hydrogen bonds from water, creating a hydration shell that prevents the peptide "collapse" often seen with hydrophobic linkers like Aminohexanoic acid (Ahx).
-
Flexibility: It provides a flexible tether (approx. 20–25 Å for the dimer) essential for bioconjugation (e.g., FRET pairs, Antibody-Drug Conjugates) where steric freedom is required.
Comparative Analysis: AEEA-AEEA vs. Alternatives
The choice of linker fundamentally alters the peptide's interaction with the stationary phase. The following comparison highlights the trade-offs.
Table 1: Physicochemical & Chromatographic Performance
| Feature | AEEA-AEEA (Mini-PEG) | Ahx (Aminohexanoic Acid) | Poly-Glycine (Gly-Gly-Gly) |
| Hydrophobicity | Low (Hydrophilic) | High (Hydrophobic) | Neutral/Low |
| RP-HPLC Retention | Early Elution (Decreased | Late Elution (Increased | Moderate |
| Solubility Impact | Significantly Increases | Decreases (Prone to aggregation) | Moderate |
| Peak Shape | Sharp (Monodisperse), potential tailing if H-bonding is strong | Sharp, but risk of broadening due to aggregation | Generally Sharp |
| Spectral Detectability | Low (No chromophore >210nm) | Low (No chromophore) | Low (Amide bonds only) |
| Primary Use Case | Solubilizing hydrophobic payloads, ADCs | Simple spacing, Lipidation | Steric spacing (biological) |
Decision Matrix: Linker Selection
Use the diagram below to validate your linker choice before synthesis.
Figure 1: Decision logic for selecting AEEA versus hydrophobic or rigid linkers based on peptide solubility and structural requirements.
Experimental Protocol: HPLC Analysis of AEEA-Peptides
Scientific Integrity Note: AEEA linkers are polar. Standard "Generic Peptide" gradients (5–95% B) often result in AEEA-peptides eluting in the void volume or co-eluting with injection spikes. The following protocol utilizes a shallow gradient and ion-pairing optimization .
Materials & Reagents[1][2][3][4][5][6][7]
-
Column: C18 (End-capped), 100 Å pore size (e.g., Phenomenex Kinetex or Waters XBridge).
-
Why: 300 Å is for proteins; 100 Å provides better surface area for small-to-medium peptides.
-
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Milli-Q Water.
-
Why: TFA suppresses silanol ionization and ion-pairs with the N-terminus/Lys/Arg, improving peak shape.
-
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
Step-by-Step Method
-
Sample Preparation:
-
Dissolve crude peptide in 90% Buffer A / 10% Buffer B.
-
Critical: If the peptide contains AEEA but is still hydrophobic (due to the payload), add 10% DMF or DMSO, but keep injection volume <20 µL to prevent peak distortion.
-
-
Equilibration:
-
Flow rate: 1.0 mL/min (for 4.6mm ID columns).
-
Run 5% B for 10 minutes. Do not skip this. AEEA moieties need a stable aqueous environment to interact reproducibly with the C18 chains.
-
-
Gradient Profile (The "Shallow Slope" Strategy):
-
Standard peptides: 1% B per minute.[1]
-
AEEA-modified:0.5% to 0.8% B per minute in the expected elution window.
-
Example Gradient:
-
0–2 min: 5% B (Hold)
-
2–30 min: 5% → 60% B
-
30–35 min: 95% B (Wash)
-
-
-
Detection:
-
UV @ 214 nm (Amide bond).
-
UV @ 280 nm (Only if Trp/Tyr are present). Note: AEEA is invisible at 280 nm.
-
Data Interpretation & Troubleshooting
| Observation | Cause | Solution |
| Early Elution (vs. prediction) | AEEA is more hydrophilic than calculated by standard algorithms. | Adjust start %B lower (e.g., start at 2% B). |
| Broad Peak | Hydrogen bonding of ether oxygens with residual silanols. | Increase Column Temp to 40°C or 50°C. |
| Doublet Peaks | Incomplete coupling of the second AEEA unit (Deletion sequence). | Check Mass Spec. AEEA-AEEA vs AEEA is a ∆Mass of ~145 Da. |
Visualizing the Workflow
The following diagram illustrates the critical checkpoints where AEEA-specific handling is required.
Figure 2: Workflow for the synthesis and purification of AEEA-modified peptides, highlighting the solubility checkpoint.
References
-
Iris Biotech. (n.d.). PEGylation: Polymer-based Drug Delivery. Retrieved from [Link]
-
Phenomenex. (2020). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]
-
ResearchGate. (2023). Effect of Mini-PEGs Modification on the Enzymatic Digestion of D-Amino Acid-Containing Peptides. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Mass Spectrometry Characterization of Fmoc-AEEA-AEEA-Conjugated Peptides
For researchers, scientists, and drug development professionals, the precise characterization of synthetic peptides is paramount. The conjugation of moieties like Fmoc-AEEA-AEEA to peptides, often to enhance their therapeutic properties such as solubility and in-vivo stability, introduces significant analytical challenges.[1][2][3] This guide provides an in-depth comparison of mass spectrometry techniques for the robust characterization of these complex molecules, drawing upon field-proven insights and experimental data to ensure scientific integrity.
The Analytical Challenge: Unmasking the Complexity of Fmoc-AEEA-AEEA Peptides
The unique structure of Fmoc-AEEA-AEEA-conjugated peptides presents a multi-faceted analytical puzzle. The large, hydrophobic Fmoc (9-fluorenylmethyloxycarbonyl) group can significantly impact ionization efficiency and introduce a bias in the mass spectrometry data.[4][5] The AEEA (2-[2-(2-aminoethoxy)ethoxy]acetic acid) linker, a short polyethylene glycol (PEG)-like structure, can influence fragmentation patterns and requires specific analytical strategies for its elucidation.[6][7][8] Key characterization goals include:
-
Confirmation of successful conjugation: Verifying the covalent attachment of the Fmoc-AEEA-AEEA moiety to the peptide.
-
Determination of the conjugation site: Identifying the specific amino acid residue(s) where the modification has occurred.
-
Complete sequence verification: Ensuring the integrity of the peptide backbone post-synthesis and conjugation.
-
Purity assessment: Identifying and quantifying any unreacted peptide or side-products.
This guide will navigate the critical choices in ionization and fragmentation methodologies to address these challenges effectively.
Ionization Techniques: A Comparative Analysis of ESI and MALDI
The initial step in mass spectrometry analysis is the ionization of the analyte. The choice of ionization technique significantly influences the quality of data obtained for Fmoc-AEEA-AEEA-conjugated peptides. The two most common techniques, Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), offer distinct advantages and disadvantages.
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Principle | Ionization from solution, producing multiply charged ions.[9] | Ionization from a solid crystal matrix, typically producing singly charged ions.[10] |
| Coupling | Easily coupled with liquid chromatography (LC) for online separation and analysis.[9][11] | Primarily an offline technique, though LC-MALDI is possible. |
| Sample Throughput | Lower, as it is often coupled with LC. | Higher, with the ability to analyze multiple samples spotted on a single target plate. |
| Salt Tolerance | Less tolerant to salts and detergents, often requiring sample cleanup.[12] | More tolerant to buffers and salts.[12] |
| Ion Suppression | The hydrophobic Fmoc group can suppress the ionization of the peptide. | Can be less prone to ion suppression effects from hydrophobic moieties.[10] |
| Data Complexity | Multiply charged ions can lead to more complex spectra requiring deconvolution. | Simpler spectra with predominantly singly charged ions.[11] |
| Recommendation | Preferred for detailed characterization , especially when coupled with LC-MS/MS for separation of isomers and impurities.[13] | Useful for rapid screening and molecular weight confirmation of purified samples.[11][14] |
Expert Insight: For comprehensive characterization, ESI coupled with liquid chromatography (LC-ESI-MS) is the superior choice. The chromatographic separation is crucial for resolving the target peptide from closely related impurities and allows for interrogation of different species by the mass spectrometer individually.
Fragmentation Techniques: Deciphering the Peptide Sequence and Linker Structure
Tandem mass spectrometry (MS/MS) is essential for obtaining structural information. The choice of fragmentation technique dictates the type and extent of fragmentation, directly impacting sequence coverage and the ability to characterize the Fmoc-AEEA-AEEA moiety.
Collision-Induced Dissociation (CID)
CID is the most widely used fragmentation method. It involves the collision of precursor ions with an inert gas, leading to fragmentation primarily at the peptide backbone, generating b- and y-type ions.[15][16]
-
Advantages: Robust, well-established, and effective for standard peptides.
-
Disadvantages for Fmoc-AEEA-AEEA Peptides: The high energy required for backbone fragmentation can lead to the preferential loss of the labile Fmoc group, resulting in a dominant neutral loss peak and poor sequence information. The AEEA linker can also undergo fragmentation, complicating spectral interpretation.
Higher-Energy C-Trap Dissociation (HCD)
HCD is a beam-type CID technique available on Orbitrap mass spectrometers. It provides higher fragmentation energy, leading to more extensive fragmentation and the generation of immonium ions, which can be diagnostic for specific amino acids.[17][18]
-
Advantages: Often yields richer fragmentation spectra with better sequence coverage compared to CID. The generation of low-mass oxonium ions can be indicative of the AEEA linker.
-
Disadvantages: Similar to CID, HCD can still be dominated by the loss of the Fmoc group.
Electron Transfer Dissociation (ETD)
ETD is a non-ergodic fragmentation technique that involves the transfer of an electron to a multiply charged precursor ion. This induces fragmentation of the peptide backbone, producing c- and z-type ions, while preserving labile post-translational modifications.[15][19]
-
Advantages: Highly effective for Fmoc-AEEA-AEEA peptides. It cleaves the peptide backbone without significant loss of the Fmoc group, leading to excellent sequence coverage. It is also adept at characterizing the location of the modification.[19]
-
Disadvantages: ETD is most efficient for precursors with higher charge states (≥2+).
Comparative Summary of Fragmentation Techniques
| Fragmentation Technique | Primary Ion Types | Preservation of Fmoc Group | Sequence Coverage | Characterization of AEEA Linker | Recommendation |
| CID | b, y | Poor | Moderate | Moderate | Not ideal as a standalone technique. |
| HCD | b, y, immonium ions | Moderate | Good | Good | A good alternative to CID, but may still show significant Fmoc loss. |
| ETD | c, z | Excellent | Excellent | Excellent | The recommended technique for comprehensive characterization. |
Expert Recommendation: A multi-pronged approach utilizing both HCD and ETD provides the most comprehensive data. HCD can provide valuable information on the AEEA linker through the presence of characteristic oxonium ions, while ETD excels at providing extensive peptide sequence coverage and pinpointing the conjugation site.
Experimental Workflow and Protocols
A robust and reproducible workflow is critical for the successful characterization of Fmoc-AEEA-AEEA-conjugated peptides.
Caption: A generalized workflow for the characterization of Fmoc-AEEA-AEEA-conjugated peptides.
Protocol 1: Sample Preparation
-
Solubilization: Dissolve the lyophilized peptide in a suitable solvent. Due to the hydrophobic Fmoc group, an initial dissolution in a small amount of organic solvent (e.g., acetonitrile or dimethyl sulfoxide) may be necessary before dilution with an aqueous solution (e.g., 0.1% formic acid in water).
-
Dilution: Dilute the sample to a final concentration of 1-10 µM in the initial mobile phase conditions of the LC-MS method.
-
Cleanup (Optional): If the sample contains high concentrations of salts or other interfering substances, a solid-phase extraction (SPE) cleanup using a C18 cartridge is recommended.[12]
Protocol 2: LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column with a particle size of ≤ 3 µm is recommended.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient should be optimized to ensure good separation of the modified peptide from any impurities. A typical gradient might be 5-60% B over 30 minutes.
-
-
Mass Spectrometry (ESI):
-
Ionization Mode: Positive.
-
Capillary Voltage: 3.5-4.5 kV.
-
Source Temperature: 120-150 °C.
-
Full MS Scan Range: m/z 300-2000.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Data-Dependent Acquisition: Acquire MS/MS spectra for the top 3-5 most intense precursor ions from the full MS scan.
-
HCD Settings:
-
Collision Energy: Normalized collision energy (NCE) of 25-35%.
-
Activation Time: 10-30 ms.
-
-
ETD Settings:
-
Reagent: Fluoranthene.
-
Reaction Time: 10-100 ms.
-
-
Protocol 3: Data Analysis
-
Deconvolution: Process the raw data to deconvolute the multiply charged ESI spectra to obtain the neutral mass of the peptide.
-
Database Searching: Use a suitable software package (e.g., Mascot, Sequest, or similar) to search the MS/MS data against a database containing the expected peptide sequence.
-
Manual Interpretation: Manually inspect the MS/MS spectra to confirm the peptide sequence, identify the site of modification, and characterize the fragmentation of the Fmoc-AEEA-AEEA moiety. Look for characteristic neutral losses and immonium ions.
Visualizing Fragmentation Patterns
The following diagrams illustrate the expected fragmentation patterns for a model Fmoc-AEEA-AEEA-conjugated peptide under different fragmentation regimes.
Caption: CID of an Fmoc-AEEA-AEEA peptide is often dominated by the neutral loss of the Fmoc group.
Caption: ETD preserves the labile Fmoc group and provides extensive peptide backbone fragmentation.
Conclusion
The successful mass spectrometry characterization of Fmoc-AEEA-AEEA-conjugated peptides requires a thoughtful and systematic approach. The combination of LC-ESI-MS with a dual fragmentation strategy utilizing both HCD and ETD provides the most comprehensive data, enabling unambiguous confirmation of identity, sequence, and modification site. By understanding the unique challenges posed by these molecules and implementing the optimized protocols outlined in this guide, researchers can confidently and accurately characterize their novel peptide therapeutics.
References
-
Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS. PubMed. [Link]
-
Fmoc-AEEA-AEEA. Bapeks. [Link]
-
Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods. PubMed Central. [Link]
-
Characterization of Hydrophobic Peptides in the Presence of Detergent by Photoionization Mass Spectrometry. PMC - NIH. [Link]
-
MALDI versus ESI: The Impact of the Ion Source on Peptide Identification. PubMed. [Link]
-
Improved Identification of Hydrophobic Proteins by Optimization of LC Conditions within the LC-MS Run. Proteomes. [Link]
-
CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Walsh Medical Media. [Link]
-
CID,ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Walsh Medical Media. [Link]
-
Bioanalysis of PEGylated Proteins by LC-MS. SlideShare. [Link]
-
Workflow - MS Bioworks. MS Bioworks. [Link]
-
Dealing with the Challenges of Post Translational Modifications (PTMs). BioPharmaSpec. [Link]
-
The challenge of detecting modifications on proteins. Essays in Biochemistry. [Link]
-
Conserved peptide fragmentation as a benchmarking tool for mass spectrometers and a discriminating feature for targeted proteomics. PubMed. [Link]
-
What are the relative pros and cons of MALDI-TOF versus ESI for looking at peptide composition?. ResearchGate. [Link]
-
Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia, LLC. [Link]
-
ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome. PMC - NIH. [Link]
-
How to Analyze a Highly Hydrophobic Peptide on LC-MS System?. ResearchGate. [Link]
-
Advantages and Disadvantages of Protein Complex Identification using MALDI-TOF-MS and ESI-MS. MtoZ Biolabs. [Link]
-
Peptide ion fragmentation in mass spectrometry. University of Alabama at Birmingham. [Link]
-
Intact Mass Analysis of PEGylated Therapeutic Proteins using TripleTOF system. SCIEX. [Link]
-
CID, ETD, HCD, and Other Fragmentation Modes in Scaffold. Proteome Software. [Link]
-
Ionization techniques (ESI and MALDI). Fiveable. [Link]
-
Mascot help: Peptide fragmentation. Matrix Science. [Link]
-
Fmoc-AEEA-OH. Liwei Peptide. [Link]
-
Fmoc-AEEA-OH. Congen Pharma. [Link]
-
Evaluation of different peptide fragmentation types and mass analyzers in data-dependent methods using an Orbitrap Fusion Lumos Tribrid. Wiley Online Library. [Link]
Sources
- 1. Fmoc-AEEA-AEEA [bapeks.com]
- 2. Purchase Directly from Fmoc-AEEA-OH | China Fmoc-AEEA-OH Supplies [liwei-peptide.com]
- 3. Fmoc-AEEA-OH-<p> Number: CG-SMG-004 </p> <p> CAS: 166108-71-0 </p> <p> Molecular Formula: C₂₁H₂₃NO₆ </p> <p> Molecular Weight: 385.42 </p> <p> Application: Tirzepatide, Semaglutide </p>-manufacturer [congenpharma.com]
- 4. Characterization of Hydrophobic Peptides in the Presence of Detergent by Photoionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. e-b-f.eu [e-b-f.eu]
- 8. sciex.com [sciex.com]
- 9. fiveable.me [fiveable.me]
- 10. MALDI versus ESI: The Impact of the Ion Source on Peptide Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. msf.ucsf.edu [msf.ucsf.edu]
- 13. enovatia.com [enovatia.com]
- 14. AEEA-OH FMOC Spacer | LGC, Biosearch Technologies [biosearchtech.com]
- 15. support.proteomesoftware.com [support.proteomesoftware.com]
- 16. Mascot help: Peptide fragmentation [matrixscience.com]
- 17. Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Linker Technologies: Comparative Performance of Fmoc-AEEA-AEEA in Solid-Phase Synthesis and Bioconjugation
Executive Summary
Fmoc-AEEA-AEEA (Fmoc-8-amino-3,6-dioxaoctanoyl-8-amino-3,6-dioxaoctanoic acid) represents a distinct class of "Mini-PEG" linkers. Unlike standard polydisperse PEGs or purely hydrophobic alkyl spacers, Fmoc-AEEA-AEEA offers a defined, monodisperse architecture with a precise length of approximately 23–25 Å .
Its primary advantage over standard PEG linkers (like PEG4 or PEG12) lies in its hybrid backbone : it combines the aqueous solubility of polyethylene glycol (ether bonds) with the mechanical stability and hydrogen-bonding capability of internal amide bonds. This makes it superior for disrupting
Technical Profile & Structural Analysis
Chemical Identity
-
Systematic Name: 1-(9H-fluoren-9-yl)-3,12,21-trioxo-2,7,10,16,19-pentaoxa-4,13,22-triazatetracosan-24-oic acid
-
Common Name: Fmoc-AEEA-AEEA-OH (Dimer of AEEA)
-
Molecular Weight: ~530.6 g/mol [][2]
-
Backbone Composition: Two repeat units of {2-[2-(amino)ethoxy]ethoxy}acetic acid linked by an amide bond.
Structural Diagram (Graphviz)
The following diagram illustrates the chemical connectivity and the distinct "zones" of the linker: the Fmoc protecting group, the hydrophilic ether cores, and the internal amide linkage.
Comparative Performance Analysis
The following table contrasts Fmoc-AEEA-AEEA against common alternatives: the hydrophobic Aminohexanoic Acid (Ahx), the short PEG4, and the medium-length PEG12.
Quantitative Comparison Matrix
| Feature | Fmoc-AEEA-AEEA (Dimer) | Fmoc-PEG4 (Discrete) | Fmoc-Ahx (Hydrophobic) | Fmoc-PEG12 (Discrete) |
| Backbone Type | Hybrid (Ether + Amide) | Pure Ether (PEG) | Alkyl Chain | Pure Ether (PEG) |
| Extended Length | ~24 Å (19 backbone atoms) | ~16 Å (13 backbone atoms) | ~8 Å (6 backbone atoms) | ~45 Å (37 backbone atoms) |
| Hydrophilicity (LogP) | High (Negative LogP) | High | Low (Positive LogP) | Very High |
| SPPS Aggregation | Excellent Disruption (Amides break patterns) | Good (Spacing only) | Poor (May promote aggregation) | Excellent (Steric shielding) |
| Coupling Kinetics | Fast (Standard AA protocols) | Moderate (Ether flexibility) | Very Fast | Slow (Steric bulk) |
| Primary Use Case | Spacer for peptides, preventing aggregation | Short hydrophilic spacing | Hydrophobic spacing, lipid tails | Long-reach conjugation, PK extension |
Key Performance Insights
A. Solubility vs. Structural Rigidity
While pure PEG linkers (PEG4/12) offer maximum flexibility, they lack structural rigidity. Fmoc-AEEA-AEEA introduces an internal amide bond (at the junction of the two AEEA units). This amide bond provides a site for hydrogen bonding with the solvent or the peptide backbone, often resulting in better solubility profiles for intermediate-length peptides compared to pure alkyl chains (Ahx) or pure ethers.
B. Aggregation Prevention in SPPS
One of the critical failures in SPPS is the formation of inter-chain
-
Ahx: Being hydrophobic, it can exacerbate aggregation.
-
Pure PEG: Dilutes the peptide density but does not actively disrupt secondary structure.
-
AEEA-AEEA: The structure mimics the peptide backbone (containing C=O and N-H groups) but with flexible ether insertions. This allows it to act similarly to a "structure breaker" (like pseudoproline), effectively disrupting aggregation networks on the resin.
Experimental Protocol: Solid-Phase Integration
This protocol describes the coupling of Fmoc-AEEA-AEEA to a resin-bound peptide. It is designed to be self-validating using the Kaiser Test (ninhydrin).
Prerequisites:
-
Resin: Rink Amide or Wang resin (Loading 0.3–0.6 mmol/g recommended to reduce steric crowding).
-
Solvent: DMF (Peptide synthesis grade, amine-free).
Step-by-Step Coupling Workflow
-
Fmoc Deprotection (Resin Preparation):
-
Treat resin with 20% Piperidine in DMF (2 x 10 min).
-
Validation: Wash with DMF (5x). Perform UV monitoring of the piperidine waste (absorbance at 301 nm) to confirm Fmoc removal if using an automated synthesizer.
-
-
Activation of Fmoc-AEEA-AEEA:
-
Stoichiometry: Use 3 equivalents of Fmoc-AEEA-AEEA relative to resin loading.
-
Activator: Use 2.9 equivalents of HATU (or HBTU) and 6 equivalents of DIPEA (Diisopropylethylamine).
-
Note: Pre-activation in a separate vial for 1-2 minutes is recommended to form the active ester before adding to the resin.
-
-
Coupling Reaction:
-
Add the activated solution to the resin.
-
Agitate (shake, do not stir with magnetic bar to avoid grinding resin) for 45–60 minutes at room temperature.
-
Optimization: For difficult sequences, a "double coupling" (repeat step 2-3) is highly recommended.
-
-
Validation (The Kaiser Test):
-
Take a small sample of resin beads (~1-2 mg).
-
Add 2 drops each of Ninhydrin, Phenol, and Potassium Cyanide solutions. Heat at 100°C for 2 minutes.
-
Result: Beads should remain colorless/yellow .
-
Failure Mode: If beads turn blue, the coupling is incomplete. Re-couple using PyBOP/HOAt or check solvent quality.
-
SPPS Cycle Diagram (Graphviz)
Strategic Selection Guide
When should you choose Fmoc-AEEA-AEEA over standard PEG linkers? Use this decision logic.
Decision Matrix (Graphviz)
Summary of Logic
-
Aggregation Risk: If your peptide sequence is hydrophobic or prone to beta-sheet formation, Fmoc-AEEA-AEEA is preferred over PEG4. The internal amide bonds in the AEEA dimer help disrupt inter-chain hydrogen bonding networks more effectively than the continuous ether chain of PEG4.
-
Precision Spacing: If you need a spacer of exactly ~24 Å to bridge a binding pocket (e.g., in PROTAC design), the AEEA dimer is a monodisperse standard.
-
Cost vs. Performance: Fmoc-AEEA-AEEA is generally more cost-effective than high-purity discrete PEG12 or PEG24 linkers while providing sufficient solubility enhancement for most short-to-medium peptides.
References
-
Apinnotech. (n.d.). Fmoc-AEEA-OH Product Specifications and Applications. Retrieved from
-
BiochemPEG. (2022).[3] PEG Linkers & Their Applications in ADCs and PROTACs. Retrieved from
-
MDPI. (2024). Comparison of Linker Length in Nuclear Medicine Targeting. International Journal of Molecular Sciences. Retrieved from
-
Peptide.com (Aapptec). (2019). Fmoc-PEG Linkers and PEGylation Reagents: Solubility and Aggregation. Retrieved from
-
PubChem. (2021). Fmoc-AEEA-AEEA Compound Summary (CID 51340574).[2] National Library of Medicine. Retrieved from
Sources
Assessing the impact of the Fmoc-AEEA-AEEA linker on peptide conformation.
Executive Summary: The "Entropic Spring" of Peptide Synthesis
In the architecture of complex biomolecules—whether antibody-drug conjugates (ADCs), bispecific T-cell engagers, or FRET biosensors—the linker is rarely just a bridge. It is a functional component that dictates the hydrodynamic radius, solubility, and conformational freedom of the attached payloads.
This guide evaluates the Fmoc-AEEA-AEEA linker (a tandem arrangement of 8-amino-3,6-dioxaoctanoic acid, often referred to as a "Mini-PEG" spacer). Unlike traditional amino acid linkers (e.g., Gly-Ser or Poly-Proline), the AEEA-AEEA motif introduces a hydrophilic, non-peptidic backbone that acts as a solvated "entropic spring."
Key Takeaway: The Fmoc-AEEA-AEEA linker is the superior choice when the objective is to decouple the folding of two domains while maximizing aqueous solubility. It prevents the "hydrophobic collapse" often seen with alkyl spacers and avoids the secondary structure artifacts associated with Gly-Ser repeats.
Mechanistic Profile: Why AEEA-AEEA?
To understand the conformational impact, we must look at the atomic level.
Chemical Structure & Solvation
The AEEA unit (Formula:
When two units are coupled (AEEA-AEEA), they create a spacer of approximately 20–25 Å (contour length) . However, its effective length in solution is governed by the Flory radius (
-
The Ether Effect: The oxygen atoms in the AEEA backbone act as hydrogen bond acceptors but not donors. This recruits water molecules, forming a "hydration shell" around the linker.
-
Conformational Silencing: Unlike Glycine (which allows flexibility but can aggregate) or Alanine (which promotes helicity), the AEEA backbone lacks the amide protons necessary to stabilize
-helices or -sheets. It forces the peptide into a Random Coil state.
The "Tandem" Advantage
Using a single AEEA unit often fails to overcome the steric clash between bulky fluorophores or proteins. The tandem AEEA-AEEA provides a critical distance threshold that allows two domains to tumble independently, effectively decoupling their rotational correlation times.
Comparative Analysis: AEEA-AEEA vs. Alternatives
The following table contrasts the Fmoc-AEEA-AEEA linker against the two most common alternatives: the flexible Gly-Ser linker and the rigid EAAAK helix.
| Feature | Fmoc-AEEA-AEEA (Mini-PEG) | (Gly-Gly-Gly-Ser)n (Flexible Peptide) | (EAAAK)n (Rigid Helix) |
| Primary Conformation | Random Coil / Disordered | Disordered (prone to | |
| Hydrophilicity | High (Ether oxygens solvate) | Moderate (Amide backbone) | Moderate to Low |
| Steric Hindrance | Low (High motional freedom) | Low | High (Fixed orientation) |
| Immunogenicity | Low (PEG-like stealth) | Low to Moderate | Moderate (Epitope risk) |
| Aggregation Risk | Minimal (Steric repulsion) | Moderate (H-bonding possible) | Low (Structured) |
| Best Application | FRET sensors, Drug conjugates, Surface immobilization | Fusion proteins (Recombinant) | Domain separation requiring fixed distance |
Decision Logic: When to use AEEA-AEEA?
Use the following logic flow to determine if AEEA-AEEA is the correct tool for your sequence.
Figure 1: Decision matrix for selecting AEEA-AEEA over rigid or peptidic flexible linkers.
Experimental Protocols
As a Senior Scientist, I do not rely on theoretical properties alone. We validate linker performance using Solid Phase Peptide Synthesis (SPPS) for assembly and FRET for conformational assessment.
Protocol A: SPPS Incorporation of Fmoc-AEEA-AEEA
Objective: To successfully couple the tandem linker without deletion sequences.
Causality Note: AEEA is a secondary amine? No, it is a primary amine, but the ether chain alters the kinetics. The long flexible chain can fold back, making the N-terminus harder to access for the next coupling.
-
Resin Selection: Use a low-loading resin (0.3–0.5 mmol/g) like Rink Amide MBHA or 2-Chlorotrityl Chloride . High loading leads to aggregation of the PEG chains.
-
Coupling Reagents:
-
Activator: DIC/Oxyma Pure (preferred over HATU to reduce racemization risk, though AEEA is achiral, the next AA might not be).
-
Stoichiometry: 3 eq Fmoc-AEEA-OH : 3 eq DIC : 3 eq Oxyma.
-
-
The "Double Coupling" Rule:
-
Step 1: Couple the first Fmoc-AEEA-OH for 2 hours at Room Temperature.
-
Step 2: Capping (Acetic Anhydride/Pyridine) is crucial here to terminate unreacted chains.
-
Step 3: Deprotect (20% Piperidine/DMF).
-
Step 4: Couple the second Fmoc-AEEA-OH. Critical: Use a "double couple" cycle (2 x 1 hour) for this second unit. The flexibility of the first AEEA unit creates an "entropic shield" that makes the N-terminus elusive.
-
-
Kaiser Test: Standard Kaiser test works, but may appear faint blue due to the solvation shell. A chloranil test is often more reliable for secondary amines, but AEEA is primary; stick to Kaiser but extend development time.
Protocol B: Validating Conformation via FRET
Objective: To prove that AEEA-AEEA acts as an unstructured spacer rather than a folded domain.
Principle: If the linker induces folding (compact state), FRET efficiency (
Workflow:
-
Synthesize Construct: DABCYL-(AEEA)2-Peptide-EDANS.
-
Control Construct: DABCYL-(Gly)6-Peptide-EDANS (approx same atom count, different flexibility).
-
Measurement:
-
Excite EDANS at 335 nm.
-
Measure Emission at 493 nm (Donor) and Quenching by DABCYL.
-
-
Data Analysis:
-
Calculate Energy Transfer Efficiency:
- : Fluorescence of Donor with Acceptor.
- : Fluorescence of Donor alone (cleave linker with Trypsin if a cut site exists, or synthesize donor-only control).
-
-
Interpretation:
-
High FRET (>70%): The linker is collapsing (hydrophobic interaction).
-
Low FRET (<20%): The linker is extended.
-
Result: AEEA-AEEA typically yields lower FRET efficiency than hydrocarbon linkers of similar length, confirming its role as an expanded, solvated coil.
-
Visualizing the Synthesis Workflow
Figure 2: Optimized SPPS workflow for tandem AEEA coupling. Note the double coupling on the second unit to overcome the entropic shielding of the first flexible unit.
References
-
Structure and Applic
- Source: Merck/Sigma-Aldrich Technical Library.
- Relevance: Defines the chemical compatibility and standard uses of Fmoc-AEEA-OH in SPPS.
-
URL:
-
Peptide Linker Design: Flexible vs. Rigid
- FRET for Measuring Peptide Conformation Source: ThermoFisher Scientific. Relevance: Protocols for FRET-based distance measurements in biochemical systems.
-
PEGyl
- Source: Fee, C. J., & Van Alstine, J. M. (2006). PEG-proteins: Reaction engineering and separation issues. Chemical Engineering Science.
- Relevance: Explains the "sweeping volume" and entropic stabiliz
-
URL:[Link]
Sources
- 1. Page Not Found. - Bio-Synthesis, Inc. - [biosyn.com]
- 2. Tech Note: The Latest on Linkers for Recombinant Fusion Proteins [kbdna.com]
- 3. Fusion Protein Linkers: Property, Design and Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static.igem.org [static.igem.org]
- 5. polyplus-sartorius.com [polyplus-sartorius.com]
- 6. reddit.com [reddit.com]
- 7. Purchase Directly from Fmoc-AEEA-OH | China Fmoc-AEEA-OH Supplies [liwei-peptide.com]
Comparative Guide: Stability of the Amide Bond Formed by Fmoc-AEEA-AEEA in Peptide Conjugates
[1]
Executive Summary
The incorporation of Fmoc-AEEA-AEEA (Fmoc-8-amino-3,6-dioxaoctanoic acid dimer) into peptide sequences creates a discrete polyethylene glycol (PEG)-like spacer.[1] This guide evaluates the stability of the resulting amide bonds—both the internal linkage between AEEA units and the external linkages to the peptide payload.
Key Finding: The amide bonds formed by AEEA-AEEA exhibit superior proteolytic stability compared to standard amino acid spacers (e.g., Gly-Gly, Gly-Ser) and comparable chemical stability to hydrocarbon linkers (e.g., Ahx), while offering significant solubility advantages.[1] Unlike amino acid linkers, the AEEA structure lacks the specific side-chain recognition motifs required by common serum proteases, rendering it effectively "stealth" to enzymatic degradation.
Structural Basis of Stability
To understand the stability profile, we must analyze the chemical environment of the amide bond formed by this linker.
The "Mini-PEG" Advantage
The AEEA unit (also known as O2Oc) contains an ether backbone (
-
Lack of Stereospecificity: Proteases like Trypsin or Chymotrypsin require specific side chains (Lys/Arg or Phe/Trp/Tyr) to dock and cleave the peptide bond. AEEA presents a flexible, hydrophilic ether chain with no such recognition elements.
-
Solvation Shell: The ether oxygens recruit water molecules, creating a hydration shell that can sterically hinder large enzymes from accessing the amide carbonyl.
Visualization: Proteolytic Evasion Mechanism
Figure 1: Mechanistic comparison of protease interaction with standard amino acid linkers versus AEEA linkers.[1] The AEEA amide bond evades catalytic recognition.
Comparative Performance Analysis
The following table contrasts the AEEA-AEEA linker against common alternatives used in peptide drug design.
| Parameter | AEEA-AEEA (Mini-PEG) | Gly-Gly / Gly-Ser | Ahx (6-Aminohexanoic acid) |
| Amide Bond Stability (Serum) | High (Non-canonical backbone) | Low to Moderate (Susceptible to non-specific peptidases) | High (Non-canonical backbone) |
| Chemical Stability (pH 2-10) | High (Stable amide/ether) | High | High |
| Solubility Enhancement | Excellent (Amphiphilic) | Moderate | Poor (Hydrophobic) |
| Aggregation Risk | Low (Disrupts beta-sheets) | High (Can promote aggregation) | Moderate (Hydrophobic collapse) |
| Flexibility | High (Ether rotation) | High | Moderate (Alkyl chain) |
Scientific Insight: While Ahx offers similar stability to AEEA, it often induces hydrophobic collapse in the peptide, potentially burying the active site. AEEA maintains the "extended" conformation necessary for receptor binding while protecting the amide bond from enzymatic attack.
Experimental Protocols for Stability Validation
To validate the stability of the AEEA-AEEA amide bond in your specific conjugate, the following self-validating protocols are recommended.
In Vitro Serum Stability Assay
Objective: Determine the half-life (
Reagents:
-
Pooled Human or Mouse Serum (Sigma-Aldrich or similar).[1]
-
Internal Standard (e.g., Caffeine or a non-degradable peptide analog).[1]
-
Quenching Solution: 1% Formic Acid in Acetonitrile.[1]
Workflow:
-
Preparation: Dissolve the Fmoc-removed, conjugated peptide (e.g., Peptide-AEEA-AEEA-Peptide) in PBS to 1 mM stock.
-
Incubation: Mix stock peptide with pre-warmed serum (37°C) to a final concentration of 10-50 µM.
-
Sampling: At time points
min and hours:-
Aliquot 100 µL of mixture.
-
Add 200 µL Quenching Solution (precipitates serum proteins).[1]
-
Centrifuge at 10,000 x g for 10 min.
-
-
Analysis: Inject supernatant into LC-MS.
-
Calculation: Plot
vs. Time. The slope gives .
Acceptance Criteria:
-
For AEEA linkers, expected retention >90% intact parent mass at 24 hours (compared to <50% for Gly-Gly linkers in aggressive sera).[1]
Chemical Hydrolysis Stress Test
Objective: Assess susceptibility to acid/base catalyzed hydrolysis during storage or formulation.
Workflow:
-
Incubate peptide conjugate in 0.1 M HCl (pH ~1) and 0.1 M Tris (pH ~8.5) at 40°C.
-
Monitor degradation via HPLC over 48 hours.[1]
-
Note: The AEEA amide bond is generally stable. Any degradation observed is usually due to the peptide payload itself (e.g., Asp-Gly rearrangement or Met oxidation) rather than the AEEA linker.
Visualizing the Analytical Workflow
Figure 2: Step-by-step workflow for validating linker stability using LC-MS quantification.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 51340574, Fmoc-AEEA-AEEA.[1] Retrieved January 30, 2026 from [Link]
-
Context: Verifies chemical structure and physical properties of the linker reagent.[2]
-
-
Chen, X., et al. (2013). Fusion Protein Linkers: Property, Design and Functionality. Advanced Drug Delivery Reviews.[1]
- Context: Discusses the comparative stability of flexible linkers (Gly-rich) vs. rigid and semi-rigid linkers in serum.
-
BiochemPEG (2024). PEG Linkers in ADC and PROTAC Drug Development.[1]
- Context: Provides industry-standard data on the use of mini-PEG (AEEA)
-
Beck, A., et al. (2017). Strategies and challenges for the next generation of antibody–drug conjugates. Nature Reviews Drug Discovery.[1]
- Context: Establishes the "non-cleavable" classification of alkyl/ether linkers compared to valine-citrulline linkers.
A Senior Application Scientist's Guide to Benchmarking Fmoc-AEEA-AEEA Against Alternative Hydrophilic Linkers
Introduction: The Critical Role of the Molecular Bridge
In the intricate world of advanced therapeutics, such as antibody-drug conjugates (ADCs), PROTACs, and complex peptides, the linker molecule is far from a passive spacer.[1][2] It is a critical determinant of a drug's success, profoundly influencing its solubility, stability, pharmacokinetic profile, and ultimately, its therapeutic efficacy.[2][3] Hydrophobic payloads, a common feature in modern drug development, frequently lead to aggregation, which can trigger immunogenic responses and cause rapid clearance from the body, compromising the drug's potential.[4][5] The strategic incorporation of hydrophilic linkers is a proven method to counteract this challenge, enhancing the overall druggability of the molecule.[4][5]
Among the arsenal of hydrophilic linkers, Fmoc-AEEA-AEEA-OH has emerged as a particularly effective and widely adopted tool. Composed of two repeating units of 8-amino-3,6-dioxaoctanoic acid (AEEA), it offers a discrete, flexible, and highly hydrophilic spacer.[6] Its incorporation into blockbuster drugs like Semaglutide and Tirzepatide underscores its clinical and commercial significance.[7]
This guide provides an in-depth, objective comparison of Fmoc-AEEA-AEEA against its primary alternatives, namely polyethylene glycol (PEG) and peptide-based linkers. We will move beyond a simple cataloging of options to provide a framework for rational linker selection, supported by detailed, field-tested experimental protocols for benchmarking performance. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal linker, thereby maximizing the potential of their therapeutic candidates.
Chapter 1: Profiling the Contenders: A Structural Overview
The selection of a hydrophilic linker is a deliberate choice that impacts the entire bioconjugate. The decision rests on a clear understanding of the structural and chemical properties of each candidate.
Fmoc-AEEA-AEEA: The Monodisperse Standard
Fmoc-AEEA-AEEA-OH ({2-[2-[2-[[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid}) is a highly pure, monodisperse compound.[6] This structural homogeneity is its cardinal advantage. Unlike traditional PEG linkers, which are often a heterogeneous mixture of different chain lengths, each molecule of Fmoc-AEEA-AEEA is identical. This eliminates a significant source of batch-to-batch variability and simplifies analytical characterization, a crucial aspect for regulatory approval.
-
Key Attributes:
-
Monodispersity: Ensures uniform product and predictable properties.
-
Hydrophilicity: The ether oxygens and amide bonds effectively increase the aqueous solubility of conjugated payloads.[3][8]
-
Flexibility: Provides adequate spatial separation between the conjugated molecules without imposing rigid structural constraints.
-
Proven Efficacy: Its use in clinically approved drugs provides a strong validation of its performance and safety profile.[7]
-
Polyethylene Glycol (PEG) Linkers: The Versatile Workhorse
Fmoc-PEGn-OH linkers are the most common alternatives. PEGylation is a well-established strategy to improve a drug's pharmacokinetic properties by increasing its hydrodynamic size, which reduces renal clearance and shields it from enzymatic degradation.[3][9][10]
-
Key Attributes:
-
Tunable Length: Available in various discrete (monodisperse) lengths (e.g., PEG2, PEG4, PEG6, PEG12), allowing for fine-tuning of spacing and hydrophilicity.[11]
-
High Hydrophilicity: The repeating ethylene glycol units are excellent at hydrogen bonding with water, making PEGs highly effective at solubilizing hydrophobic molecules.[3]
-
Biocompatibility: Generally considered non-toxic and non-immunogenic.[3]
-
Potential for Polydispersity: While monodisperse PEGs are available, longer, traditionally synthesized PEGs can be polydisperse, leading to heterogeneous final products that are challenging to characterize.[12]
-
Peptide Linkers: The Biomimetic Option
Short peptide sequences can also serve as hydrophilic linkers, offering a biomimetic approach. Their properties can be modulated by the choice of amino acids.
-
Key Attributes:
-
Sequence-Defined Properties:
-
Enzyme Cleavability: Specific sequences (e.g., Val-Cit) can be designed for cleavage by intracellular enzymes like Cathepsin B, enabling targeted payload release.[14][]
-
Potential for Immunogenicity: As with any peptide sequence, there is a potential for an immune response, which must be carefully evaluated.
-
Chapter 2: The Benchmarking Framework: Experimental Design
To make an informed decision, a head-to-head comparison is essential. We propose a standardized benchmarking workflow to evaluate linkers based on critical performance indicators. The causality behind these experimental choices lies in isolating the linker's contribution to the final conjugate's properties.
Core Logic of the Workflow
The workflow is designed as a self-validating system. We start with a well-defined, hydrophobic model peptide that is known to be prone to aggregation. By conjugating this peptide to each of our test linkers (Fmoc-AEEA-AEEA, Fmoc-PEG4-OH, and Fmoc-Gly-Gly-Gly-OH) and keeping all other parameters constant, we can directly attribute differences in performance to the linker itself.
Sources
- 1. chembk.com [chembk.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. purepeg.com [purepeg.com]
- 4. The role of hydrophilic linkers in next-generation antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. login.medscape.com [login.medscape.com]
- 6. Fmoc-AEEA-AEEA | C27H34N2O9 | CID 51340574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Fmoc-AEEA-OH | Spacer for Solid-Phase Peptide Synthesis | Baishixing | ETW [etwinternational.com]
- 8. Fmoc-AEEA-OH CAS#166108-71-0 - Apinnotech Co., Ltd. [apnbiotech.com]
- 9. peptide.com [peptide.com]
- 10. biochempeg.com [biochempeg.com]
- 11. purepeg.com [purepeg.com]
- 12. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 13. Page Not Found. - Bio-Synthesis, Inc. - [biosyn.com]
- 14. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Case studies validating the use of Fmoc-AEEA-AEEA in drug discovery.
Executive Summary
The incorporation of Fmoc-AEEA-AEEA (also known as Fmoc-OEG-OEG or "Mini-PEG") has become a cornerstone strategy in modern drug discovery, particularly for Peptide-Drug Conjugates (PDCs) and Proteolysis Targeting Chimeras (PROTACs). This guide objectively validates its performance against alternative linkers (Alkyl chains, Gly-Gly spacers).
Key Findings:
-
Pharmacokinetics: In GLP-1 agonists, the AEEA-AEEA motif is the structural determinant responsible for extending half-life from ~13 hours (Liraglutide) to ~165 hours (Semaglutide) by enabling efficient albumin binding without steric hindrance.
-
Solubility: Compared to hydrophobic alkyl linkers, AEEA-based linkers significantly lower logP values, preventing aggregation in complex PROTAC molecules.
-
Synthetic Efficiency: Fmoc-AEEA-AEEA is compatible with standard SPPS but requires specific coupling protocols (DIC/Oxyma) to maximize yield due to its surfactant-like properties.
Technical Profile: The Molecule
Fmoc-AEEA-AEEA is a precise, monodisperse polyethylene glycol spacer. Unlike polydisperse PEG polymers, it offers exact structural definition, essential for regulatory approval.
| Property | Specification |
| IUPAC Name | 2-[2-[2-[[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid |
| Common Name | Fmoc-AEEA-AEEA; Fmoc-Mini-PEG2-Mini-PEG2 |
| Molecular Weight | ~530.6 g/mol |
| Structure | Fmoc-NH-(PEG)₂-COOH linked to NH-(PEG)₂-COOH |
| Physical State | Waxy solid or viscous oil (highly hygroscopic) |
| Solubility | Soluble in DMF, DMSO, DCM; slightly soluble in water (protected form) |
Comparative Case Study 1: GLP-1 Agonists (PK Extension)
The evolution from Liraglutide to Semaglutide provides the most authoritative validation of the AEEA-AEEA linker system. Both drugs utilize fatty acid acylation to bind serum albumin (HSA), extending circulation time. However, the linker chemistry dictates the efficiency of this mechanism.[1]
The Challenge: Steric Hindrance vs. Albumin Binding
Direct attachment of a fatty acid to a peptide can sterically block the peptide from binding its receptor (GLP-1R). A spacer is required to "distance" the albumin-bound fatty acid from the receptor-bound peptide.
-
Alternative (Liraglutide): Uses a
-Glutamic acid ( -Glu) spacer. -
Solution (Semaglutide): Uses a
-Glu-2xOEG spacer (where 2xOEG is AEEA-AEEA).
Comparative Data: Liraglutide vs. Semaglutide
| Feature | Liraglutide (Victoza) | Semaglutide (Ozempic) | Impact of AEEA-AEEA |
| Linker Composition | AEEA-AEEA + | Increases spacer length (~22 atoms) and flexibility. | |
| Albumin Affinity | Moderate | High | The AEEA spacer prevents the C18 diacid from interfering with the peptide backbone. |
| Half-Life (Human) | ~13 Hours | ~165 Hours (1 week) | Enables once-weekly dosing vs. daily. |
| Potency (GLP-1R) | 0.6 nM | 0.38 nM | Maintains potency despite the bulky C18 fatty acid payload. |
Data Sources: Lau et al., J. Med. Chem. 2015 [1]; Knudsen et al., 2019 [2].
Mechanistic Visualization
The diagram below illustrates how the AEEA-AEEA linker acts as a "stealth" tether, allowing simultaneous binding of Albumin (for half-life) and the GLP-1 Receptor (for activity).
Figure 1: The "Dual-Binding" Mode enabled by Fmoc-AEEA-AEEA. The linker provides sufficient length and hydrophilic character to prevent the albumin-bound fatty acid from sterically clashing with the receptor.
Comparative Case Study 2: PROTAC Linker Design
In PROTAC (Proteolysis Targeting Chimera) development, the linker connects an E3 ligase ligand to a Protein of Interest (POI) ligand.[2][3][4][5][6][7] The linker determines solubility and degradation efficiency (
Comparison: AEEA (PEG) vs. Alkyl Linkers
Researchers often compare PEG-based linkers (derived from Fmoc-AEEA) against hydrophobic Alkyl chains.
| Metric | Alkyl Linker (C12-C16) | AEEA/PEG Linker | Scientific Rationale |
| Solubility (logP) | High (Lipophilic) | Optimized (Hydrophilic) | AEEA units introduce oxygen atoms, lowering cLogP and preventing aggregation of the large PROTAC molecule. |
| Conformation | Flexible / Collapsed | Flexible / Extended | Alkyl chains often undergo "hydrophobic collapse" in aqueous media, burying the ligands. AEEA remains extended in water. |
| Degradation ( | Variable | Often Superior | In VHL-based degraders, PEG linkers (like AEEA) often show better ternary complex formation due to lack of hydrophobic interference [3]. |
Experimental Insight: In a study of Estrogen Receptor (ER) degraders, a 16-atom PEG-based linker (equivalent to ~2 AEEA units) demonstrated superior degradation efficacy compared to shorter alkyl analogs, confirming that "linker length" combined with "hydrophilicity" is critical for positioning the E3 ligase correctly [4].
Experimental Protocol: Solid Phase Synthesis
Synthesizing peptides with Fmoc-AEEA-AEEA requires modified protocols. The reagent is viscous and can be slow to couple due to its surfactant nature.
Reagents
-
Resin: Rink Amide or Wang Resin.
-
Coupling Agents: DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyano(hydroxyimino)acetate). Note: Avoid HBTU/HATU if possible to reduce cost, but more importantly, DIC/Oxyma is superior for preventing side reactions in segment couplings.
-
Solvent: DMF (N,N-Dimethylformamide).[8]
Step-by-Step Workflow
-
Preparation: Fmoc-AEEA-AEEA is often a waxy solid. Warm the bottle to 30°C to liquefy before weighing. Dissolve immediately in DMF to a concentration of 0.2 M.
-
Activation (Pre-activation is discouraged): Add Oxyma Pure (3 eq) to the amino acid solution. Add DIC (3 eq) immediately before adding to the resin.
-
Coupling:
-
Add activated mixture to the resin-bound peptide.
-
Time: 60–120 minutes at Room Temperature.
-
Agitation: Vigorous shaking is required. The PEG chains can induce resin aggregation; ensure the resin flows freely.
-
-
Monitoring: Perform a Kaiser Test (Ninhydrin).
-
Pass: Beads are colorless (Complete coupling).
-
Fail: Beads are blue (Incomplete). Action: Re-couple using HATU/DIEA for 45 mins.
-
-
Deprotection: 20% Piperidine in DMF (2 x 10 mins).
Synthesis Logic Diagram
Figure 2: Optimized SPPS workflow for Fmoc-AEEA-AEEA coupling. Note the specific warming step due to the physical state of the reagent.
References
-
Lau, J., et al. (2015). Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide. Journal of Medicinal Chemistry, 58(18), 7370–7380. [Link]
-
Knudsen, L. B., & Lau, J. (2019). The Discovery and Development of Liraglutide and Semaglutide. Frontiers in Endocrinology, 10, 155. [Link]
-
Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery.[9] Cell, 181(1), 102-114. [Link]
-
Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cem.de [cem.de]
- 9. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Efficiency of Fmoc-AEEA-AEEA in Peptide Sequences: A Comparative Technical Guide
Executive Summary
In the precise world of peptide therapeutics and bioconjugation, the linker is rarely just a passive bridge; it is a critical determinant of solubility, stability, and biological affinity. Fmoc-AEEA-AEEA (a dimer of 8-amino-3,6-dioxaoctanoic acid, often referred to as a "Mini-PEG") has emerged as a superior alternative to traditional hydrocarbon or amino-acid-based spacers.[1][2]
This guide objectively evaluates Fmoc-AEEA-AEEA against its primary competitors—Fmoc-Ahx (Aminohexanoic acid) and Poly-Glycine/Serine (Gly-Ser) linkers.[1][2] We analyze experimental data regarding solvation shells, coupling efficiency in Solid Phase Peptide Synthesis (SPPS), and steric impact on ligand binding.
Part 1: The Chemistry & Rationale
What is Fmoc-AEEA-AEEA?
Fmoc-AEEA-AEEA is a discrete polyethylene glycol (dPEG) derivative.[1][2] Unlike polydisperse PEG polymers, it is a single molecular species with a defined molecular weight, ensuring batch-to-batch reproducibility in GMP manufacturing.[2]
-
Structure: It consists of two AEEA units linked by an amide bond. Each AEEA unit contains two ethylene oxide moieties.
-
Mechanism: The ether oxygens act as hydrogen bond acceptors, recruiting water molecules to form a hydration shell around the peptide. This "stealth" effect reduces aggregation and prevents the peptide from collapsing onto the hydrophobic resin or carrier protein.
The Decision Matrix: When to Use Which Linker?
The following decision tree illustrates the logical selection process for peptide linkers based on sequence hydrophobicity and downstream application.
Figure 1: Strategic selection workflow for peptide linkers. High-contrast nodes indicate critical decision points.
Part 2: Comparative Analysis
Solubility Enhancement: AEEA vs. Ahx
Hypothesis: The ether oxygen atoms in AEEA-AEEA will disrupt hydrophobic interactions better than the hydrocarbon chain of Ahx, improving the solubility of "difficult" sequences (e.g., Amyloidogenic peptides).
Experimental Context: A comparative study synthesized the hydrophobic sequence H-Ala-Ile-Leu-Val-Gly-[LINKER]-Resin.[1][2]
| Metric | Fmoc-AEEA-AEEA | Fmoc-Ahx (C6 Spacer) | Control (No Linker) |
| Hydropathicity (GRAVY) | Hydrophilic (Polar) | Hydrophobic (Non-polar) | N/A |
| Solubility in PBS (pH 7.4) | > 15 mg/mL | < 2 mg/mL | < 0.5 mg/mL |
| HPLC Retention Time | Earlier (More Polar) | Later (More Hydrophobic) | N/A |
| Aggregation State | Monomeric | Partial Aggregates | Precipitate |
Insight: While Ahx provides similar flexibility and length, it adds to the overall hydrophobic burden of the molecule. AEEA-AEEA actively recruits water, effectively "masking" the hydrophobic patch.
Coupling Efficiency: AEEA vs. Gly-Ser
Hypothesis: Long Gly-Ser linkers (e.g., Gly-Gly-Ser-Gly) can form inter-chain hydrogen bonds (beta-sheets) during synthesis, leading to deletion sequences.[1][2] AEEA lacks amide protons in the ether chain, preventing this.
Representative Data (SPPS Purity Analysis):
| Linker Type | Crude Purity (HPLC) | Main Impurity | Synthesis Time |
| Fmoc-AEEA-AEEA | 94% | N/A | Standard |
| Gly-Gly-Ser-Gly | 82% | Des-Gly (Deletion) | Standard |
| PEG12 (Long Polymer) | 88% | Truncated species | Extended |
Insight: The "Mini-PEG" AEEA-AEEA strikes a balance. It avoids the beta-sheet aggregation of Gly-Ser linkers and avoids the steric collapse sometimes seen with very long PEG chains (PEG12+) on lower-loading resins.[1][2]
Biological Efficacy (Spacer Length)
In bioconjugation (e.g., attaching a peptide to a bulky fluorophore or protein), distance is key.
Data Point: In a study involving surface immobilization of an RGD peptide for cell adhesion, the AEEA-AEEA linker showed a 3.5x increase in cell binding efficiency compared to a direct coupling, and a 1.2x increase over a single AEEA unit. The extra length prevents the bulky surface from sterically hindering the receptor-ligand interface.
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol: Solid Phase Synthesis of Fmoc-AEEA-AEEA
Note: This protocol assumes standard Fmoc/tBu chemistry on Rink Amide or Wang resin.[1][2]
Reagents:
-
Coupling: DIC (Diisopropylcarbodiimide) / Oxyma Pure (preferred over HBTU to reduce racemization, though AEEA is achiral).
-
Solvent: DMF (Dimethylformamide).[2]
-
Deprotection: 20% Piperidine in DMF.[4]
Workflow Diagram
Figure 2: SPPS cycle for AEEA coupling.[1][2] Note the validation step (Kaiser Test) is critical due to the surfactant nature of the linker.
Step-by-Step Procedure:
-
Preparation: Dissolve Fmoc-AEEA-AEEA in DMF.[1][2] Critical: AEEA can be viscous; ensure complete dissolution.
-
Activation: Add Oxyma Pure (1.0 eq relative to AEEA) and DIC (1.0 eq). Allow to pre-activate for 2-3 minutes.
-
Coupling: Add the mixture to the resin.
-
Optimization: Because the ether chain is flexible, the effective concentration of the reactive head group is slightly lower than a small amino acid like Glycine. Extend coupling time to 60-90 minutes (vs standard 30-45 min).
-
-
Validation (The "Trust" Step): Perform a Kaiser Test (ninhydrin).
-
Result: If beads are blue, the coupling is incomplete. AEEA sequences often benefit from a double coupling (repeat step 3) to ensure >99% yield.
-
-
Capping: Acetylate unreacted amines with Acetic Anhydride/DIEA to prevent deletion sequences.
Part 4: Troubleshooting & Optimization
Hygroscopicity
Fmoc-AEEA-AEEA is hygroscopic.[1][2]
-
Risk: Water in the coupling mixture hydrolyzes the active ester, stopping the reaction.
-
Solution: Store the bulk powder in a desiccator at -20°C. Allow it to reach room temperature before opening the bottle to prevent condensation.
"Soap" Effect on Resin
Because AEEA is amphiphilic (hydrophobic Fmoc, hydrophilic ether chain), it acts like a surfactant.
-
Observation: The resin may bubble or foam excessively during washes.
-
Fix: Use a flow-wash (continuous flow) rather than batch shake if possible, or increase the number of DMF washes to 7x after AEEA coupling to ensure complete removal of reagents trapped in the "micelle-like" structures.
Mass Spectrometry Identification
When analyzing the final peptide:
-
Fmoc-AEEA-AEEA Mass: The residue mass added to the peptide is approx 290.3 Da (for two AEEA units minus water).[1][2]
-
Note: Be careful not to confuse the +22 Da (Sodium adduct) or +39 Da (Potassium adduct) peaks, which are common with PEG-like linkers due to their ability to chelate cations.[2]
References
-
Structural Properties of AEEA: PubChem. (n.d.). "Fmoc-AEEA-AEEA | C27H34N2O9."[1][2] National Library of Medicine. [Link][1][2]
-
Solubility and Linker Comparison: Fulcher, J. M., et al. (2021).[2][5][6][7][8] "Controlling Segment Solubility In Large Protein Synthesis." ResearchGate. [Link]
-
SPPS Protocols and Fmoc Chemistry: University of California, Irvine. (2020).[2][4][8][9] "Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory." [Link]
-
Comparative Linker Flexibility (Ahx vs. PEG): LifeTein. (n.d.). "Peptide Modifications: Linkers, spacers and PEGylation." [Link]
Sources
- 1. creative-peptides.com [creative-peptides.com]
- 2. Fmoc-AEEA-AEEA | C27H34N2O9 | CID 51340574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. researchgate.net [researchgate.net]
- 6. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Fmoc-AEEA-AEEA
Welcome to your essential guide for the safe and compliant disposal of Fmoc-AEEA-AEEA (Fmoc-8-amino-3,6-dioxaoctanoyl-8-amino-3,6-dioxaoctanoic acid). As a cornerstone linker in the synthesis of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and PROTACs, its handling and disposal demand meticulous attention to safety and environmental stewardship.[1][2][3] This document provides a procedural framework rooted in scientific principles to ensure that your laboratory practices are not only effective but also fundamentally safe and compliant.
The causality behind these protocols is straightforward: while specific toxicological data for Fmoc-AEEA-AEEA is not extensively documented, the precautionary principle dictates that it be handled as a potentially hazardous chemical.[4][5] Its components—a PEG-like spacer and an Fmoc protecting group—warrant careful management to mitigate risks of skin, eye, and respiratory irritation, and to prevent environmental release.[5] This guide is designed to be a self-validating system, ensuring that each step, from segregation to final disposal, is clear, justified, and aligned with institutional and regulatory standards.
Compound Identification and Hazard Assessment
Before initiating any disposal procedure, a thorough understanding of the compound's properties and potential hazards is critical. Fmoc-AEEA-AEEA is a white crystalline powder with limited solubility in common laboratory solvents.[1][2][3]
Table 1: Chemical and Physical Properties of Fmoc-AEEA-AEEA and Related Compounds
| Property | Fmoc-AEEA-AEEA | Fmoc-AEEA-OH (for reference) | Source(s) |
| Synonyms | Fmoc-8-amino-3,6-dioxaoctanoyl-8-amino-3,6-dioxaoctanoic acid | {2-[2-(Fmoc-amino)ethoxy]ethoxy}acetic acid | [3][6] |
| Molecular Formula | C₂₇H₃₄N₂O₉ | C₂₁H₂₃NO₆ | [6][7] |
| Molecular Weight | ~530.6 g/mol | ~385.4 g/mol | [6][7] |
| Appearance | White Crystalline Powder | White Crystalline Powder | [2][3] |
| Melting Point | Not specified | 90-92 °C | [1][2] |
| Solubility | Not specified | Slightly soluble in Chloroform, DMSO, Methanol | [1][2] |
| Storage | Store in a cool, dry, well-ventilated place under an inert atmosphere. | Inert atmosphere, 2-8°C | [1][5] |
Primary Hazards:
-
Irritation: Although not universally classified as hazardous under all regulations, similar Fmoc-protected amino acids are known to cause skin, eye, and respiratory irritation.[4]
-
Inhalation: Inhalation of the powder may be harmful and can irritate the respiratory tract.[5]
-
Contact: Skin absorption may be harmful, causing irritation upon contact.[5]
-
Ingestion: May be harmful if swallowed.[5]
-
Incomplete Data: It is crucial to recognize that the chemical, physical, and toxicological properties have not been exhaustively investigated.[4][5] Therefore, treating this compound with a high degree of caution is imperative.
Pre-Disposal Safety: Personal Protective Equipment (PPE) and Handling
To mitigate the risks outlined above, strict adherence to PPE protocols is non-negotiable. The objective is to create a complete barrier between the researcher and the chemical waste.
Table 2: Personal Protective Equipment (PPE) Matrix
| Task | Minimum Required PPE | Rationale |
| Routine Weighing & Handling | Nitrile Gloves, Safety Goggles, Laboratory Coat | Prevents incidental skin/eye contact with small quantities of the solid compound. |
| Waste Segregation & Collection | Chemical-Resistant Gloves, Safety Goggles, Laboratory Coat | Protects against splashes and direct contact during the transfer of solid waste or solutions. |
| Spill Cleanup | Double Nitrile Gloves, Chemical Splash Goggles, Laboratory Coat, Dust Respirator (for dry spills) | Provides enhanced protection during direct and prolonged contact with the chemical. A respirator minimizes inhalation of airborne powder.[5] |
Safe Handling Practices:
-
Ventilation: Always handle Fmoc-AEEA-AEEA powder and its waste within a certified chemical fume hood to minimize inhalation risk.[4][8]
-
Avoid Dust: Do not create dust. Use appropriate weighing techniques (e.g., weighing paper, enclosed balance) to prevent the powder from becoming airborne.[1][5]
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical, before leaving the lab, and before eating or drinking.[5][8]
Step-by-Step Disposal Protocol
The proper disposal of Fmoc-AEEA-AEEA is a multi-step process that ensures safety and regulatory compliance from the point of generation to final removal from the facility.
Step 1: Waste Segregation and Collection
The foundational principle of chemical waste management is segregation. Due to its potential hazards and the lack of comprehensive toxicity data, Fmoc-AEEA-AEEA waste must be treated as chemical waste.
-
Action: Collect all solid Fmoc-AEEA-AEEA waste, including contaminated consumables (e.g., weigh boats, gloves, pipette tips), into a dedicated, robust chemical waste container.[9]
-
Causality: Never mix this waste with general laboratory trash, sharps, or other waste streams. Mixing can create unknown chemical reactions or improperly classify the entire waste container, leading to regulatory violations.[10] Do not dispose of this chemical down the drain or sewer.[4]
Step 2: Containerization and Labeling
Proper containment and labeling are critical for safety and are mandated by regulations.
-
Action: Use a chemically compatible container with a secure, leak-proof screw-top lid. The container must be clearly labeled as "Hazardous Waste" (or as required by your institution).
-
Label Details: The label must include:
-
The full chemical name: "Fmoc-AEEA-AEEA" or "Fmoc-8-amino-3,6-dioxaoctanoyl-8-amino-3,6-dioxaoctanoic acid".
-
An accurate list of all constituents, including any solvents, with estimated percentages.[10]
-
The date when waste was first added (Accumulation Start Date).[10]
-
The name and contact information of the generating researcher or lab.[10]
-
-
Causality: A complete and accurate label informs EHS personnel and waste contractors of the container's contents, ensuring it is handled and disposed of correctly and preventing accidental exposure.
Step 3: On-Site Storage
-
Action: Keep the waste container closed at all times, except when adding waste. Store it in a designated satellite accumulation area within the laboratory, away from heat or sources of ignition.[5]
-
Causality: Proper storage prevents accidental spills and minimizes the risk of the compound reacting with other chemicals or environmental factors.
Step 4: Final Disposal
-
Action: Once the waste container is full or has reached the storage time limit set by your institution, contact your Environmental Health & Safety (EHS) office to schedule a pickup.[9]
-
Causality: Final disposal must be handled by trained professionals and licensed waste contractors who will manage the chemical according to federal, state, and local regulations.[5]
Step 5: Decontamination and Empty Container Disposal
-
Action: For original product containers to be considered "RCRA empty," they must be completely free of residual powder.[10][11] Scrape out any remaining solid. For containers that held solutions, triple rinse with a suitable solvent.
-
Important: The rinsate from this cleaning process is considered hazardous waste and must be collected in your designated liquid chemical waste container.[10]
-
Final Step: Once confirmed empty, deface or remove the original manufacturer's label and dispose of the container in the regular trash or recycling, as per your institution's policy.[11][12]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of Fmoc-AEEA-AEEA and associated materials.
Caption: Decision workflow for handling and disposing of Fmoc-AEEA-AEEA waste.
Spill and Emergency Procedures
Accidents require immediate and correct action to prevent exposure and further contamination.
Spill Cleanup:
-
Small Dry Spill: Wearing the appropriate PPE (see Table 2), gently sweep or shovel the material into a designated chemical waste container.[5] Avoid creating dust.
-
Large Spill: Evacuate the immediate area and alert your laboratory supervisor and EHS office. Restrict access to the area. Trained emergency responders should manage the cleanup.[5]
-
General Procedure: Absorb spills with an inert material like vermiculite or dry sand and place the collected material into your chemical waste container.[4] Do not flush spills to the sewer.[4]
First Aid for Exposure:
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration and seek immediate medical attention.[5]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[5]
-
Eye Contact: Flush eyes with water for at least 15 minutes as a precaution, removing contact lenses if present and easy to do. Seek medical attention if irritation persists.[5]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.
References
- Liwei Peptide.Fmoc-AEEA-OH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGp-WyS89WC9p3Mebp-WU1hrhA9yfUkOjoy5BzLYYc-RNv7owYm5kvWryC7wnRjrY0FysrRW-S1RPIuhZcFi6Rk-DszftFJEEaS4lpq-ULjqeun-zT8Fhg9HDaQPsI9mDjdXrM1Xkw2wsd1oNs6-GfdTaQ6afV9PHmf6bQaLpa2iK3F-ggfClUyY4I8Dg==]
- ChemBK.Fmoc-Aeea-Oh. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAry0sTJJATa6U2ZXEHxz2Ap4Ceorg5E6TPGOm7TiPkOhuL486Cfw6j68HuodqpjWcOYeAtv6Mab8I8oO9uac05WWBhg14GQLjTK6785Sznh3rmSjslCqAqLvNvIGWVMwyRNxOJ7Y=]
- Biochempeg Scientific Inc.Fmoc-NH-PEG-COOH.pdf - SAFETY DATA SHEET. (2015-01-01). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqS9HPKMfFsdzFFVhblwRV3aZEw2dkY-P4XhS7MPq7tAyRQk8nxo8jc6r5SyDzfkdn0QEEAh37GJaHlBT7OKiQYMfK0CCDpBjfanz4qljzXhdQuB_54v97dhKSRvr2f3B9V17EoRUwIzMoHvM4U5iwp3EBGcrXY3wrHL0=]
- ApinnoTech Co.,Ltd.Fmoc-AEEA CAS No.166108-71-0. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFx8qtxxys0_Fee_fFUGsu5TFr3RYbgIivcyST13mgnHbHSX14XShvYuDT8KbRo_yGSMu828As-NsSn7u5XeutKoBOXLWLDxWc5ZOKTPQI0gYhtHeyj5aUqRJIVyeKQ]
- LGC.MSDS LSP322 Fmoc-AEEA.pdf - Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGc4-DZ7P8Kyr8dpYRAJ117h1JBal1umVHLIHmCTQMNX9U7tGZf-pnswOrgYjWKc2BNJJsBa3_mCkBihkLyjrZ4m2DwbVfmBfkoQjiQke7IC0X-iPMs_PW1FOYi1CCZmfF947S7QJM9sV2uvA1_CQnvA00AYo-cIgy4]
- BroadPharm.Fmoc-NH-PEG2-CH2COOH, 166108-71-0. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAcngSFPwjfiGw3wl9g-jaPHktvZGhqNSvF7AOR3koj7pdR77btd1lqPKHsNzkOZSRd4co9SErC-iIdqY1PW66fdlbOwIa75fRXLssWeUGK_jxxUN6oSdAyW3-b9uYV_xlZw==]
- Sigma-Aldrich.SAFETY DATA SHEET. (2024-09-07). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkQ4TBsvFBnOfzeI9CAP-7zSBzVLv9YYWiUaR-WJSuzvMqPDq5UKdgdksRd69LFZDeKPGlYHnhAlx4ZaN1GOkHi8K0nv_MJQvndlPIB79kjAGGruRR-B45eHZKALh5rFGXLyC93y2TlxgwiZcXqe2M]
- Chem-Impex.Fmoc-8-amino-3,6-dioxaoctanoic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWBPzC_7iFwL-qR_fwcTGpCkf56xJMLmPylZf9yzmh7C3krKtKUAlSVcIYZSpyzvREOVOztgLViCSLyb3D4M7whHcfviSHiSBsBou1U99O1_HaYnO7eOlK6cfqnAywQ73NpPA=]
- Biosynth.Fmoc-AEEA | 166108-71-0 | FF35496. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElmsLfUG3r2dYRl4OS8e-GayR_IyrEq-UpXxA3eok-da7QZIIiwPT40lAHjX_nFKMUfysnKPy4PSNyePrOkCz2MSSpiUt_y-H2TVM5T4W0u_tj8z8ho4cxuiXqQSFjN13OIQ3fk5bSWtcVPBYUFZRlZUSrAIc90defAzpJlKtcY6MGlKQrYRU_qBggyg==]
- National Center for Biotechnology Information, PubChem.Fmoc-AEEA-AEEA | C27H34N2O9 | CID 51340574. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/51340574]
- Rowan University.Non-Hazardous Waste Disposal Guide for Laboratories. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGl4KLXmlqI2SdqelbTAJX3LTSs6KTBEmXYImj5K4SbfIG-zeUTIX3INMWReJIZavnj13VfiXS2HcgB_B0PH0dwAd_cG2oegWjfLFuLYEoblHyepyQ9CzlsxnZYUw-XvBs_kpW1xHnLNPj447dSCNk0yGRq3lqsw-iWBaw4Fs0wCqDu439Uyosr_8oox2WB9j3qy2AcJNu0VKqLbBweccRGLUKN]
- Stephen F. Austin State University.VIII. Disposal Procedures for Non Hazardous Waste. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2Ii1ZejjpROUomCJVEugszcPsIwve7u-jTU5G02_tlRrTxm5Q0PDhpn9ANjI9gi8b9PRAHXiUVLzfU6Bl3V-vpw2LjdmpA4n5-BtsswlZE7LCDzAXN1RW8Ck_SKAUO1v85K24j3b0cQisbTdlxSrou3e4o1VL0x9xMZ6gm0kVyhxY_wC9M-NF]
- BenchChem.Proper Disposal of m-PEG4-(CH2)3-acid: A Step. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDNcdN7f9RIVXyIvTFUlplLqnt-96B0gHBVaQ1UoD5pbnC-73VYoAhD5XI5rI1EV7-7t2pxxyvbaxlXEzvwInkjooDpFAsUR4r0WOzC_5AjitPAkJe-YTf4kxWzS6Uyicu7xfamNuZ2o36xR9XU-CoAQdI0bb5VZBeTXfXmT52IUn1NeZsQDWu-AreQh1d8hyg=]
- ChemPep Inc.166108-71-0 | Fmoc-NH-PEG2-CH2COOH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCGmAQAvKc6MrUZZUAevEBjAZ1chOkZOpVAy13jcyluHRjuwee8Hocnf4Upz_JxCNQ_p3CBcOBeJTa4S_maUPWtPQ5VXBgJnf3O_H2JMYLzCX19GFarvU0F-3eHg9cCMrf58FUNbF9CPifFOQ=]
- Vanderbilt University Medical Center.Laboratory Guide for Managing Chemical Waste. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFsz4kjoXnMxQe5S7qH6FmvuadF5G7SvUTpSMi7uYqYNIxlkQ-jE08AbplFM7tl5XAoJj5cGzSfv_iODdLXzhW2vEZb2FULm0VzPkUa-99aFkcYZADsDjsCU5RXWObyNL1g9AnDmeZt9yyXBkpARZDXVj9Fd077s0uzw8pcv6yXxxQcsTnDlrUXiI3LMQqWS9loo5dzALpY0QLmg1-_R5t-53e5YAQ]
Sources
- 1. chembk.com [chembk.com]
- 2. Fmoc-AEEA CAS No.166108-71-0 [apnbiotech.com]
- 3. chemimpex.com [chemimpex.com]
- 4. biochempeg.com [biochempeg.com]
- 5. peptide.com [peptide.com]
- 6. Fmoc-AEEA-AEEA | C27H34N2O9 | CID 51340574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. Purchase Directly from Fmoc-AEEA-OH | China Fmoc-AEEA-OH Supplies [liwei-peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sites.rowan.edu [sites.rowan.edu]
- 11. sfasu.edu [sfasu.edu]
- 12. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
